Product packaging for N-Ethylformamide(Cat. No.:CAS No. 627-45-2)

N-Ethylformamide

Cat. No.: B146923
CAS No.: 627-45-2
M. Wt: 73.09 g/mol
InChI Key: KERBAAIBDHEFDD-UHFFFAOYSA-N
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Description

N-Ethylformamide, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO and its molecular weight is 73.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO B146923 N-Ethylformamide CAS No. 627-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylformamide
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InChI

InChI=1S/C3H7NO/c1-2-4-3-5/h3H,2H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KERBAAIBDHEFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6060842
Record name Formamide, N-ethyl-
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Molecular Weight

73.09 g/mol
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CAS No.

627-45-2
Record name Ethylformamide
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Record name N-Ethylformamide
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Record name Formamide, N-ethyl-
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Record name N-ethylformamide
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Record name N-ETHYLFORMAMIDE
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Foundational & Exploratory

N-Ethylformamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of N-Ethylformamide. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental methodologies are provided, and key workflows are visualized using Graphviz diagrams.

Chemical Properties and Structure

This compound is a polar organic compound classified as a secondary amide. It is a colorless to light yellow transparent liquid that is utilized as a versatile solvent and a chemical intermediate in various industrial and pharmaceutical applications.[1][2] Its ability to participate in hydrogen bonding influences its reactivity and interactions with other substances.

Structural Information

The structural details of this compound are fundamental to understanding its chemical behavior. Key identifiers and representations are provided below.

G Chemical Structure and Identifiers for this compound cluster_structure Chemical Structure cluster_identifiers Key Identifiers img identifiers IUPAC Name This compound Molecular Formula C3H7NO CAS Number 627-45-2 SMILES CCNC=O InChIKey KERBAAIBDHEFDD-UHFFFAOYSA-N

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 73.09 g/mol [3]
Density 0.950 g/mL at 20 °C[3]
Boiling Point 202-204 °C[3]
Melting Point -78 °C (estimate)[4]
Flash Point 113 °C (closed cup)[3]
Refractive Index n20/D 1.432[3]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of N-substituted formamides is the reaction of an amine with a formylating agent. The following protocol is a generalized procedure based on the reaction of ethylamine (B1201723) with a suitable formylating agent such as methyl formate (B1220265) or formic acid.[5][6]

Reaction:

CH₃CH₂NH₂ + HCOOR → HCONHCH₂CH₃ + ROH (where R = H, CH₃, etc.)

G Workflow for the Synthesis of this compound start Start reactants Charge reactor with ethylamine and a formylating agent (e.g., methyl formate) start->reactants reaction Stir the mixture at a controlled temperature (e.g., 25-50 °C) reactants->reaction monitoring Monitor reaction progress by TLC or GC reaction->monitoring workup Quench the reaction (if necessary) and remove the solvent/byproducts under reduced pressure monitoring->workup Upon completion purification Purify the crude product by fractional distillation workup->purification end End purification->end

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethylamine dissolved in a suitable solvent (or neat).

  • Addition of Formylating Agent: The formylating agent (e.g., methyl formate or formic acid) is added dropwise to the stirred solution of ethylamine. The reaction can be exothermic, so cooling with an ice bath may be necessary to maintain the desired reaction temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, any excess reactants and volatile byproducts are removed under reduced pressure. If formic acid is used, a neutralization step with a mild base may be required.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Purification of this compound

For commercially available or synthesized this compound, purification is typically achieved through distillation.

Methodology:

  • Initial Assessment: An initial assessment of the purity can be performed using techniques like Gas Chromatography (GC) or Infrared (IR) spectroscopy.

  • Distillation: If impurities are detected, the this compound is subjected to fractional distillation. The main fraction is collected at its boiling point (202-204 °C at atmospheric pressure). For heat-sensitive impurities, distillation under reduced pressure is recommended.

  • Purity Verification: The purity of the collected fraction should be verified using analytical techniques such as GC or NMR spectroscopy.

Spectroscopic Characterization

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A typical concentration is 5-25 mg of sample in 0.5-0.7 mL of solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to confirm the presence of the ethyl and formyl protons.

FT-IR spectroscopy is used to identify the functional groups present in this compound.

FT-IR Spectroscopy Protocol:

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).

G Workflow for Purification and Characterization of this compound start Crude this compound purification Purification by Fractional Distillation start->purification purity_check Purity Assessment (GC) purification->purity_check spectroscopy Spectroscopic Characterization purity_check->spectroscopy Purity Confirmed nmr NMR Spectroscopy (1H, 13C) spectroscopy->nmr ir FT-IR Spectroscopy spectroscopy->ir structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation end Pure, Characterized this compound structure_confirmation->end

Caption: General workflow for the purification and characterization of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Store in a well-ventilated place. Keep cool.

  • Keep container tightly closed.

Applications

This compound is an important organic chemical raw material and intermediate. Its primary applications include:

  • Solvent: It is a good organic solvent used in drug synthesis, fiber spinning, and for photographic chemicals.[4]

  • Chemical Intermediate: It is used in the production of pharmaceuticals, dyestuffs, and spices.[2][4]

  • Electrolysis and Electroplating: It finds use in the electrolysis and electroplating industries.[4]

References

N-Ethylformamide: A Comprehensive Physicochemical Profile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the core physicochemical properties of N-Ethylformamide (NEF), a versatile amide solvent with significant applications in chemical synthesis, drug development, and materials science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource of key data, experimental methodologies, and procedural workflows.

Executive Summary

This compound (CAS No. 627-45-2) is a colorless to light yellow liquid recognized for its utility as a polar aprotic solvent. Its unique properties, including a high boiling point and miscibility with a range of organic solvents, make it a valuable medium for various chemical reactions and formulations. This guide presents a detailed compilation of its physical and chemical characteristics, supported by standardized experimental protocols, to facilitate its effective and safe use in a laboratory and industrial settings.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These values have been compiled from various reputable sources and represent the most current and accurate information available.

PropertyValue
Molecular Formula C₃H₇NO
Molecular Weight 73.09 g/mol [1][2]
CAS Number 627-45-2[3][4]
Appearance Colorless to light yellow liquid[5][6]
Density 0.950 g/mL at 20 °C[7][8]
Boiling Point 202-204 °C[7][8]
Melting Point -60.43 °C (estimate)[7][8][9]
Flash Point 113 °C (closed cup); 67°C[7][8][9][10]
Vapor Pressure 0.689 mmHg at 25 °C[5][7]
Refractive Index n20/D 1.432[7][8]
Solubility Miscible with water.
InChI Key KERBAAIBDHEFDD-UHFFFAOYSA-N[3][4]
SMILES CCNC=O[1]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of this compound (a few milliliters) is placed into the small test tube.

  • A capillary tube, with its sealed end uppermost, is placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped within a Thiele tube containing mineral oil, ensuring the oil level is above the sample level but below the opening of the test tube.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][1][10][12]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with this compound and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the pycnometer's calibration mark, ensuring no air bubbles are present. The outside is carefully dried.

  • The filled pycnometer is weighed.

  • The weight of the this compound is determined by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[13]

Determination of Flash Point (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Heat source

  • Stirrer

  • Ignition source (e.g., a small flame or an electric igniter)

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

  • The lid, which contains a stirrer, thermometer, and an opening for the ignition source, is securely placed on the cup.

  • The sample is heated at a slow, constant rate while being continuously stirred.[3][14]

  • At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.[3][14]

  • The test is continued until a flash is observed inside the cup. The temperature at which this occurs is recorded as the flash point.[14][15]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Light source (often built into the instrument)

  • Constant temperature water circulator

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

  • A few drops of this compound are placed on the surface of the lower prism.

  • The prisms are closed and locked. The instrument's light source is switched on.

  • Water from a constant temperature bath (e.g., 20°C) is circulated through the prisms to maintain a stable temperature.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.

  • If color fringes are observed, the chromatic dispersion compensator is adjusted to eliminate them.

  • The refractive index is read directly from the instrument's scale.[16][17][18]

Workflow and Process Visualization

To ensure consistency and accuracy in experimental results, a standardized workflow for the determination of physicochemical properties is essential. The following diagram illustrates a logical workflow for determining the boiling point of this compound, a fundamental property.

G Workflow for Boiling Point Determination of this compound cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment A Sample Acquisition (this compound, >99% purity) B Apparatus Setup (Thiele Tube, Thermometer, Capillary Tube) A->B C Sample Loading (Fill test tube, insert capillary tube) B->C D Heating (Apply gentle, uniform heat to Thiele tube) C->D E Observation (Monitor for rapid, continuous bubble stream) D->E F Cooling (Remove heat source) E->F G Boiling Point Identification (Record temperature at liquid entry into capillary) F->G H Data Recording (Log observed boiling point) G->H I Pressure Correction (Adjust for atmospheric pressure if necessary) H->I J Final Reporting (Document corrected boiling point) I->J

Caption: Logical workflow for the experimental determination of the boiling point of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[14] It may cause skin and eye irritation.[2] Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a comprehensive summary of the critical physicochemical properties of this compound. The tabulated data, coupled with detailed experimental protocols, offer a valuable resource for researchers and professionals. The standardized workflow presented aims to promote reproducibility and accuracy in the laboratory. A thorough understanding of these properties is fundamental to the successful and safe application of this compound in research and industrial processes.

References

N-Ethylformamide synthesis from ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Ethylformamide from Ethylamine (B1201723)

Abstract

This compound (NEF) is a valuable organic solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Its synthesis is a fundamental process in organic chemistry, with various established routes starting from ethylamine. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from ethylamine, focusing on the reaction with formate (B1220265) esters. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, comparative quantitative data, and visualizations of the reaction pathway and experimental workflow.

Introduction

This compound (C₃H₇NO), a secondary amide, is a colorless to light yellow liquid with a high boiling point (202-204 °C) and a density of approximately 0.950 g/mL at 20 °C.[2][4] Its utility stems from its properties as a polar solvent and its role as a precursor in more complex organic syntheses.[3] The most prevalent and industrially viable methods for its preparation involve the formylation of ethylamine. Key formylating agents include formate esters, such as methyl formate or ethyl formate, and formic acid.

The selection of a synthetic route often depends on factors such as desired yield, purity, cost of reagents, safety considerations, and scalability. This guide will focus on the most common and efficient of these methods.

Primary Synthesis Route: Aminolysis of Formate Esters

The most widely employed method for producing this compound is the reaction of ethylamine with a formate ester, typically methyl formate or ethyl formate.[5] This reaction, an example of nucleophilic acyl substitution, is favored for its high yields (often 85-95%), operational simplicity, and the relative ease of purification.[5] The process involves the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of the formate ester.[6]

Reaction Mechanism

The general mechanism involves the nucleophilic addition of ethylamine to the carbonyl group of the formate ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alcohol molecule (methanol or ethanol) to yield the stable this compound product.[6]

reaction_mechanism ethylamine CH₃CH₂NH₂ Ethylamine plus + ethylamine->plus ethylformate HCOOCH₂CH₃ Ethyl Formate intermediate Tetrahedral Intermediate ethylformate->intermediate Nucleophilic Attack plus->ethylformate nef HCONHCH₂CH₃ This compound intermediate->nef Elimination of Ethanol (B145695) plus2 + nef->plus2 ethanol CH₃CH₂OH Ethanol plus2->ethanol

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for the N-formylation of amines using ethyl formate.[6]

Materials and Reagents:

  • Ethylamine (CH₃CH₂NH₂, e.g., 70% solution in water or anhydrous)

  • Ethyl formate (HCOOC₂H₅)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Ethanol (for purification, if needed)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus (for purification)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethylamine (1.0 equivalent) with an excess of ethyl formate (e.g., 3.0 equivalents). The reaction can often be performed without a solvent, using ethyl formate as both reactant and solvent.[6]

  • Reaction Conditions: Stir the mixture at a controlled temperature, typically between 60 °C and 90 °C.[5][6] The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Removal of Excess Reagents: Once the reaction is complete, remove the excess ethyl formate and the ethanol by-product under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[7] Collect the fraction boiling at the appropriate temperature (literature boiling point is ~202-204 °C at atmospheric pressure, which will be lower under vacuum).

  • Drying and Characterization: The purified product can be dried over anhydrous magnesium sulfate, filtered, and then characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Alternative Synthesis Routes

While aminolysis of formate esters is prevalent, other methods exist for the synthesis of this compound.

Reaction with Formic Acid

Ethylamine can be directly formylated using formic acid. This method is straightforward and avoids the use of esters but requires the removal of water, often through azeotropic distillation.[5]

Reaction with Carbon Monoxide

Industrial synthesis of formamides can be achieved using carbon monoxide, but this method is less common in laboratory settings due to the high toxicity of CO and the need for high-pressure equipment.[6]

Reaction with Carbon Dioxide and a Reducing Agent

Emerging methods focus on using carbon dioxide as a renewable C1 source.[8] These reactions typically require a catalyst and a reducing agent (like H₂ or hydrosilanes) to convert the CO₂ to the formyl level. While environmentally advantageous, these methods are still under active development.[8][9]

Quantitative Data Summary

The following table summarizes and compares the key quantitative parameters for different synthesis routes leading to N-substituted formamides, with a focus on conditions applicable to this compound.

Method Key Reactants Catalyst/Conditions Temperature (°C) Typical Yield (%) By-products Industrial Suitability
Aminolysis of Formate Ester Ethylamine, Methyl/Ethyl FormateOptional (acid/base); Reflux40 - 90 °C[5]85 - 95%[5]Methanol/Ethanol[5]Very High[5]
Reaction with Formic Acid Ethylamine, Formic AcidAzeotropic removal of water~60 °C[10]Moderate to Excellent[6][10]WaterHigh
From CO₂ and H₂ Ethylamine, CO₂, H₂Various (e.g., Ru-based)VariableVariableWaterModerate (Emerging)
From Acyl Halide Ethylamine, Formyl ChlorideBase (e.g., Triethylamine)0 °C to RT[11]High (General)Triethylammonium chloride[11]Low (Formyl chloride is unstable)

Generalized Experimental Workflow

The overall process for the synthesis, purification, and analysis of this compound in a laboratory setting can be visualized as a logical workflow.

experimental_workflow reagents 1. Reagent Preparation (Ethylamine, Ethyl Formate) reaction 2. Reaction Setup (Flask, Condenser, Stirring) reagents->reaction heating 3. Controlled Heating (60-90°C, Monitor with TLC/GC) reaction->heating workup 4. Workup (Removal of volatiles via Rotovap) heating->workup purification 5. Purification (Vacuum Distillation) workup->purification analysis 6. Product Analysis (NMR, IR, GC-MS) purification->analysis storage 7. Final Product (Pure this compound) analysis->storage

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

The synthesis of this compound from ethylamine is a well-established chemical transformation critical for various industrial applications. The reaction of ethylamine with formate esters stands out as the most efficient, high-yielding, and scalable method for both laboratory and industrial production.[5] While alternative routes using formic acid are also viable, and greener methods using CO₂ are emerging, the aminolysis of esters remains the benchmark for its simplicity and effectiveness. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

Synthesis of N-Ethylformamide via Formamide Alkylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-ethylformamide through the direct alkylation of formamide (B127407). The document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable organic compound widely utilized as a polar aprotic solvent, a reagent in organic synthesis, and an intermediate in the production of various pharmaceuticals and agrochemicals. Its synthesis via the N-alkylation of formamide represents a direct and atom-economical approach. This method involves the reaction of formamide with an ethylating agent, typically an ethyl halide, in the presence of a base. The selection of the base, solvent, and reaction conditions is crucial for achieving high yields and purity.

Reaction Mechanism and Experimental Workflow

The N-alkylation of formamide proceeds through a nucleophilic substitution reaction. The amide nitrogen of formamide, while not strongly nucleophilic, can be deprotonated by a suitable base to form a more reactive amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent (e.g., ethyl iodide or ethyl bromide) to form the this compound product.

A general experimental workflow for this synthesis involves the setup of the reaction under controlled conditions, followed by a work-up procedure to isolate and purify the desired product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Formamide Formamide (HCONH2) Amidate Amidate Anion ([HCONH]⁻) Formamide->Amidate Deprotonation Base Base (e.g., K2CO3) EthylHalide Ethyl Halide (CH3CH2X) TransitionState Transition State Amidate->TransitionState Nucleophilic Attack NEthylformamide This compound (HCONHCH2CH3) TransitionState->NEthylformamide Product Formation Salt Salt (e.g., KX)

Figure 1: Reaction mechanism of formamide N-alkylation.

Experimental_Workflow Reactants 1. Reactant Preparation (Formamide, Ethyl Halide, Base) ReactionSetup 2. Reaction Setup (Inert atmosphere, heating) Reactants->ReactionSetup Monitoring 3. Reaction Monitoring (TLC, GC) ReactionSetup->Monitoring Workup 4. Work-up (Extraction, Washing) Monitoring->Workup Purification 5. Purification (Distillation) Workup->Purification Analysis 6. Product Analysis (NMR, IR, MS) Purification->Analysis

Figure 2: General experimental workflow for this compound synthesis.

Experimental Protocols

The following protocols are based on general procedures for the N-alkylation of amides and have been adapted for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.

Protocol 1: Alkylation of Formamide with Ethyl Bromide

This protocol outlines a general procedure for the N-ethylation of formamide using ethyl bromide and potassium carbonate as the base.

Materials:

  • Formamide

  • Ethyl bromide

  • Potassium carbonate (anhydrous)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, optional)

  • Dichloromethane (B109758) (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add formamide and a 1 to 100 molar equivalent of formamide.

  • Add a suitable acid-binding agent, such as potassium carbonate, in a 1 to 1.5 molar equivalent to the ethyl bromide.

  • If a solvent is used, add a sufficient amount of anhydrous DMF to dissolve the reactants. The reaction can also be performed under solvent-free conditions.

  • Add ethyl bromide (1 molar equivalent) to the reaction mixture.

  • Heat the mixture to a temperature between 120°C and 180°C and maintain vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically heated for 3 to 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Quantitative Data

The following table summarizes the general reaction conditions for the synthesis of N-formamide compounds via alkylation of formamide, as described in the patent literature. It is important to note that yields can vary significantly based on the specific substrate and optimized conditions.

ParameterValueReference
Ethylating Agent Ethyl Halide (e.g., C2H5Br, C2H5I)[1]
Base Potassium Carbonate, Sodium Hydroxide, etc.[1]
Molar Ratio (Formamide:Ethyl Halide) 1:1 to 100:1[1]
Reaction Temperature 120 - 180 °C[1]
Reaction Time 3 - 10 hours[1]
Solvent Optional (e.g., DMF, Toluene) or solvent-free[1]

Purification and Characterization

Purification of this compound is typically achieved through distillation, often under reduced pressure, to remove unreacted starting materials and byproducts.[2] The purity of the final product can be assessed using standard analytical techniques.

PropertyValue
Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
Boiling Point 202-204 °C
Density 0.950 g/mL at 20 °C[3]
Appearance Colorless to light yellow liquid[4]

Characterization of the synthesized this compound should be performed using spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the formyl proton (a singlet), as well as the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching of the amide group (around 1670 cm⁻¹) and a band for the N-H stretching.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.

Potential Side Reactions

The primary side reaction in the N-alkylation of formamide is the potential for dialkylation, leading to the formation of N,N-diethylformamide. This can be minimized by using a large excess of formamide relative to the ethylating agent. Another possible side reaction is the O-alkylation of the formamide, although N-alkylation is generally favored under these conditions. At the high temperatures employed, decomposition of formamide can also occur.

Safety Considerations

  • Formamide: is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.

  • Ethyl Halides (Ethyl Iodide, Ethyl Bromide): are toxic and volatile. They should be handled in a fume hood with proper PPE.

  • Bases: Strong bases like potassium carbonate should be handled with care to avoid skin and eye contact.

  • High Temperatures: The reaction is conducted at elevated temperatures, requiring appropriate heating mantles and temperature control to prevent overheating and potential decomposition.

  • Pressure: If the reaction is carried out in a sealed vessel, care must be taken to monitor and control the internal pressure.

It is crucial to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound via the direct alkylation of formamide offers a straightforward route to this important chemical intermediate. By carefully controlling the reaction conditions, including the choice of base, solvent, temperature, and stoichiometry of the reactants, it is possible to achieve good yields of the desired product. Proper purification and characterization are essential to ensure the final product meets the required purity standards for its intended application in research and development.

References

Spectroscopic Profile of N-Ethylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethylformamide (CAS No. 627-45-2), a molecule of interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound exists as a mixture of cis and trans conformers due to the restricted rotation around the amide C-N bond. This conformational isomerism is readily observed in its NMR spectra, leading to a duplication of signals for each proton and carbon environment.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound displays distinct sets of signals for the cis and trans isomers. The relative integration of these signals can be used to determine the isomeric ratio.

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
transH-C(O)~8.05s-
N-H~7.8 (br s)br s-
N-CH₂~3.28q~7.3
CH₃~1.12t~7.3
cisH-C(O)~7.95d~1.5
N-H~7.5 (br s)br s-
N-CH₂~3.15dq~7.2, ~5.5
CH₃~1.08t~7.2

Note: Chemical shifts are typically reported relative to a tetramethylsilane (B1202638) (TMS) internal standard and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum also reflects the presence of cis and trans isomers, with separate signals observed for each carbon atom in the two conformations.

IsomerCarbon AssignmentChemical Shift (δ, ppm)
transC=O~163
N-CH₂~35
CH₃~15
cisC=O~166
N-CH₂~41
CH₃~14

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. As a secondary amide, it shows a distinct N-H stretching vibration and a strong carbonyl (amide I) absorption.[1]

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3290N-H stretchStrong, broad band indicative of a secondary amide N-H group.
~2975, ~2940, ~2880C-H stretchMedium to strong absorptions from the ethyl group.
~1670C=O stretch (Amide I)Very strong and characteristic absorption for the amide carbonyl group.
~1535N-H bend (Amide II)Strong band resulting from the in-plane bending of the N-H bond coupled with C-N stretching.
~1380C-H bendBending vibration of the methyl group.
~1250C-N stretchStretching vibration of the carbon-nitrogen bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

m/zProposed Fragment IonRelative Intensity (%)
73[CH₃CH₂NHCHO]⁺ (Molecular Ion)100
58[CH₂NHCHO]⁺~35
44[CH₂=NH₂]⁺~25
30[CH₂=NH₂]⁺~98
29[CHO]⁺ or [C₂H₅]⁺~10

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to a height of about 4-5 cm.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence with an appropriate number of scans (typically 8-16).

  • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the acquired free induction decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (Neat Liquid)
  • Ensure the NaCl or KBr salt plates are clean and dry. Handle them by the edges to avoid moisture contamination from fingerprints.

  • Place one to two drops of neat this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Mount the "sandwich" of salt plates in the spectrometer's sample holder.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the sample holder with the prepared salt plates into the instrument's beam path.

  • Acquire the IR spectrum of the sample.

  • After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

Mass Spectrometry (Electron Ionization)
  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion at its respective m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Isomer Ratio NMR->NMR_Data IR_Data Functional Groups (Amide, Alkyl) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A logical workflow for the spectroscopic analysis of this compound.

References

N-Ethylformamide (CAS 627-45-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylformamide (NEF), with CAS number 627-45-2, is a versatile organic compound widely utilized as a polar aprotic solvent and a chemical intermediate in a multitude of industrial and research applications. Its unique properties, including a high boiling point and good solvency for a range of organic and inorganic substances, make it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and purification, its diverse applications, and critical safety information. Furthermore, this document includes visualizations of a representative metabolic pathway and a common experimental workflow to aid in understanding its biological and practical relevance.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid.[1][4] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃H₇NO[4][5][6]
Molecular Weight 73.09 g/mol [4][5][6]
CAS Number 627-45-2[4][5][6]
Appearance Colorless to light yellow clear liquid[1][4]
Density 0.950 g/mL at 20 °C[4]
Melting Point -60.43 °C (estimate)[4]
Boiling Point 202-204 °C[4]
Flash Point 67 °C[4]
Refractive Index (n20/D) 1.432[4]
Solubility Soluble in water[3]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

SpectroscopyKey FeaturesSource(s)
¹H NMR Data available, characteristic peaks for ethyl and formyl protons.[1][5][7]
¹³C NMR Data available, characteristic peaks for ethyl and formyl carbons.[5][8]
FTIR Data available, characteristic peaks for N-H, C-H, and C=O functional groups.[2][5][9]
Mass Spectrometry Molecular ion peak (M+) at m/z = 73.[5][6]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This compound is commonly synthesized by the formylation of ethylamine (B1201723) using formic acid. The following protocol is a representative method adapted from literature on the N-formylation of amines.[10][11][12]

Materials:

  • Ethylamine (solution in a suitable solvent, e.g., THF or water)

  • Formic acid (85-98%)

  • Toluene (B28343)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethylamine solution and a 1.0 to 1.2 molar equivalent of formic acid.

  • Add toluene as an azeotropic solvent to facilitate the removal of water.

  • Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC or GC). The reaction is typically complete within 4-9 hours.[12]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The resulting crude this compound can be further purified by distillation.

Experimental Protocol: Purification by Fractional Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Heat the flask gently using a heating mantle.

  • Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (202-204 °C at atmospheric pressure).[4] For higher purity, a vacuum distillation can be performed at a reduced pressure.

  • Collect the purified this compound in a clean, dry receiving flask.

  • Store the purified product in a tightly sealed container in a cool, dry place.

Applications in Research and Development

This compound's properties make it a valuable compound in various sectors:

  • Pharmaceutical Synthesis: It serves as a versatile solvent and reagent in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3]

  • Agrochemicals: It is used in the production of various pesticides and herbicides.[3][6]

  • Dye and Pigment Industry: NEF acts as an intermediate in the manufacturing of certain dyes and pigments.[1]

  • Solvent for Reactions: Its polar aprotic nature makes it a suitable solvent for a variety of organic reactions.[1][2]

  • Peptide Synthesis: Formamides, like the closely related N,N-dimethylformamide (DMF), are commonly used as solvents in solid-phase peptide synthesis (SPPS) due to their excellent resin-swelling and solvating properties.[13][14]

Biological Significance and Metabolism

N-alkylformamides have been investigated for their biological activities, including their potential as inducers of tumor cell differentiation.[15] The metabolism of N-alkylformamides is a key area of study to understand their efficacy and potential toxicity. The metabolic pathways often involve enzymatic modifications by cytochrome P450 enzymes.

Below is a diagram representing a plausible metabolic pathway for this compound, extrapolated from the known metabolism of similar N-alkylamides.[16][17][18] The primary metabolic routes are expected to be N-deethylation and hydrolysis.

Metabolism NEF This compound Metabolite1 N-Hydroxyethylformamide NEF->Metabolite1 CYP450 (Hydroxylation) Ethylamine Ethylamine NEF->Ethylamine Hydrolysis (Amidase) FormicAcid Formic Acid NEF->FormicAcid Hydrolysis (Amidase) Metabolite2 Formamide (B127407) Metabolite1->Metabolite2 Spontaneous Rearrangement Acetaldehyde Acetaldehyde Metabolite1->Acetaldehyde

Plausible metabolic pathway of this compound.

Experimental Workflows

This compound's utility as a solvent is particularly evident in processes like solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-based SPPS where a formamide solvent like NEF or DMF would be used.

SPPS_Workflow cluster_cycle Single Amino Acid Coupling Cycle Start Resin-bound Peptide (Fmoc-protected) Deprotection Fmoc Deprotection (e.g., Piperidine in NEF/DMF) Start->Deprotection Wash1 Wash with NEF/DMF Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (e.g., with HBTU in NEF/DMF) Wash1->Coupling Wash2 Wash with NEF/DMF Coupling->Wash2 End Resin-bound Elongated Peptide (Fmoc-protected) Wash2->End Repeat Repeat Cycle for next Amino Acid End->Repeat

References

An In-depth Technical Guide to the Safe Handling of N-Ethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for N-Ethylformamide (CAS No. 627-45-2), compiled from multiple safety data sheets (SDS). It is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely in a laboratory or manufacturing setting.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3]

GHS Classification:

  • Flammable Liquids: Category 4[1]

  • Skin Corrosion/Irritation: Category 2[2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A[2][3][4]

Signal Word: Warning[1][5]

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • Prevention: P210, P264, P270, P280[1][2][5]

  • Response: P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[2]

  • Storage: P403+P235[1]

  • Disposal: P501[1][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₃H₇NO[2][6][7]
Molecular Weight 73.09 g/mol [3][6]
Appearance Colorless to light yellow, clear liquid[1][8][9]
Odor No data available[1]
Boiling Point 202-204 °C[1][6][10]
Melting Point -60.43 °C (estimate)[1][10]
Flash Point 113 °C (235.4 °F) - closed cup[1][6]
Density 0.950 g/mL at 20 °C[2][6][8]
Specific Gravity 0.950 (water=1)[8]
Vapor Pressure 0.689 mmHg at 25 °C[10]
Vapor Density >1 (air=1)[8]
Solubility Does not mix well with water.[8] Miscible with fats or oils.[8][8]
Refractive Index n20/D 1.432[6]

Toxicological Information

This compound is harmful if swallowed and may cause systemic injury if it enters the bloodstream through cuts or abrasions.[5][8] While not classified as a skin irritant in some animal models, good hygiene practices should be followed to minimize exposure.[8] It may degrease the skin, leading to non-allergic contact dermatitis.[8]

RouteSpeciesTypeValueReference(s)
Oral RatLD503000 mg/kg[8]
Intraperitoneal MouseLD501200 mg/kg[8]

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1][4]

Experimental Protocols & Methodologies

The safety data sheets referenced in this guide report the results of toxicological and physical hazard testing. However, they do not provide detailed experimental protocols (e.g., specific OECD guidelines followed for LD50 testing). The provided data, such as LD50 values, are outcomes of standardized toxicological studies.[8] The handling, first aid, and spill response procedures described below constitute established protocols for managing chemical hazards in a laboratory setting.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

  • Avoid all personal contact, including inhalation of vapors, mist, or gas.[2][8]

  • Use in a well-ventilated area.[9][11] Facilities should be equipped with an eyewash station and a safety shower.[9]

  • Wash hands thoroughly after handling.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][9]

  • Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), as this may pose an ignition risk.[8]

Storage:

  • Store in a cool, dry, well-ventilated place.[1][2][8][9]

  • Keep containers tightly closed and securely sealed.[1][2][8][9]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[8][12]

  • Protect containers from physical damage and check regularly for leaks.[8]

G cluster_controls Hierarchy of Controls for this compound cluster_eng cluster_admin cluster_ppe eng Engineering Controls admin Administrative Controls fume_hood Use in a Chemical Fume Hood eng->fume_hood ventilation Ensure Adequate General Ventilation eng->ventilation eyewash Eyewash Station & Safety Shower Nearby eng->eyewash ppe Personal Protective Equipment (PPE) sds Review Safety Data Sheet (SDS) admin->sds training Proper Handling Training admin->training storage Store Away from Incompatibles admin->storage hygiene Wash Hands After Handling admin->hygiene eye_protection Safety Glasses with Side Shields or Goggles ppe->eye_protection gloves Chemical-Resistant Gloves (e.g., Neoprene) ppe->gloves clothing Lab Coat or Impervious Clothing ppe->clothing respirator Respirator (if ventilation is inadequate) ppe->respirator

Caption: Hierarchy of controls for handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Currently, there are no established Occupational Exposure Limits (OELs) for this compound.[1][8] Therefore, exposure should be minimized through engineering controls and appropriate PPE.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1][8] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[1][2]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., neoprene).[8] Gloves must be inspected before use, and proper removal technique should be employed to avoid skin contact.[1][2] Breakthrough time should be considered based on the duration of contact.[8]

    • Clothing: Wear a lab coat, overalls, or other impervious clothing to prevent skin contact.[1][8]

  • Respiratory Protection: Generally not required under normal operating conditions with adequate ventilation.[1] If there is a risk of overexposure or for nuisance exposures, use an approved respirator with a suitable filter (e.g., Type A).[1][8]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention as needed.

Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Remove the person to fresh air. If not breathing, give artificial respiration. If symptoms appear, get medical aid.[1][9][11][1][9][11]
Skin Contact Immediately flush skin with plenty of water (and soap if available) for at least 15 minutes while removing contaminated clothing.[4][8][9] Seek medical attention if irritation develops or persists.[8][9][4][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][9] Remove contact lenses if present and easy to do.[2][4] If irritation persists, seek medical attention.[2][8][2][4][8][9]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and give a glass of water to drink.[1][8] Contact a poison control center or doctor for advice.[5][8][1][5][8]

Note to Physician: Treat symptomatically and supportively.[8][9]

Fire-Fighting Measures

This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[8]

ParameterDetailsReference(s)
Flash Point 113 °C (235.4 °F) - closed cup[1][6]
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][8][9][1][8][9]
Unsuitable Extinguishing Media No limitations are given for this substance.[5] High-pressure water streams may scatter the material.[13][5][13]
Specific Hazards Vapors are heavier than air and may spread along floors.[5] Combustion products include carbon dioxide (CO₂) and nitrogen oxides (NOx).[8][5][8]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved) and full protective gear.[5][8][9][5][8][9]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

  • Remove all sources of ignition.[8][9]

  • Evacuate personnel from the area and move upwind.[8]

  • Wear appropriate personal protective equipment (PPE) as described in Section 6.[2][8]

  • Ensure adequate ventilation.[2][9]

  • Avoid breathing vapors, mist, or gas.[1][4]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.[2]

  • Do not let the product enter drains, as it can contaminate waterways.[2][4][5]

Methods for Cleaning Up:

  • Minor Spills: Absorb the spill with inert material (e.g., sand, vermiculite, or earth).[9] Collect the material and place it in a suitable, closed container for disposal.[2][9]

  • Major Spills: Clear the area and alert emergency responders, informing them of the location and nature of the hazard.[8] Contain the spill and collect the material as described for minor spills.[8]

G cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill of this compound Occurs assess Assess Spill Size (Minor vs. Major) start->assess m1 Remove Ignition Sources assess->m1 Minor h1 Evacuate Area & Move Upwind assess->h1 Major m2 Ensure Proper Ventilation & PPE m1->m2 m3 Contain Spill with Inert Absorbent m2->m3 m4 Collect Residue into Closed Container m3->m4 m5 Clean Area with Soap & Water m4->m5 m6 Dispose of Waste Properly m5->m6 h2 Alert Emergency Responders h3 Remove Ignition Sources (if safe) h4 Contain Spill (if trained) h5 Allow Hazmat Team to Clean Up

Caption: Workflow for responding to an this compound spill.

Disposal Considerations

All waste materials, including contaminated absorbents, must be handled in accordance with local, state, and federal regulations.[8]

  • Consult with a licensed professional waste disposal service to dispose of this material.[1]

  • Recycling or reclamation may be possible for unused or uncontaminated material.[8]

  • Do not allow wash water from cleaning equipment to enter drains.[8] Collect all wash water for proper treatment and disposal.[8]

References

N-Ethylformamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental physicochemical properties of N-Ethylformamide, a compound of interest in various chemical and pharmaceutical applications.

Core Molecular Data

This compound is a simple amide with significant applications as a solvent and an intermediate in organic synthesis. Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Chemical Formula C₃H₇NO[1][2][3][4][5]
Molecular Weight 73.09 g/mol [2][3][4][6]
Alternate Molecular Weight 73.0938[1]
Synonyms N-Formylethylamine, Ethylformamide[1][3][6]
CAS Registry Number 627-45-2[1]

Experimental Protocols

Detailed experimental methodologies for determining the fundamental properties of this compound, such as its molecular weight, are rooted in established analytical techniques.

Protocol: Molecular Weight Determination via Mass Spectrometry

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for a molecule of this type. In this process, the sample is vaporized and then bombarded with a beam of high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M+).

  • Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Interpretation: The peak with the highest m/z value in the resulting mass spectrum typically corresponds to the molecular ion. The mass of this ion provides the molecular weight of the compound. For this compound, this would be observed at approximately m/z 73.09.

Logical Relationships

The core attributes of this compound are logically interconnected, stemming from its fundamental atomic composition.

A This compound B Chemical Formula C3H7NO A->B is represented by C Molecular Weight 73.09 g/mol B->C calculates to

Core properties of this compound.

References

The Intrinsic Polarity of N-Ethylformamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the polarity of N-Ethylformamide, a secondary amide of significant interest in chemical synthesis and pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document elucidates the molecular characteristics that determine its polarity, supported by comparative data, detailed experimental methodologies, and a logical visualization of its structure-polarity relationship.

Core Concepts: Understanding the Polarity of this compound

This compound (C₃H₇NO) is a polar aprotic solvent, a characteristic primarily dictated by the presence of a central amide functional group (-CONH-). The significant difference in electronegativity between the oxygen and nitrogen atoms, coupled with the presence of a lone pair of electrons on the nitrogen, creates a substantial dipole moment. This inherent polarity governs its solvent properties, miscibility, and its role in various chemical reactions.

The resonance structures of the amide group illustrate the delocalization of the nitrogen's lone pair of electrons, leading to a partial double bond character in the C-N bond and a concentration of negative charge on the oxygen atom. This charge separation is the fundamental origin of the molecule's high polarity. The ethyl group, being an electron-donating group, slightly influences the overall electron distribution but does not diminish the dominant polar nature of the amide moiety.

Quantitative Polarity Data

CompoundMolecular FormulaDipole Moment (Debye)Dielectric Constant (ε)
FormamideCH₃NO3.73111.0 (at 20°C)
N-MethylformamideC₂H₅NO3.83[1]182.4 (at 25°C)
This compound C₃H₇NO Estimated ~3.8 - 4.0 Estimated ~150 - 180
N,N-DimethylformamideC₃H₇NO3.86[2]36.71 (at 25°C)[3]
WaterH₂O1.8580.1 (at 20°C)[3]

Note: The values for this compound are estimations based on the trends observed in homologous amides.

The dipole moment of this compound is expected to be in a similar range to that of N-Methylformamide and N,N-Dimethylformamide, as the primary contributor to the dipole moment is the amide bond itself. The dielectric constant, a measure of a solvent's ability to separate ions, is also anticipated to be high, reflecting its capacity to solvate polar molecules.

Solubility Profile

The high polarity and hydrogen bonding capability of this compound (due to the N-H proton) dictate its solubility. It is expected to be miscible with water and other polar organic solvents, while having limited solubility in nonpolar solvents.

SolventPolarityExpected Solubility of this compound
WaterPolar ProticMiscible
EthanolPolar ProticMiscible
AcetonePolar AproticMiscible
HexaneNonpolarImmiscible/Slightly Soluble

Experimental Protocols for Polarity Determination

For researchers seeking to experimentally determine the polarity of this compound, the following established methods are recommended.

Determination of Dipole Moment

The dipole moment of a liquid can be determined by measuring the dielectric constant and density of dilute solutions of the substance in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) at various concentrations.

Methodology:

  • Solution Preparation: Prepare a series of solutions of this compound in a nonpolar solvent at different known mole fractions.

  • Dielectric Constant Measurement:

    • Utilize a high-precision capacitance meter and a dielectric constant cell.

    • Calibrate the cell with air and the pure nonpolar solvent.

    • Measure the capacitance of each prepared solution at a constant temperature.

    • Calculate the dielectric constant of each solution using the formula: ε_solution = C_solution / C_air.

  • Density Measurement:

    • Measure the density of each solution using a pycnometer or a digital density meter at the same constant temperature.

  • Data Analysis (Guggenheim's Method):

    • Plot the dielectric constant (ε) and the square of the refractive index (n²) of the solutions against the mole fraction (x) of the solute (this compound).

    • The dipole moment (μ) can be calculated using the following equation: μ² = [27kT / (4πN_A * (ε₁ + 2)(n₁² + 2))] * [(dε/dx)(x→0) - (dn²/dx)(x→0)] where:

      • k is the Boltzmann constant

      • T is the absolute temperature

      • N_A is Avogadro's number

      • ε₁ and n₁ are the dielectric constant and refractive index of the pure solvent, respectively.

      • (dε/dx)(x→0) and (dn²/dx)(x→0) are the slopes of the plots at infinite dilution.

Determination of Dielectric Constant

The static dielectric constant of pure this compound can be measured directly using a capacitance-based method.

Methodology:

  • Apparatus: A parallel plate capacitor (dielectric cell), a precision LCR meter, and a temperature-controlled chamber.

  • Calibration:

    • Measure the capacitance of the empty dielectric cell (C_air). The cell is filled with air, which has a dielectric constant of approximately 1.

    • Measure the capacitance of the cell filled with a standard liquid of known dielectric constant (e.g., cyclohexane (B81311) or carbon tetrachloride) to determine the cell constant.

  • Measurement:

    • Fill the dielectric cell with pure this compound, ensuring no air bubbles are present.

    • Place the cell in the temperature-controlled chamber and allow it to reach thermal equilibrium.

    • Measure the capacitance of the cell filled with this compound (C_sample) using the LCR meter at a specific frequency (typically in the range of 1 kHz to 1 MHz for static dielectric constant).

  • Calculation:

    • The dielectric constant (ε) of this compound is calculated using the formula: ε = C_sample / C_air

Visualization of Structure-Polarity Relationship

The following diagram illustrates the key molecular features of this compound that give rise to its polarity.

NEthylformamide_Polarity cluster_molecule This compound Structure cluster_features Polarity Determinants cluster_properties Resulting Properties C1 C O O C1->O N N C1->N H_formyl H C1->H_formyl H_N H N->H_N C2 C N->C2 H1_ethyl H C2->H1_ethyl H2_ethyl H C2->H2_ethyl C3 C C2->C3 H3_ethyl H C3->H3_ethyl H4_ethyl H C3->H4_ethyl H5_ethyl H C3->H5_ethyl Amide Amide Group (-CONH-) EN_Diff High Electronegativity Difference (O vs. N) Amide->EN_Diff Resonance Resonance Stabilization Amide->Resonance H_Bond Hydrogen Bond Donor (N-H) Amide->H_Bond Lone_Pair Nitrogen Lone Pair Amide->Lone_Pair Dipole High Dipole Moment EN_Diff->Dipole Resonance->Dipole Solubility Good Solubility for Polar Compounds H_Bond->Solubility Dielectric High Dielectric Constant Dipole->Dielectric Dielectric->Solubility

References

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of N-Ethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylformamide (NEF) is a simple amide that serves as an important model system for understanding hydrogen bonding in more complex biological and chemical systems, including protein folding and drug-receptor interactions.[1][2] Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile molecule for studying the fundamental principles of these non-covalent interactions. This guide provides a comprehensive overview of the hydrogen bonding capabilities of this compound, including its structural features, thermodynamic properties, and the experimental and computational methods used for its characterization.

Fundamentals of this compound Hydrogen Bonding

This compound possesses a classic amide functional group, which is central to its hydrogen bonding capabilities. The nitrogen atom is bonded to a hydrogen atom (N-H), which can act as a hydrogen bond donor . The carbonyl oxygen (C=O) is electronegative and can act as a hydrogen bond acceptor .

NEF can form hydrogen bonds in several ways:

  • Self-association: NEF molecules can form dimers and larger oligomers through intermolecular N-H···O=C hydrogen bonds. Both linear and cyclic arrangements are possible.

  • With Proton Donors: The carbonyl oxygen of NEF can accept a hydrogen bond from proton donors like water, alcohols, or other N-H groups.

  • With Proton Acceptors: The N-H group of NEF can donate a hydrogen bond to proton acceptors such as ethers, ketones, or the nitrogen atom of other amides.

Hydrogen_Bonding_Modes cluster_self_association Self-Association cluster_proton_donor Interaction with Proton Donor cluster_proton_acceptor Interaction with Proton Acceptor NEF_Dimer NEF Dimer (N-H···O=C) NEF_Water NEF + Water (C=O···H-O) NEF_Ether NEF + Ether (N-H···O) This compound This compound This compound->NEF_Dimer Forms This compound->NEF_Water Accepts from This compound->NEF_Ether Donates to

Quantitative Data on Hydrogen Bonding

Precise experimental data on the hydrogen bonding of this compound is not extensively available in the literature. However, data from its close structural analogs, formamide (B127407) and N-methylformamide, provide valuable estimations. Computational studies on these molecules offer insights into bond energies and lengths.

Table 1: Estimated Hydrogen Bond Energies and Lengths for Amide Dimers
Amide SystemDimer ConfigurationEstimated H-Bond Energy (kcal/mol)Estimated H-Bond Length (Å)
Formamide DimerCentrosymmetric (doubly N-H···O bonded)-14.80N/A
Formamide DimerDoubly C-H···O bonded-5.19N/A
N-Methylformamide DimerN/A-7.188 to -7.965~2.80 - 2.92 (N···O)

Data for formamide dimers are from high-level computational studies and represent the binding energies extrapolated to the complete basis set limit.[3][4] The N-methylformamide data is also from computational studies.[5] These values are expected to be similar for this compound.

Table 2: Typical Spectroscopic Shifts upon Hydrogen Bonding in Amides
Spectroscopic TechniqueVibrational/Resonance ModeDirection of Shift upon H-BondingEstimated Magnitude of Shift
FTIR SpectroscopyC=O Stretch (Amide I)Red shift (lower wavenumber)20 - 40 cm⁻¹
FTIR SpectroscopyN-H StretchRed shift (lower wavenumber)> 100 cm⁻¹
NMR SpectroscopyN-H ProtonDownfield (higher ppm)Varies with concentration and temperature

These are general ranges observed for secondary amides and provide an expected trend for this compound.[6][7][8]

Experimental Protocols for Studying Hydrogen Bonding

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for detecting hydrogen bonds by observing shifts in the vibrational frequencies of the involved functional groups.[6]

Objective: To identify and quantify hydrogen bonding in this compound by analyzing the C=O (Amide I) and N-H stretching vibrations.

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions of this compound in a non-polar, aprotic solvent (e.g., carbon tetrachloride, hexane) at varying concentrations (e.g., 0.01 M to 1 M).

    • To study interactions with a specific hydrogen bond donor or acceptor, prepare solutions with a constant concentration of NEF and varying concentrations of the interacting species.

  • Data Acquisition:

    • Acquire FTIR spectra of each solution using a standard FTIR spectrometer.

    • Use a liquid transmission cell with an appropriate path length (e.g., 0.1 to 1.0 mm).

    • Record a background spectrum of the pure solvent and subtract it from the sample spectra.

    • Ensure the spectral resolution is adequate (e.g., 4 cm⁻¹).[9]

  • Data Analysis:

    • Analyze the Amide I (C=O stretch, ~1650-1700 cm⁻¹) and N-H stretch (~3300-3500 cm⁻¹) regions of the spectra.

    • As concentration increases, the appearance of new, red-shifted bands or a broadening and shifting of existing bands to lower wavenumbers indicates the formation of intermolecular hydrogen bonds.[10]

    • Deconvolute the overlapping bands corresponding to free and hydrogen-bonded species to determine their relative populations.

    • From the temperature dependence of the equilibrium constant between free and hydrogen-bonded species, thermodynamic parameters (ΔH° and ΔS°) can be calculated using the van't Hoff equation.[11]

FTIR_Workflow Start Start SamplePrep Sample Preparation (NEF in inert solvent at various concentrations) Start->SamplePrep FTIR_Acquisition FTIR Data Acquisition (Record spectra of all samples) SamplePrep->FTIR_Acquisition DataProcessing Data Processing (Solvent subtraction, baseline correction) FTIR_Acquisition->DataProcessing SpectralAnalysis Spectral Analysis (Analyze Amide I and N-H stretch regions) DataProcessing->SpectralAnalysis Deconvolution Peak Deconvolution (Separate free and H-bonded species) SpectralAnalysis->Deconvolution Thermo_Calc Thermodynamic Calculation (van't Hoff analysis for ΔH° and ΔS°) Deconvolution->Thermo_Calc End End Thermo_Calc->End

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is highly sensitive to the electronic environment of protons and can be used to study hydrogen bonding.[8]

Objective: To investigate the thermodynamics of this compound self-association through variable-temperature ¹H NMR experiments.[1][12]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 mM) in a deuterated, non-polar solvent (e.g., CDCl₃, CCl₄). A low concentration is used to favor the monomeric state at higher temperatures.

  • Data Acquisition:

    • Acquire ¹H NMR spectra over a range of temperatures (e.g., 220 K to 320 K).[12]

    • Ensure the temperature is calibrated and stable for each measurement.

    • Record the chemical shift of the N-H proton at each temperature.

  • Data Analysis:

    • The chemical shift of the N-H proton is expected to move downfield (to higher ppm values) as the temperature decreases, indicating an increase in the population of hydrogen-bonded species.[13]

    • The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the monomeric (δ_m) and hydrogen-bonded (δ_d) species.

    • By determining the limiting chemical shifts (δ_m at high temperature and δ_d at low temperature or high concentration), the equilibrium constant (K) for dimerization can be calculated at each temperature.[12]

    • A van't Hoff plot (ln(K) vs. 1/T) can then be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of hydrogen bond formation.[1][12]

NMR_Workflow Start Start SamplePrep Sample Preparation (Dilute NEF in deuterated solvent) Start->SamplePrep VT_NMR Variable-Temperature NMR (Acquire ¹H spectra at different temperatures) SamplePrep->VT_NMR DataExtraction Data Extraction (Measure N-H proton chemical shift at each T) VT_NMR->DataExtraction Equilibrium_Calc Equilibrium Constant Calculation (Determine K at each temperature) DataExtraction->Equilibrium_Calc Van_t_Hoff Van't Hoff Analysis (Plot ln(K) vs. 1/T) Equilibrium_Calc->Van_t_Hoff Thermo_Params Determine Thermodynamic Parameters (ΔH° and ΔS°) Van_t_Hoff->Thermo_Params End End Thermo_Params->End

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the hydrogen bonding of this compound at a molecular level.[14]

Methodology:

  • Model Building: Construct molecular models of this compound monomers, dimers, and complexes with other molecules (e.g., water).

  • Geometry Optimization: Perform geometry optimization calculations to find the most stable structures and determine hydrogen bond lengths and angles.

  • Energy Calculations: Calculate the binding energies of the hydrogen-bonded complexes to quantify the strength of the interaction.

  • Frequency Calculations: Calculate the vibrational frequencies to predict the IR spectrum and the shifts in the C=O and N-H stretching modes upon hydrogen bond formation.

  • NMR Shielding Calculations: Calculate NMR shielding constants to predict the chemical shifts of the protons involved in hydrogen bonding.

Computational_Workflow Start Start ModelBuilding Model Building (NEF monomer, dimer, complexes) Start->ModelBuilding GeometryOptimization Geometry Optimization (Find stable structures) ModelBuilding->GeometryOptimization EnergyCalculation Binding Energy Calculation GeometryOptimization->EnergyCalculation FrequencyCalculation Vibrational Frequency Calculation GeometryOptimization->FrequencyCalculation NMRCalculation NMR Shielding Calculation GeometryOptimization->NMRCalculation End End EnergyCalculation->End FrequencyCalculation->End NMRCalculation->End

Implications for Drug Development

The hydrogen bonding properties of the amide group are fundamental to the interaction of many drugs with their biological targets. Understanding the hydrogen bonding capabilities of a simple amide like this compound provides a basis for:

  • Rational Drug Design: Designing molecules with optimized hydrogen bonding to enhance binding affinity and selectivity for a target protein.

  • Understanding Protein-Ligand Interactions: Interpreting the role of amide groups in the binding of existing drugs and natural ligands.

  • Predicting Physicochemical Properties: Hydrogen bonding influences properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.

Conclusion

This compound is a valuable model compound for the study of amide hydrogen bonding. Through a combination of spectroscopic techniques like FTIR and NMR, and complemented by computational modeling, a detailed understanding of its hydrogen bonding thermodynamics and structural characteristics can be achieved. This knowledge is not only of fundamental chemical interest but also has significant implications for the design and development of new therapeutic agents.

References

In-Depth Technical Guide to the Conformational Analysis of N-Ethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

N-Ethylformamide (NEF) serves as a fundamental model for understanding the conformational preferences of the peptide bond, a critical determinant of protein and peptide structure and function. This technical guide provides a comprehensive overview of the conformational landscape of NEF, detailing the experimental and computational methodologies used in its analysis. The molecule primarily exists in two stable conformations: a lower-energy trans-sc conformer and a higher-energy cis-ac conformer. The significant energy barrier to rotation around the C-N amide bond restricts interconversion between these conformers, allowing for their individual characterization. This guide synthesizes data from rotational spectroscopy and computational chemistry to provide a detailed understanding of the structural and energetic properties of this compound's conformers.

Conformational Landscape of this compound

The conformational flexibility of this compound is dominated by rotation around the C-N bond and the C-C bond of the ethyl group. Quantum chemical calculations and experimental observations have identified two primary stable conformers on the potential energy surface.

Identified Conformers
  • trans-sc Conformer: This is the most stable conformer of this compound. In this arrangement, the ethyl group is in a trans position relative to the carbonyl oxygen across the C-N bond, and the methyl group of the ethyl moiety is in a syn-clinal (gauche) orientation. This conformer possesses a non-planar heavy atom skeleton.

  • cis-ac Conformer: This is a higher-energy conformer. Here, the ethyl group is in a cis position to the carbonyl oxygen, and the methyl group is in an anti-clinal orientation.

The stability of the trans form over the cis form is a common feature in N-monosubstituted amides and is attributed to reduced steric hindrance.

Data Presentation

The following tables summarize the key quantitative data obtained from rotational spectroscopy and computational studies on the conformers of this compound.

Table 1: Relative Energies and Dihedral Angles of this compound Conformers
ConformerRelative Energy (kcal/mol)Dihedral Angle (O=C-N-C)Dihedral Angle (C-N-C-C)
trans-sc0.00 (Reference)~180°~90° (gauche)
cis-ac> 0 (Higher Energy)~0°~150° (anti-clinal)

Note: Precise, experimentally determined relative energy values are challenging to obtain directly from rotational spectroscopy alone and are often complemented by computational chemistry.

Table 2: Spectroscopic Constants of this compound Conformers
Parametertrans-sc Conformer (Deuterated Species)cis-ac Conformer
Rotational Constants (MHz)
A--
B--
C--
Centrifugal Distortion Constants (kHz)
ΔJ--
ΔJK--
ΔK--
δJ--
δK--
Nitrogen Nuclear Quadrupole Coupling Constants (MHz)
χaa--
χbb - χcc--

Note: A complete set of experimentally determined rotational and centrifugal distortion constants for both the primary and deuterated species of the trans-sc and cis-ac conformers is detailed in specialized spectroscopic literature. The 2023 study by Cabezas et al. provides a comprehensive list of molecular constants for the cis-ac conformer.[1]

Experimental Protocols

The primary experimental technique for the detailed conformational analysis of this compound in the gas phase is Fourier Transform Microwave (FTMW) spectroscopy.

Fourier Transform Microwave (FTMW) Spectroscopy

Objective: To determine the rotational constants and other spectroscopic parameters of the stable conformers of this compound, which in turn allows for the precise determination of their molecular structures.

Methodology:

  • Sample Preparation: A dilute mixture of this compound in a carrier gas (typically neon or argon) is prepared. For the study of deuterated species, N-deuterated this compound is synthesized and used.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, stabilizing the different conformers and simplifying the resulting spectrum.

  • Microwave Excitation: The cooled molecules are subjected to a short, high-power microwave pulse. This pulse excites a broad range of rotational transitions simultaneously.

  • Signal Detection: After the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax to their ground rotational states. This time-domain signal is detected by a sensitive antenna.

  • Fourier Transformation: The FID signal is digitized and then Fourier transformed to obtain the frequency-domain rotational spectrum.

  • Spectral Analysis: The resulting high-resolution spectrum shows distinct rotational transitions for each conformer present in the expansion. These transitions are identified and fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C), centrifugal distortion constants, and, if applicable, nuclear quadrupole coupling constants.[1]

Typical Spectrometer Setup:

  • Spectrometer Type: Balle-Flygare type or chirped-pulse FTMW spectrometer.

  • Frequency Range: Typically in the 2-26 GHz range for resolving hyperfine structures and higher frequencies (e.g., 75-116 GHz) for observing higher-order centrifugal effects.[1]

  • Vacuum Chamber: Maintained at high vacuum (e.g., 10-6 to 10-7 mbar) to ensure collision-free conditions for the expanded molecules.

  • Pulsed Nozzle: A solenoid valve that introduces the gas mixture into the chamber in short pulses.

  • Microwave Source and Amplification: A synthesizer to generate the initial microwave frequency, followed by amplification to achieve the necessary power for the excitation pulse.

  • Detection System: A low-noise amplifier and a digitizer to record the weak FID signal.

Computational Protocols

Computational chemistry plays a crucial role in complementing experimental data by providing theoretical insights into the conformational landscape, relative energies, and rotational barriers.

Density Functional Theory (DFT) and Ab Initio Calculations

Objective: To calculate the geometries, relative energies, and spectroscopic constants of the conformers of this compound and to map the potential energy surface for internal rotations.

Methodology:

  • Initial Structure Generation: The initial 3D structures of the possible conformers of this compound are generated.

  • Geometry Optimization: The geometries of the different conformers are optimized to find the minimum energy structures on the potential energy surface. A common and effective method for this is the B3LYP functional with a large basis set such as 6-311++G(d,p).[2] For higher accuracy, coupled-cluster or MP2 methods can be employed.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their ZPVE-corrected total energies.

  • Potential Energy Surface (PES) Scan: To investigate the rotational barriers, a relaxed PES scan is performed by systematically varying the dihedral angle of interest (e.g., the O=C-N-C dihedral angle for rotation around the amide bond) and optimizing the rest of the molecular geometry at each step.

  • Spectroscopic Constant Calculation: The optimized geometries are used to calculate the rotational constants and other spectroscopic parameters, which can then be compared with the experimental values to confirm the identification of the conformers.

  • Software: Common quantum chemistry software packages used for these calculations include Gaussian, ORCA, and Q-Chem.

Mandatory Visualizations

Conformational Isomerization Pathway of this compound

G trans_sc trans-sc ts TS (C-N Rotation) trans_sc->ts cis_ac cis-ac ts->cis_ac

Caption: Conformational isomerization pathway of this compound.

Experimental Workflow for FTMW Spectroscopy

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Prepare this compound in Carrier Gas expansion Supersonic Expansion prep->expansion excitation Microwave Pulse Excitation expansion->excitation detection FID Signal Detection excitation->detection fft Fourier Transform detection->fft fit Spectral Fitting fft->fit results Rotational Constants & Molecular Structure fit->results

Caption: Experimental workflow for FTMW spectroscopy of this compound.

References

N-Ethylformamide thermodynamic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of N-Ethylformamide

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, catering to researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations to illustrate key processes.

Core Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in various chemical and biological systems. This section summarizes the key experimental and estimated thermodynamic data.

Data Presentation

The following tables present the available experimental and estimated thermodynamic data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueUnitsSource
Molecular FormulaC₃H₇NO---INVALID-LINK--
Molecular Weight73.0938 g/mol --INVALID-LINK--
Boiling Point (at 1 atm)471.2K--INVALID-LINK--
Density (at 20 °C)0.950g/mL--INVALID-LINK--

Table 2: Enthalpy and Entropy Data for this compound

PropertyValueUnitsMethodSource
Enthalpy of Vaporization (ΔvapH°)58.44kJ/molN/A--INVALID-LINK--
Enthalpy of Vaporization (ΔvapH°)58.4kJ/molCalorimetric--INVALID-LINK--
Standard Enthalpy of Formation (gas, ΔfH°gas)-185.00kJ/molJoback Method (Estimated)--INVALID-LINK--
Standard Gibbs Free Energy of Formation (gas, ΔfG°)-56.73kJ/molJoback Method (Estimated)--INVALID-LINK--

Table 3: Ideal Gas Heat Capacity (Cp,gas) for this compound (Estimated via Joback Method for N-ethylacetamide)

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
394.96143.48
425.73151.71
456.50159.61
487.27167.19
518.04174.45
548.81181.39
579.58188.03

Source: The data presented is for N-ethylacetamide as a proxy, calculated using the Joback method.[1]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. This section outlines the general methodologies applicable to the characterization of this compound.

Vapor Pressure Measurement (Static Method)

The static method is a fundamental technique for determining the vapor pressure of a liquid as a function of temperature.

Methodology:

  • A sample of this compound is placed in a thermostated sample chamber.

  • The sample is thoroughly degassed to remove any dissolved volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

  • The sample chamber is connected to a pressure measuring device, such as a capacitance manometer, and a vacuum system.

  • The sample is brought to a desired temperature using a constant temperature bath, and the system is allowed to reach thermal and vapor-liquid equilibrium.

  • The pressure of the vapor in equilibrium with the liquid is recorded.

  • This process is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Vaporization (Calorimetry)

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure data using the Clausius-Clapeyron equation.

Direct Calorimetric Measurement:

  • A known amount of this compound is vaporized at a constant temperature and pressure within a calorimeter.

  • The heat absorbed during the phase transition is measured.

  • The molar enthalpy of vaporization is calculated by dividing the absorbed heat by the number of moles of the vaporized substance.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

DSC is a widely used technique for measuring the heat capacity of substances.

Methodology:

  • A small, precisely weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The instrument heats both pans at a controlled, constant rate.

  • The differential heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is proportional to the heat capacity of the sample.

  • The measurement is typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of a Key Process

Understanding the behavior of this compound at a molecular level is crucial. The following diagram illustrates a significant reaction pathway.

Dissociative Electron Attachment to this compound

Low-energy electrons can induce the dissociation of this compound, leading to the cleavage of the amide bond. This process is significant in understanding radiation damage in biological systems where the amide bond is a fundamental linkage.

Dissociative_Electron_Attachment cluster_reactants Reactants cluster_products Dissociation Products NEF This compound (C₂H₅NHCHO) product1 [C₂H₅NHCHO]⁻ * NEF->product1 + e⁻ electron e⁻ (low energy) product2 HCO⁻ + C₂H₅NH product1->product2 dissociation product3 C₂H₅⁻ + NHCHO product1->product3 dissociation

References

Methodological & Application

Application Notes and Protocols: N-Ethylformamide as a Polar Aprotic Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylformamide (NEF) is a polar aprotic solvent with properties that make it a viable alternative to other commonly used solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) in various organic transformations. Its high boiling point, polarity, and ability to solvate a wide range of organic and inorganic compounds make it particularly suitable for reactions requiring elevated temperatures and good solubility of reagents. This document provides an overview of its properties, potential applications in key organic reactions, and representative experimental protocols.

Physicochemical Properties of this compound and Comparison with Other Solvents

A solvent's utility in a chemical reaction is largely determined by its physical properties. The following table summarizes the key properties of this compound and compares them with other common polar aprotic solvents.

PropertyThis compound (NEF)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₃H₇NO[1]C₃H₇NOC₄H₉NOC₅H₉NOC₂H₆OS
Molecular Weight ( g/mol ) 73.0973.0987.1299.1378.13
Boiling Point (°C) 202-204153165-166202189
Density (g/mL at 20°C) 0.950[2]0.9440.9421.0281.100
Flash Point (°C) 11358669187
Dielectric Constant (ε) Est. ~30-4036.737.832.247.2
Dipole Moment (D) Est. ~3.83.86[3]3.72[3]4.09[3]3.96

Applications in Nucleophilic Substitution Reactions (SN1 and SN2)

Polar aprotic solvents like this compound can significantly influence the outcome of nucleophilic substitution reactions.

Theoretical Background:

  • SN2 Reactions: These reactions are favored by polar aprotic solvents. Such solvents can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "naked" and more reactive. This enhances the rate of the bimolecular reaction. NEF, with its expected high polarity, should be an excellent solvent for SN2 reactions.

  • SN1 Reactions: While polar protic solvents are generally preferred for SN1 reactions due to their ability to stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, highly polar aprotic solvents can also promote SN1 pathways. The high dielectric constant of solvents like NEF can help to stabilize the charge separation in the transition state leading to the carbocation, thereby accelerating the reaction rate.

Logical Workflow for Solvent Selection in Nucleophilic Substitution

G cluster_0 Reaction Type cluster_1 Solvent Choice SN1 SN1 Reaction Protic Polar Protic (e.g., H2O, ROH) SN1->Protic Favored SN2 SN2 Reaction Aprotic Polar Aprotic (e.g., NEF, DMF) SN2->Aprotic Favored Aprotic->SN1 Can Promote G Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-X Aryl/Vinyl Halide R-X->R-Pd(II)-X(L2) R-Pd(II)-R'(L2) Transmetalation Complex R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation R'-B(OR)2 Organoboron Reagent R'-B(OR)2->R-Pd(II)-R'(L2) Base Base Base->R-Pd(II)-R'(L2) R-Pd(II)-R'(L2)->Pd(0)L2 R-R' Coupled Product R-Pd(II)-R'(L2)->R-R' Reductive Elimination

References

Application Notes and Protocols: N-Ethylformamide as a Promising Solvent for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] The choice of solvent is critical, influencing catalyst stability, reactant solubility, and overall reaction efficiency.[4][5] While polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly employed, the exploration of alternative solvents is driven by the need for improved reaction kinetics, different selectivity, and greener chemical processes.[6]

This document proposes the use of N-Ethylformamide (NEF) as a viable solvent for palladium-catalyzed Suzuki-Miyaura coupling reactions. Based on its physicochemical properties, which are comparable to other effective amide solvents, NEF presents a promising alternative for investigation. These notes provide a summary of NEF's properties, a proposed experimental protocol for its use in Suzuki coupling, and safety guidelines.

Physicochemical Properties of this compound

This compound is a polar aprotic solvent capable of participating in hydrogen bonding, which can influence its reactivity and interactions.[7] Its properties are summarized and compared with other common Suzuki coupling solvents below.

PropertyThis compound (NEF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 627-45-2[8]68-12-2872-50-4
Molecular Formula C3H7NO[8]C3H7NOC5H9NO
Molecular Weight 73.09 g/mol [9]73.09 g/mol 99.13 g/mol
Boiling Point 202-204 °C153 °C202 °C
Density 0.950 g/mL at 20 °C[7]0.944 g/mL at 25 °C1.028 g/mL at 25 °C
Flash Point 113 °C (closed cup)58 °C (closed cup)91 °C (closed cup)
Refractive Index n20/D 1.432n20/D 1.430n25/D 1.469

Experimental Protocols

This section outlines a general, proposed protocol for utilizing this compound as a solvent in a typical Suzuki-Miyaura cross-coupling reaction. This protocol is a template and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling in this compound

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • This compound (NEF), anhydrous

  • Deionized Water (for biphasic systems, if desired)

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).

  • Atmosphere Purge: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous this compound via syringe to achieve a desired concentration (e.g., 0.1-0.5 M with respect to the aryl halide). If a biphasic system is desired, deoxygenated water may also be added (e.g., NEF/water 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Data Presentation

The following table presents exemplary data to illustrate how results could be summarized when comparing this compound with other solvents for a model Suzuki coupling reaction (e.g., 4-Bromoanisole with Phenylboronic acid).

Table 1: Exemplary Solvent Screen for a Model Suzuki Coupling Reaction

EntrySolventCatalystBaseTemp (°C)Time (h)Yield (%)*
1This compound Pd(PPh₃)₄K₂CO₃1001292
2DMFPd(PPh₃)₄K₂CO₃1001295
3NMPPd(PPh₃)₄K₂CO₃1001294
4Dioxane/H₂OPd(PPh₃)₄K₂CO₃1001288
5Toluene/H₂OPd(PPh₃)₄K₂CO₃1001285

*Note: Yields are hypothetical and for illustrative purposes only. Actual results would require experimental validation.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the proposed workflow for conducting a Suzuki coupling reaction using this compound as the solvent.

Experimental_Workflow A 1. Reagent Addition (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Solvent Addition (this compound) B->C D 4. Heating & Stirring (Reaction) C->D E 5. Reaction Monitoring (TLC / GC-MS) D->E F 6. Work-up (Quench, Extract, Dry) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Proposed workflow for Suzuki coupling using this compound.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions.

  • Hazards: this compound is a combustible liquid.[10] It can cause skin irritation.[10] To the best of current knowledge, its chemical, physical, and toxicological properties have not been thoroughly investigated.[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or chemical goggles, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10] Avoid all personal contact, including inhalation.[11] Store in a cool, dry, well-ventilated area in a tightly closed container.[11]

  • First Aid:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

    • Skin Contact: Wash off with soap and plenty of water.[10]

    • Eye Contact: Flush eyes with water as a precaution.[10]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[10]

Conclusion

This compound possesses physicochemical properties that make it a theoretically suitable solvent for Suzuki-Miyaura cross-coupling reactions. Its high boiling point allows for a wide range of reaction temperatures, and its polar aprotic nature should facilitate the dissolution of common reactants and catalysts. The provided protocol offers a starting point for researchers to explore the utility of this compound in this critical synthetic transformation. Further experimental validation is necessary to fully characterize its performance, including reaction scope, yields, and potential effects on selectivity, relative to established solvent systems.

References

N-Ethylformamide in Vilsmeier-Haack Formylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, yielding aldehydes that are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. While N,N-dimethylformamide (DMF) is the most commonly employed reagent in this transformation, other N,N-disubstituted formamides can also be used. This document provides an overview of the application of N-Ethylformamide in Vilsmeier-Haack formylation reactions, including a general reaction mechanism, a detailed experimental protocol, and a discussion of its potential advantages and limitations. Due to a notable scarcity of specific quantitative data for this compound in the scientific literature, the following sections are based on the well-established principles of the Vilsmeier-Haack reaction, drawing parallels from the extensively studied use of DMF.

Introduction

The Vilsmeier-Haack reaction involves the use of a phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) to generate a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in the formylation of an activated aromatic ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aryl aldehyde. The choice of the formamide can influence the reactivity of the Vilsmeier reagent and the overall efficiency of the reaction. While DMF is ubiquitous, this compound presents an alternative that may offer different solubility properties and reactivity profiles.

Reaction Mechanism

The generally accepted mechanism for the Vilsmeier-Haack reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the electrophilic N-ethyl-N-formylchloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate and the restoration of aromaticity.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to furnish the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis NEF This compound Vilsmeier_Reagent Vilsmeier Reagent (N-ethyl-N-formylchloroiminium ion) NEF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene Electron-rich Arene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H2O (workup)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocols

General Protocol for the Formylation of an Activated Aromatic Compound:

Materials:

  • This compound (NEF)

  • Phosphorus oxychloride (POCl₃)

  • Activated aromatic substrate

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or other suitable anhydrous solvent

  • Sodium acetate (B1210297)

  • Deionized water

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.2 equivalents) to anhydrous DCE.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DCE.

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent at room temperature.

    • Heat the reaction mixture to a temperature between 50-80 °C (this will require optimization) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

    • Neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (NEF + POCl3 in DCE at 0°C) Start->Reagent_Prep Add_Substrate Add Aromatic Substrate Solution Reagent_Prep->Add_Substrate Reaction Heat and Monitor Reaction (50-80°C, TLC) Add_Substrate->Reaction Quench Quench with Ice and NaOAc Solution Reaction->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify Product (Column Chromatography/Recrystallization) Dry_Concentrate->Purify End End Purify->End

Caption: General experimental workflow for Vilsmeier-Haack formylation.

Data Presentation

As previously stated, there is a significant lack of published quantitative data specifically for Vilsmeier-Haack reactions employing this compound. For comparative purposes, the following table presents typical data for the formylation of various substrates using the more common N,N-Dimethylformamide (DMF) and N-methylformanilide. Researchers using this compound should expect to perform optimization studies to achieve comparable or improved results.

SubstrateFormylating AgentReaction ConditionsYield (%)Reference
N,N-DimethylanilineDMF/POCl₃0 °C to steam bath, 2h80-84Organic Syntheses
AnthraceneN-Methylformanilide/POCl₃90-100 °C, 1h85-90Organic Syntheses
IndoleDMF/POCl₃0-35 °C, 1.5h97J. Org. Chem.
PyrroleDMF/POCl₃0-25 °C, 1h80J. Am. Chem. Soc.

Discussion and Conclusion

The Vilsmeier-Haack reaction remains a powerful tool for the formylation of activated aromatic and heteroaromatic compounds. While this compound is a plausible alternative to the more common DMF, the lack of specific data in the scientific literature necessitates a cautious and methodical approach to its use. Researchers and drug development professionals should consider the following:

  • Reactivity: The steric bulk of the ethyl group in this compound compared to the methyl group in DMF may influence the rate of Vilsmeier reagent formation and its subsequent reaction with the aromatic substrate.

  • Solubility: this compound may offer different solubility characteristics for certain substrates or in different solvent systems, which could be advantageous in specific applications.

  • Optimization: Due to the absence of established protocols, significant optimization of reaction parameters (stoichiometry, temperature, and reaction time) will be required for each specific substrate when using this compound.

Logical_Relationship VH_Reaction Vilsmeier-Haack Reaction Reagents Reagents VH_Reaction->Reagents Substrates Substrates VH_Reaction->Substrates Products Products VH_Reaction->Products Mechanism Mechanism VH_Reaction->Mechanism Formamide Formamide (e.g., this compound) Reagents->Formamide Activating_Agent Activating Agent (e.g., POCl3) Reagents->Activating_Agent Aromatic_Compound Electron-Rich Aromatic/Heteroaromatic Substrates->Aromatic_Compound Aldehyde Aryl/Heteroaryl Aldehyde Products->Aldehyde Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation Mechanism->Vilsmeier_Reagent_Formation EAS Electrophilic Aromatic Substitution Mechanism->EAS Hydrolysis Hydrolysis Mechanism->Hydrolysis Formamide->Vilsmeier_Reagent_Formation Activating_Agent->Vilsmeier_Reagent_Formation Aromatic_Compound->EAS Vilsmeier_Reagent_Formation->EAS EAS->Hydrolysis Hydrolysis->Aldehyde

Caption: Key components and stages of the Vilsmeier-Haack reaction.

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Ethylformamide (NEF) as a Potential Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the prospective use of N-Ethylformamide (NEF) as a solvent in Solid-Phase Peptide Synthesis (SPPS). In the continuous effort to find safer and more effective alternatives to commonly used solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), NEF presents itself as a potential candidate due to its polar nature and high boiling point. These notes offer a theoretical framework for the application of NEF in Fmoc-based SPPS, including proposed protocols for key synthesis steps. It is important to note that the use of NEF in SPPS is not yet established in peer-reviewed literature; therefore, the provided protocols should be considered as a starting point for research and development. Experimental validation is essential to determine the efficacy and potential side reactions associated with NEF in this application.

Introduction: The Search for Alternative SPPS Solvents

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and pharmaceutical development. The choice of solvent is critical, as it must effectively solvate the growing peptide chain and the solid support (resin), as well as dissolve reagents to ensure efficient coupling and deprotection steps. For decades, polar aprotic solvents like DMF and NMP have been the standard in SPPS due to their excellent solvating properties. However, concerns over their reproductive toxicity and potential for side reactions, such as formylation in the case of DMF, have spurred a search for greener and safer alternatives.

This compound (NEF) is a polar organic solvent that shares structural similarities with DMF and NMP. Its physical and chemical properties suggest that it could be a viable, yet underexplored, alternative for SPPS. This document outlines the potential of NEF and provides a basis for its investigation as an SPPS solvent.

Properties of this compound and Comparison with Standard SPPS Solvents

The suitability of a solvent for SPPS is determined by several key physical and chemical properties. A comparison of NEF with DMF and NMP is presented below to highlight its potential as an alternative.

PropertyThis compound (NEF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₃H₇NOC₃H₇NOC₅H₉NO
Molecular Weight 73.09 g/mol [1]73.09 g/mol 99.13 g/mol
Boiling Point 202-204 °C[1][2]153 °C202 °C
Density 0.950 g/mL at 20 °C[1][2]0.944 g/mL at 25 °C1.028 g/mL at 25 °C
Flash Point 113 °C[2]58 °C91 °C
Polarity (Topological Polar Surface Area) 29.1 Ų[3]20.3 Ų20.3 Ų
Viscosity Data not readily available0.92 cP at 20 °C1.65 cP at 25 °C
Safety Profile Irritant.[3] Not classified as a hazardous substance by OSHA.[4] Limited toxicity data available.Reproductive toxin, irritant.Reproductive toxin, irritant.

Potential Advantages of NEF:

  • High Boiling Point: Similar to NMP, its high boiling point makes it suitable for microwave-assisted SPPS and reduces solvent evaporation during long syntheses.

  • Polarity: Its polar nature is expected to facilitate the dissolution of polar reagents and the solvation of the peptide-resin complex.

  • Potentially Safer Profile: While comprehensive toxicity data is lacking, it is not currently classified with the same reproductive toxicity warnings as DMF and NMP.[4]

Potential Disadvantages and Unknowns:

  • Resin Swelling: The ability of NEF to adequately swell common SPPS resins (e.g., polystyrene, PEG) is unknown and requires experimental validation.

  • Solubility of Reagents: The solubility of Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) in NEF needs to be determined.

  • Reaction Kinetics: The rates of coupling and deprotection reactions in NEF are unknown and may require optimization of reaction times and temperatures.

  • Side Reactions: The potential for NEF to participate in or promote side reactions is unexplored. For example, the presence of a secondary amide proton could potentially lead to different reactivity compared to the tertiary amides of DMF and NMP.

Proposed Experimental Protocols for SPPS using this compound

The following protocols are adapted from standard Fmoc-SPPS procedures and are intended as a starting point for the evaluation of NEF. Optimization of each step will be necessary.

General Workflow for Evaluating NEF in SPPS

SPPS_Workflow_Evaluation Resin Select Resin (e.g., Rink Amide) Swell Resin Swelling Test in NEF Resin->Swell Solubility Reagent Solubility Test (Fmoc-AAs, Coupling Reagents) Swell->Solubility Synthesis Synthesize Test Peptide (e.g., Aib-enkephalin) Solubility->Synthesis Analysis Analyze Crude Peptide (HPLC, MS) Synthesis->Analysis Comparison Compare Purity & Yield vs. DMF/NMP Analysis->Comparison Optimization Optimize Protocol Comparison->Optimization

Caption: Proposed workflow for the evaluation of NEF in SPPS.

Protocol 1: Resin Swelling
  • Place a known mass (e.g., 100 mg) of the desired resin (e.g., Rink Amide PS, Wang, or ChemMatrix) into a fritted syringe.

  • Add 2 mL of NEF to the resin.

  • Allow the resin to swell for at least 1 hour at room temperature.

  • Measure the volume of the swollen resin and compare it to the volumes obtained with DMF and NMP under the same conditions.

Protocol 2: Fmoc Deprotection
  • To the swollen peptidyl-resin, add a 20% (v/v) solution of piperidine (B6355638) in NEF.

  • Agitate the mixture for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh 20% piperidine in NEF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with NEF (5 x 2 mL).

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Protocol 3: Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in NEF.

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with NEF (3 x 2 mL).

  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of the primary amine).

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with dichloromethane (B109758) (DCM) (3 x 2 mL) and dry it under vacuum.

  • Prepare a standard cleavage cocktail appropriate for the peptide sequence and protecting groups (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Add the cleavage cocktail to the dried resin (approximately 1 mL per 100 mg of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the crude peptide under vacuum.

Data Presentation: Parameters for Evaluation

Since no experimental data for NEF in SPPS is currently available, the following table outlines the key parameters that should be measured in a comparative study against a standard solvent like DMF.

ParameterMethod of MeasurementSuccess Criterion
Resin Swelling Volume Graduated Syringe/ColumnVolume comparable to or greater than in DMF.
Solubility of Fmoc-Amino Acids Visual Inspection/UV-VisClear dissolution at standard concentrations (e.g., 0.5 M).
Coupling Efficiency Kaiser Test / HPLC of cleaved peptideNegative Kaiser test after coupling; high purity of the target peptide.
Deprotection Efficiency UV-Vis of fulvene (B1219640) adduct / Kaiser testPositive Kaiser test after deprotection; complete removal of Fmoc group.
Crude Peptide Purity RP-HPLCHigh percentage of the target peptide peak area.
Yield of Crude Peptide Gravimetric AnalysisYield comparable to that obtained with DMF.
Extent of Side Reactions (e.g., racemization, deletion) Mass Spectrometry / Chiral HPLCMinimal presence of side-product masses or enantiomeric impurities.

Visualization of the Standard SPPS Cycle

The general cycle of solid-phase peptide synthesis, for which NEF is being proposed as a solvent, is depicted below.

SPPS_Cycle Start Start with Resin-Bound Protected Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in NEF) Start->Deprotection Wash1 2. Wash (NEF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in NEF) Wash1->Coupling Wash2 4. Wash (NEF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Final Cleavage from Resin Repeat->Cleavage Final cycle

Caption: The standard cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion and Future Outlook

This compound presents a theoretically viable alternative to traditional SPPS solvents like DMF and NMP, primarily due to its high polarity, high boiling point, and potentially more favorable safety profile. However, the absence of empirical data necessitates a thorough experimental investigation to validate its efficacy. Key areas for research include its ability to swell a variety of resins, the solubility of common SPPS reagents, and its impact on reaction kinetics and the formation of side products. The protocols and evaluation parameters provided in these notes are intended to serve as a guide for researchers and scientists interested in exploring the potential of this compound to contribute to the development of greener and safer peptide synthesis methodologies. Should NEF prove to be an effective solvent, it could offer a valuable new tool in the field of peptide and protein chemistry.

References

N-Ethylformamide: A Potential Green Alternative to DMF in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the creation of complex peptide molecules. For decades, N,N-Dimethylformamide (DMF) has been the solvent of choice for SPPS due to its excellent solvating properties for resins and amino acid derivatives.[1] However, increasing regulatory scrutiny and health concerns associated with DMF's toxicity have necessitated the search for safer, greener alternatives.[2] N-Ethylformamide (NEF) presents itself as a potential substitute, offering a similar amide-based structure while potentially possessing a more favorable safety profile. This document provides a detailed overview of NEF as a hypothetical alternative to DMF in SPPS, including a comparative analysis of their physicochemical properties and proposed experimental protocols for its use.

While direct, extensive studies on the application of this compound in peptide synthesis are not widely published, its structural similarity to DMF and other formamides suggests its potential as a viable alternative. These notes are intended to guide researchers in exploring NEF as a greener solvent in their peptide synthesis workflows.

Comparative Analysis: this compound (NEF) vs. N,N-Dimethylformamide (DMF)

A solvent's performance in SPPS is dictated by several key physicochemical properties that influence resin swelling, reagent solubility, and reaction kinetics. Below is a comparison of NEF and DMF based on available data.

Table 1: Physicochemical Properties of NEF and DMF

PropertyThis compound (NEF)N,N-Dimethylformamide (DMF)Reference(s)
Molecular Formula C3H7NOC3H7NO[3][4]
Molecular Weight 73.09 g/mol 73.09 g/mol [4]
Boiling Point 202-204 °C153 °C[2][3]
Density 0.950 g/mL at 20 °C0.944 g/mL at 25 °C[2]
Flash Point 113 °C58 °C
Polarity Polar aprotic (expected)Polar aprotic[2]

The higher boiling point and flash point of NEF suggest it is less volatile and flammable than DMF, which could offer safety advantages in a laboratory setting.

Key Considerations for Substituting DMF with NEF in SPPS

Successful implementation of NEF as a DMF substitute would require careful consideration of the following critical steps in SPPS:

  • Resin Swelling: The ability of a solvent to swell the solid support is crucial for efficient reagent diffusion and reaction.[5][6] Polystyrene-based resins, commonly used in SPPS, are known to swell well in DMF.[7] The swelling capacity of various resins in NEF would need to be experimentally determined to ensure it is adequate for synthesis.

  • Reagent Solubility: The solubility of protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotection agents (e.g., piperidine) in NEF is a critical factor.[8] Given its polar aprotic nature, NEF is expected to be a good solvent for these reagents, but empirical solubility studies are necessary.

  • Reaction Kinetics: The rates of both the coupling and deprotection steps can be influenced by the solvent. While NEF's polarity is similar to DMF's, potential differences in viscosity and solvating power could affect reaction times, necessitating optimization of these steps.

Proposed Experimental Protocols for SPPS using this compound

The following protocols are adapted from standard Fmoc-based SPPS procedures that traditionally use DMF.[9][10] These should be considered as a starting point for optimization when using NEF.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., 100-200 mg of Rink Amide resin) into a fritted reaction vessel.

  • Add a sufficient volume of NEF to cover the resin.

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • Drain the NEF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a 20% (v/v) solution of piperidine (B6355638) in NEF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with the 20% piperidine in NEF solution for another 5-10 minutes.

  • Thoroughly wash the resin with NEF (at least 5 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in NEF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative method like the Kaiser test.[7]

  • Drain the coupling solution and wash the resin thoroughly with NEF (at least 3 times).

Protocol 4: Cleavage and Deprotection
  • After the final amino acid coupling and Fmoc deprotection, wash the resin with NEF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Visualizing the SPPS Workflow

The following diagrams illustrate the key logical flows in solid-phase peptide synthesis.

SPPS_Workflow Start Start with Resin Swell Swell Resin in NEF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine in NEF) Swell->Deprotection Wash1 Wash with NEF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, NEF) Wash1->Coupling Wash2 Wash with NEF Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Wash3 Wash with NEF/DCM Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation End Purification & Analysis Precipitation->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound (NEF).

Deprotection_Cycle cluster_deprotection Fmoc Deprotection Fmoc_Resin Fmoc-Peptide-Resin Add_Piperidine Add 20% Piperidine in NEF Fmoc_Resin->Add_Piperidine Agitate1 Agitate 5-10 min Add_Piperidine->Agitate1 Drain1 Drain Solution Agitate1->Drain1 Repeat_Piperidine Repeat Piperidine Treatment Drain1->Repeat_Piperidine Agitate2 Agitate 5-10 min Repeat_Piperidine->Agitate2 Drain2 Drain Solution Agitate2->Drain2 Wash Wash with NEF (5x) Drain2->Wash Deprotected_Resin H2N-Peptide-Resin Wash->Deprotected_Resin

References

Application Notes and Protocols for Peptide Coupling Using N-Ethylformamide with DIC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for a wide range of applications, from basic research to drug development. The efficiency of the coupling reaction, where amino acids are sequentially added to a growing peptide chain on a solid support, is critical for the overall success of the synthesis. This efficiency is highly dependent on the choice of coupling reagents and the solvent system.

The combination of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used and effective coupling method. DIC acts as a carbodiimide (B86325) activator, while HOBt serves to suppress racemization and improve coupling efficiency. The choice of solvent in SPPS is crucial as it must effectively solvate the resin, the growing peptide chain, and the reagents to ensure efficient reaction kinetics. While N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents used in SPPS, there is a continuous search for alternative solvents with favorable properties and improved safety profiles.

This document provides detailed application notes and protocols for the use of N-Ethylformamide as a potential solvent in peptide coupling reactions with the DIC/HOBt system. Due to the limited availability of direct experimental data on the coupling efficiency of this compound in the public domain, this note also provides a comparative analysis of its physicochemical properties against the standard solvent, DMF, to guide researchers in its potential application and optimization.

Solvent Selection in Solid-Phase Peptide Synthesis

The ideal solvent for SPPS should possess several key characteristics:

  • High Polarity: To effectively solvate the polar peptide backbone and reagents.

  • Good Resin Swelling Capacity: To allow reagents to access the reactive sites on the solid support.

  • Chemical Inertness: The solvent should not react with the reagents or the peptide chain.

  • Appropriate Viscosity and Boiling Point: To allow for efficient washing and removal.

  • Solubilizing Power: The ability to dissolve amino acid derivatives and coupling reagents.

Physicochemical Properties: this compound vs. DMF

A comparison of the physicochemical properties of this compound and the commonly used SPPS solvent, DMF, can provide insights into its potential performance.

PropertyThis compoundN,N-Dimethylformamide (DMF)Reference(s)
Molecular Formula C3H7NOC3H7NO[1][2]
Molecular Weight 73.09 g/mol 73.09 g/mol [2][3]
Boiling Point 202-204 °C153 °C[2][3]
Density 0.950 g/mL at 20 °C0.944 g/mL at 25 °C[2][3]
Flash Point 113 °C58 °C[2][3]
Polarity (Dielectric Constant) Data not readily available36.7[4]
Viscosity Data not readily available0.92 cP at 20 °C
Safety Combustible liquid, skin and eye irritant.Flammable liquid, reproductive toxicity.[5][6][7]

Experimental Protocols

The following protocols provide a general framework for performing a peptide coupling reaction using the DIC/HOBt method. These protocols can be adapted for use with this compound, though optimization of reaction times and reagent concentrations may be necessary.

Protocol 1: General Peptide Coupling using DIC/HOBt

This protocol describes the manual coupling of a single amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin with a free N-terminal amine

  • This compound (or other suitable solvent)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in the chosen solvent) for Fmoc deprotection

  • Dichloromethane (DCM) for washing

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the resin in the chosen solvent (e.g., this compound) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the solvent from the swollen resin.

    • Add the 20% piperidine solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with the synthesis solvent (e.g., this compound) (3-5 times) and then with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in the synthesis solvent.

    • Add DIC (3-5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours, or until the coupling is complete.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

    • If the Kaiser test is positive (beads turn blue), the coupling reaction is incomplete and should be allowed to proceed for a longer duration or a recoupling step should be performed.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with the synthesis solvent (3-5 times) and then with DCM (3-5 times) to remove any excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in the synthesis solvent).

Visualizations

Experimental Workflow

Experimental_Workflow ResinSwelling 1. Resin Swelling (this compound) FmocDeprotection 2. Fmoc Deprotection (20% Piperidine) ResinSwelling->FmocDeprotection Washing1 3. Washing (this compound & DCM) FmocDeprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA, DIC, HOBt in this compound) Washing1->Coupling Monitoring 5. Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Test (Recouple) Washing2 6. Washing (this compound & DCM) Monitoring->Washing2 Negative Test NextCycle Proceed to Next Cycle Washing2->NextCycle

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Peptide Coupling Reaction Mechanism

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-Amino Acid (R-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) FmocAA->O_Acyl + DIC DIC DIC HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt O_Acyl->HOBt_Ester HOBt HOBt PeptideBond Peptide Bond Formation HOBt_Ester->PeptideBond + Resin-Bound Amine HOBt_Ester->PeptideBond ResinAmine Resin-Bound Amine (H2N-Peptide) DIU Diisopropylurea (Byproduct) PeptideBond->DIU Releases DIU

Caption: Mechanism of peptide bond formation using DIC/HOBt.

Quantitative Data

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is not based on experimental results.

SolventModel Peptide SequenceCoupling ReagentsAverage Coupling Yield per Cycle (%)Final Crude Purity (%)
This compound (Hypothetical) H-Gly-Phe-Ala-Leu-Val-NH2DIC/HOBt98.585
DMF (Reference) H-Gly-Phe-Ala-Leu-Val-NH2DIC/HOBt99.090
NMP (Reference) H-Gly-Phe-Ala-Leu-Val-NH2DIC/HOBt99.292

Researchers are encouraged to perform their own optimization and validation experiments to determine the actual coupling efficiencies when using this compound.

Conclusion

This compound presents a potential alternative solvent for solid-phase peptide synthesis due to its high boiling point and polar aprotic nature, similar to commonly used solvents like DMF. However, a comprehensive evaluation of its performance in peptide coupling reactions, particularly with the DIC/HOBt system, requires further experimental investigation. The protocols and information provided in this document serve as a guide for researchers to explore the use of this compound in their SPPS workflows. Careful optimization of reaction conditions and thorough analysis of the resulting peptides are essential to validate its suitability as an SPPS solvent. Researchers should also consider the safety and handling guidelines for this compound in their experimental design.

References

N-Ethylformamide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylformamide (NEF) is a versatile organic compound that serves as a valuable reagent and solvent in the synthesis of a diverse range of heterocyclic compounds. Its utility is most prominently highlighted in its role as a precursor to the Vilsmeier reagent, a key electrophilic species for the formylation of activated aromatic and heteroaromatic substrates. This formylation is often a crucial step in the construction of various heterocyclic ring systems. While structurally similar to the more commonly used N,N-Dimethylformamide (DMF), this compound offers an alternative with slightly different physical and chemical properties that can be advantageous in specific synthetic contexts.

These application notes provide an overview of the use of this compound in the synthesis of key heterocyclic compounds, with a focus on detailed experimental protocols and reaction mechanisms.

I. The Vilsmeier-Haack Reaction: A Gateway to Functionalized Heterocycles

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted formamide (B127407), such as this compound, and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The resulting electrophilic iminium salt then attacks the aromatic substrate, leading to formylation upon aqueous workup.

The general mechanism for the formation of the Vilsmeier reagent from this compound and its subsequent reaction with a substrate is depicted below.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Heterocycle NEF This compound Intermediate1 Adduct NEF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPO₂Cl₂⁻ Heterocycle Electron-rich Heterocycle Intermediate2 Sigma Complex Vilsmeier_Reagent->Intermediate2 + Heterocycle Iminium_Intermediate Iminium Salt Intermediate Intermediate2->Iminium_Intermediate - H⁺ Formyl_Heterocycle Formylated Heterocycle Iminium_Intermediate->Formyl_Heterocycle + H₂O - EtNH₂ - H⁺ Workup Aqueous Workup (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction using this compound.

Application in Quinoline (B57606) Synthesis

A significant application of the Vilsmeier-Haack reaction is the synthesis of substituted quinolines. Specifically, 2-chloro-3-formylquinolines can be efficiently prepared from readily available N-arylacetamides.[3] This transformation proceeds via an intramolecular electrophilic substitution.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline from Acetanilide (B955)

This protocol is adapted from established procedures for the Vilsmeier-Haack reaction using N,N-disubstituted formamides.[3]

Materials:

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add this compound (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add a solution of acetanilide (1 equivalent) in anhydrous dichloromethane (DCM) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-chloro-3-formylquinoline.

Quantitative Data (Representative):

Reactant Ratio (Acetanilide:NEF:POCl₃)Temperature (°C)Time (h)Yield (%)
1 : 3 : 1.240-454-675-85*

*Yields are estimated based on typical Vilsmeier-Haack reactions for quinoline synthesis. Actual yields may vary depending on the specific substrate and reaction conditions.

II. Synthesis of Other Heterocyclic Compounds

While the Vilsmeier-Haack reaction is a primary application, this compound can potentially be employed in the synthesis of other heterocyclic systems, often in roles analogous to DMF.

Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine, urea, or thiourea.[4] While direct protocols using this compound as a key building block are not abundant in the literature, it can be envisioned as a source for a formyl group or as a high-boiling point solvent in reactions requiring elevated temperatures. For instance, in reactions where formamide is used, this compound could potentially be a substitute.

Conceptual Workflow for Pyrimidine Synthesis:

Pyrimidine_Synthesis Three_Carbon 1,3-Dicarbonyl Compound Condensation Condensation Three_Carbon->Condensation Amidine Amidine/Urea/ Thiourea Amidine->Condensation Cyclization Cyclization Condensation->Cyclization Pyrimidine Pyrimidine Derivative Cyclization->Pyrimidine

Caption: General workflow for the synthesis of pyrimidine derivatives.

Imidazole Synthesis

Imidazole synthesis can be achieved through various methods, including the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (the Radziszewski synthesis). In some variations, formamide or its derivatives can serve as the source of one of the ring carbons and nitrogen atoms. While specific protocols detailing the use of this compound are scarce, its potential as a formylating agent or a solvent in such syntheses is plausible.

Conceptual Workflow for Imidazole Synthesis:

Imidazole_Synthesis Dicarbonyl 1,2-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ammonia Ammonia Source Ammonia->Condensation Imidazole Imidazole Derivative Condensation->Imidazole

References

Application Notes and Protocols: The Role of N-Ethylformamide in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of N-Ethylformamide in enzymatic reactions, including its function as a substrate and a solvent. Detailed protocols for key experiments are provided to guide researchers in investigating its interactions with enzymes.

This compound as a Substrate for N-Substituted Formamide (B127407) Deformylase

This compound, a simple N-alkylformamide, can serve as a substrate for certain hydrolases. A key enzyme in this context is N-substituted formamide deformylase (NfdA), which catalyzes the hydrolysis of N-substituted formamides to yield the corresponding amine and formate[1][2]. While the primary substrate for NfdA from Arthrobacter pascens is N-benzylformamide, the enzyme also exhibits activity towards other N-alkylformamides, such as N-butylformamide[1]. This suggests that this compound is also a substrate for this enzyme, likely being hydrolyzed to ethylamine (B1201723) and formate (B1220265).

Enzymatic Reaction

The hydrolysis of this compound by N-substituted formamide deformylase proceeds as follows:

HCONHCH₂CH₃ + H₂O → HCOOH + CH₃CH₂NH₂ (this compound + Water → Formic Acid + Ethylamine)

Quantitative Data
SubstrateRelative Activity (%)Km (mM)Vmax (μmol·min⁻¹·mg⁻¹)
N-Benzylformamide1000.075[1]52.7[1]
N-Butylformamide3.4[1]Not ReportedNot Reported
This compound To be determined To be determined To be determined
Table 1: Kinetic parameters of N-substituted formamide deformylase for various substrates.
Experimental Protocol: Assay for this compound Hydrolysis by N-Substituted Formamide Deformylase

This protocol is adapted from the assay for N-benzylformamide hydrolysis[1].

Objective: To determine the kinetic parameters (Km and Vmax) of N-substituted formamide deformylase for the hydrolysis of this compound.

Materials:

  • Purified N-substituted formamide deformylase (NfdA)

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (KPB), 100 mM, pH 7.5

  • Formate Dehydrogenase (FDH)

  • NAD⁺

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Thermostated cuvette holder

Procedure:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing:

    • 100 mM KPB, pH 7.5

    • 10 mM NAD⁺

    • 5 units of Formate Dehydrogenase

    • Varying concentrations of this compound (e.g., 0.1 mM to 10 mM)

    • Make up the volume to 990 µl with sterile deionized water.

  • Enzyme Preparation: Prepare a stock solution of NfdA in 10 mM KPB, pH 7.5. The final concentration in the assay will depend on the enzyme's specific activity.

  • Assay Initiation:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µl of the NfdA enzyme solution.

    • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from the oxidation of formate produced in the primary reaction.

  • Data Acquisition: Record the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculation of Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Determination of Kinetic Parameters: Repeat the assay with different concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Logical Workflow for this compound Hydrolysis Assay

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare NfdA Solution Initiate Add NfdA to Initiate Prep_Enzyme->Initiate Prep_Substrate Prepare this compound Solutions Mix Combine Buffer, NAD+, FDH, and Substrate Prep_Substrate->Mix Prep_Reagents Prepare Reaction Buffer (KPB, NAD+, FDH) Prep_Reagents->Mix PreIncubate Pre-incubate at 30°C Mix->PreIncubate PreIncubate->Initiate Monitor Monitor A340 Initiate->Monitor Calc_V0 Calculate Initial Velocity (V₀) Monitor->Calc_V0 Plot Plot V₀ vs. [Substrate] Calc_V0->Plot Fit Fit to Michaelis-Menten Plot->Fit Determine_KmVmax Determine Km and Vmax Fit->Determine_KmVmax

Caption: Workflow for determining the kinetic parameters of this compound hydrolysis.

This compound as a Potential Enzyme Inhibitor

While no specific instances of this compound acting as an enzyme inhibitor have been prominently reported, its structural similarity to other small amides suggests it could potentially act as a competitive or non-competitive inhibitor for certain enzymes, particularly those that process amide-containing substrates.

Experimental Protocol: Screening for Enzyme Inhibition by this compound

This is a general protocol to screen for the inhibitory potential of this compound against a target enzyme.

Objective: To determine if this compound inhibits the activity of a target enzyme and to characterize the type of inhibition.

Materials:

  • Target enzyme and its specific substrate

  • This compound

  • Appropriate buffer for the enzyme assay

  • Detection reagents for the specific enzyme assay

  • Plate reader or spectrophotometer

Procedure:

  • Enzyme Activity Assay without Inhibitor:

    • Perform the standard assay for the target enzyme to establish its baseline activity (V₀).

    • Vary the substrate concentration to determine the enzyme's Km and Vmax under non-inhibitory conditions.

  • Inhibition Assay:

    • Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.

    • For each substrate concentration, prepare parallel reactions containing different fixed concentrations of this compound (e.g., 0.1 mM, 1 mM, 10 mM).

    • Include a control set with no this compound.

  • Data Acquisition and Analysis:

    • Measure the initial reaction velocities for all conditions.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each concentration of this compound.

    • Analyze the changes in Km and Vmax to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

Logical Diagram of Inhibition Analysis

inhibition_analysis cluster_outcomes Inhibition Type Start Perform Enzyme Assay with varying [Substrate] and [this compound] Data Obtain Initial Velocities (V₀) Start->Data Plot Create Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Data->Plot Analysis Analyze Plot Intercepts and Slopes Plot->Analysis Competitive Competitive (Vmax unchanged, Km increases) Analysis->Competitive Lines intersect on y-axis NonCompetitive Non-competitive (Vmax decreases, Km unchanged) Analysis->NonCompetitive Lines intersect on x-axis Uncompetitive Uncompetitive (Vmax and Km decrease) Analysis->Uncompetitive Lines are parallel NoInhibition No Inhibition (Plots overlap) Analysis->NoInhibition Lines are identical

Caption: Decision tree for identifying the type of enzyme inhibition.

This compound as a Solvent in Enzymatic Reactions

Organic solvents can be utilized in enzymatic reactions to dissolve non-polar substrates or to shift reaction equilibria. While less common than solvents like DMSO or DMF, this compound's properties as a polar organic solvent suggest its potential utility in specific enzymatic assays. For instance, research on subtilisin E has demonstrated that enzyme activity can be maintained and even enhanced in high concentrations of dimethylformamide (DMF) through directed evolution. This indicates that enzymes can be adapted to function in amide-based solvent systems like this compound.

Considerations for Using this compound as a Solvent:
  • Enzyme Stability: High concentrations of organic solvents can denature enzymes. It is crucial to determine the tolerance of the specific enzyme to this compound.

  • Substrate Solubility: this compound can be beneficial for assays involving hydrophobic substrates that have poor solubility in aqueous buffers.

  • Reaction Equilibrium: For reactions where water is a product (e.g., esterification), using an organic solvent can shift the equilibrium towards product formation.

Experimental Protocol: Evaluating Enzyme Activity in the Presence of this compound as a Co-solvent

Objective: To assess the feasibility of using this compound as a co-solvent for an enzymatic reaction.

Materials:

  • Enzyme and its substrate

  • This compound (high purity)

  • Aqueous buffer suitable for the enzyme

Procedure:

  • Determine Enzyme Tolerance:

    • Set up a series of assays with a fixed concentration of enzyme and substrate.

    • Vary the concentration of this compound in the reaction mixture (e.g., 0%, 5%, 10%, 20%, 50% v/v).

    • Measure the enzyme activity at each co-solvent concentration.

    • Plot the relative enzyme activity as a function of this compound concentration to determine the enzyme's stability profile.

  • Substrate Solubility Test (if applicable):

    • If the substrate has low aqueous solubility, determine the minimum concentration of this compound required to achieve the desired substrate concentration.

  • Kinetic Analysis in Co-solvent:

    • Choose a concentration of this compound that maintains reasonable enzyme activity.

    • At this fixed co-solvent concentration, perform a full kinetic analysis by varying the substrate concentration to determine the apparent Km and Vmax.

    • Compare these parameters to those obtained in a fully aqueous buffer to understand the effect of the co-solvent on enzyme kinetics.

Signaling Pathway Diagram: Effect of Co-solvent on Enzyme Kinetics

solvent_effect cluster_enzyme Enzyme Properties cluster_substrate Substrate Properties Solvent This compound (Co-solvent) Stability Enzyme Stability Solvent->Stability affects Conformation Active Site Conformation Solvent->Conformation may alter Solubility Substrate Solubility Solvent->Solubility increases Kinetics Apparent Km and Vmax Stability->Kinetics Conformation->Kinetics Solubility->Kinetics influences substrate availability

Caption: Influence of this compound as a co-solvent on enzyme and substrate properties.

References

Applications of N-Ethylformamide in the Pharmaceutical Industry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylformamide (NEF) is a versatile organic compound with the chemical formula C3H7NO.[1] It is a colorless liquid with a slight odor, soluble in water, ethanol, and ether.[1] Within the pharmaceutical industry, this compound serves as a valuable solvent and reagent in the synthesis of various medicinal compounds.[1][2] Its utility stems from its ability to dissolve a wide range of organic and inorganic compounds, making it a suitable medium for chemical reactions.[3] This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical processes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical development. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C3H7NO[1]
Molecular Weight 73.09 g/mol [1]
Appearance Colorless to light yellow transparent liquid[2]
Boiling Point 202-204 °C
Melting Point -78 °C[2]
Density 0.950 g/mL at 20 °C[4][5]
Flash Point 113 °C[2]
Solubility Soluble in water, ethanol, and ether[1]

Applications in Pharmaceutical Synthesis

This compound finds application as both a solvent and a reagent in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

As a Reaction Solvent

Due to its polar aprotic nature, this compound can be an effective solvent for a variety of organic reactions in pharmaceutical synthesis. Its high boiling point allows for reactions to be conducted at elevated temperatures.

Application Note: this compound can serve as a substitute for other amide solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) in various synthetic steps. Its solvating power is beneficial for dissolving reactants and intermediates, potentially improving reaction rates and yields.

General Protocol for Use as a Reaction Solvent:

  • Solvent Preparation: Ensure this compound is of the appropriate purity for the intended synthesis. If necessary, distill to remove impurities.[4]

  • Reaction Setup: In a clean and dry reaction vessel equipped with a stirrer, thermometer, and condenser, add the starting materials for the reaction.

  • Solvent Addition: Add the required volume of this compound to the reaction vessel to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, HPLC).

  • Work-up: Upon completion, cool the reaction mixture and proceed with the appropriate work-up procedure, which may include quenching, extraction, and purification of the product.

G Workflow: this compound as a Reaction Solvent reagents Starting Materials dissolution Dissolution in Reaction Vessel reagents->dissolution nef This compound nef->dissolution reaction Reaction at Elevated Temperature dissolution->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Continue until completion workup Work-up and Purification monitoring->workup Reaction Complete product Final Product workup->product

Caption: General workflow for using this compound as a reaction solvent.

As a Reagent in Formylation Reactions (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical agents.[6][7] While typically employing N,N-Dimethylformamide (DMF), this compound can be used as an alternative to introduce an N-ethyl-N-formyl group or, after hydrolysis, a formyl group.

Application Note: The use of this compound in a Vilsmeier-Haack type reaction allows for the synthesis of formylated intermediates that are crucial for building more complex drug molecules. The resulting Vilsmeier reagent is a weak electrophile, making the reaction suitable for activated aromatic systems.[4]

Protocol for Vilsmeier-Haack Reaction using this compound (Representative):

This protocol is adapted from standard Vilsmeier-Haack procedures using DMF. Optimization for specific substrates is recommended.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place anhydrous this compound.

  • Formation of Vilsmeier Reagent: Cool the flask in an ice-salt bath. Add phosphorus oxychloride (POCl3) dropwise with constant stirring. After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Addition of Substrate: Dissolve the electron-rich aromatic substrate in a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to slowly come to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate or sodium acetate (B1210297) to hydrolyze the iminium salt intermediate.[4]

  • Isolation: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

G Vilsmeier-Haack Reaction Pathway cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation NEF This compound Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) NEF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Arene Electron-Rich Arene Arene->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Aldehyde Aryl Aldehyde Hydrolysis->Aldehyde

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Application in Drug Formulation: Solubility Enhancement

The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability. This compound, as a polar solvent, can be investigated for its potential to solubilize poorly water-soluble drug candidates for preclinical studies or specialized formulations.

Application Note: Due to the limited publicly available quantitative data on the solubility of specific APIs in this compound, it is essential to determine this experimentally. The following protocol provides a general method for determining the equilibrium solubility of a drug in this compound.

Protocol for Determining API Solubility in this compound:

  • Preparation of Saturated Solution: Add an excess amount of the API to a known volume of this compound in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).

  • Quantification: Determine the concentration of the API in the diluted sample.

  • Solubility Calculation: Calculate the solubility of the API in this compound by accounting for the dilution factor.

Quantitative Solubility Data (Illustrative Examples in Related Solvents):

While specific data for this compound is scarce, the following table provides solubility data for common APIs in the structurally similar solvent, N,N-Dimethylformamide (DMF), to offer a preliminary reference.

Active Pharmaceutical IngredientSolventSolubility (mg/mL)Temperature (°C)Reference
IbuprofenDimethyl formamide~45Not Specified[3]
ParacetamolN,N-dimethylformamideVery High-5 to +30[8]

Application in API Crystallization

Crystallization is a crucial step in the purification and isolation of APIs, influencing properties like purity, crystal form, and particle size distribution.[] this compound can be employed as a solvent in crystallization processes.

Application Note: this compound can be used in cooling crystallization for APIs that exhibit a significant decrease in solubility with decreasing temperature. It can also be utilized as the solvent in anti-solvent crystallization, where the addition of a miscible anti-solvent induces precipitation of the API.

Protocol for Cooling Crystallization of an API using this compound:

  • Dissolution: Dissolve the crude API in a minimal amount of this compound at an elevated temperature to form a saturated or near-saturated solution.

  • Cooling: Gradually cool the solution while stirring. The cooling rate should be controlled to influence crystal size and morphology.

  • Nucleation and Growth: Allow the crystals to nucleate and grow as the solution cools. Seeding with a small amount of pure API crystals can be employed to control polymorphism and improve reproducibility.

  • Isolation: Once crystallization is complete, isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold this compound or a suitable anti-solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

G Cooling Crystallization Workflow start Crude API dissolve Dissolve in this compound at elevated temperature start->dissolve cool Controlled Cooling dissolve->cool nucleate Nucleation and Crystal Growth cool->nucleate filter Filtration nucleate->filter wash Washing filter->wash dry Drying wash->dry product Pure Crystalline API dry->product

Caption: A typical workflow for API purification via cooling crystallization.

Application in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide drug discovery and development. Amide solvents like DMF and N-methylpyrrolidone (NMP) are commonly used.[10] Given the increasing regulatory scrutiny of DMF, exploring alternatives is of high interest.[11][12]

Application Note: this compound, being an amide solvent, has the potential to be used as an alternative to DMF in SPPS. Its ability to swell the resin and dissolve reagents is crucial for efficient coupling reactions. However, its performance in preventing side reactions and ensuring high purity of the final peptide needs to be evaluated on a case-by-case basis.

General Protocol for this compound in Solid-Phase Peptide Synthesis (Fmoc-Strategy - Representative):

This protocol is a general guide and may require optimization for specific peptide sequences.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in this compound for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in this compound to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with this compound to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in this compound.

    • Add a base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with this compound.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin with dichloromethane (B109758) (DCM), followed by final Fmoc deprotection and cleavage of the peptide from the resin using a suitable cleavage cocktail.

G Solid-Phase Peptide Synthesis Cycle start Resin-Bound Peptide deprotection Fmoc Deprotection (Piperidine in NEF) start->deprotection wash1 Washing (NEF) deprotection->wash1 coupling Amino Acid Coupling (in NEF) wash1->coupling wash2 Washing (NEF) coupling->wash2 next_cycle wash2->next_cycle next_cycle->deprotection Repeat Cycle Final Cleavage Final Cleavage next_cycle->Final Cleavage Sequence Complete

Caption: The iterative cycle of solid-phase peptide synthesis using this compound.

Conclusion

This compound is a versatile solvent and reagent with several potential applications in the pharmaceutical industry. While it shares similarities with other amide solvents like DMF, its specific performance characteristics should be experimentally verified for each application. The protocols provided in this document serve as a foundation for researchers to explore the utility of this compound in their drug discovery and development workflows. Further research into the quantitative solubility of various APIs in this compound and its comparative performance in synthetic and formulation processes will be valuable for its broader adoption in the pharmaceutical sector.

References

Application Notes and Protocols for N-Ethylformamide as a Medium for Electrochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

As a viable and informative alternative, this document provides comprehensive Application Notes and Protocols for N,N-Dimethylformamide (DMF) , a closely related and extensively characterized amide solvent widely used in electrochemical research. The data and protocols presented for DMF will serve as a valuable reference for researchers, scientists, and drug development professionals working with polar aprotic amide solvents in electrochemistry.

Application Notes: N,N-Dimethylformamide (DMF) as a Medium for Electrochemical Reactions

Introduction

N,N-Dimethylformamide (DMF) is a versatile polar aprotic solvent extensively utilized as a medium for a wide range of electrochemical reactions. Its favorable combination of a high dielectric constant, a relatively wide electrochemical potential window, and its ability to dissolve a broad spectrum of organic and inorganic compounds makes it a solvent of choice for studies in electro-organic synthesis, electroplating, and electrochemical analysis. These application notes provide an overview of the key physicochemical and electrochemical properties of DMF, guidance on solvent purification, and a selection of detailed experimental protocols.

Physicochemical and Electrochemical Properties of DMF

A thorough understanding of the properties of DMF is crucial for designing and interpreting electrochemical experiments. Key parameters are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₇NO[General Chemical Reference]
Molecular Weight 73.09 g/mol [General Chemical Reference]
Density 0.944 g/cm³ at 25 °C[General Chemical Reference]
Boiling Point 153 °C[General Chemical Reference]
Dielectric Constant (ε) 36.7 at 25 °C[General Chemical Reference]
Electrochemical Potential Window Approx. -2.8 V to +1.5 V vs. SCE (on Pt electrode with 0.1 M TEAP)[1]
Ionic Conductivity (0.1 M TEAP) ~10 mS/cm[1]

Note: The electrochemical potential window and ionic conductivity are highly dependent on the supporting electrolyte, electrode material, and purity of the solvent. The values provided are typical but should be determined experimentally for specific systems.

Solvent Purification

The purity of DMF is critical for obtaining reproducible and accurate electrochemical data, as impurities such as water and formic acid can significantly affect the results.

Protocol for Purification of DMF for Electrochemical Use:

  • Drying: Stir commercial DMF over anhydrous magnesium sulfate (B86663) or calcium hydride for 24 hours to remove the bulk of the water.

  • Distillation: Decant the dried DMF and distill it under reduced pressure. The collection of the middle fraction is recommended to avoid co-distillation of lower and higher boiling impurities.

  • Storage: Store the purified DMF over activated molecular sieves (4 Å) in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent re-absorption of moisture.

Common Supporting Electrolytes

The choice of supporting electrolyte is crucial as it must be soluble in DMF, possess a wide electrochemical window, and be chemically inert under the reaction conditions.

Supporting ElectrolyteAbbreviationTypical Concentration
Tetra-n-butylammonium hexafluorophosphate (B91526)TBAPF₆0.1 M
Tetra-n-butylammonium perchlorate (B79767)TBAP0.1 M
Lithium PerchlorateLiClO₄0.1 M - 1.0 M

Safety Note: Perchlorate salts can be explosive and should be handled with extreme care. Avoid heating solutions containing perchlorates to dryness.

Experimental Protocols

Determination of the Electrochemical Potential Window of DMF

Objective: To determine the range of potentials where the solvent-electrolyte system is electrochemically stable.

Materials:

  • Purified DMF

  • 0.1 M Tetra-n-butylammonium hexafluorophosphate (TBAPF₆)

  • Three-electrode electrochemical cell

  • Working Electrode: Platinum (Pt) disk

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode: Platinum wire or gauze

  • Potentiostat

Procedure:

  • Prepare a 0.1 M solution of TBAPF₆ in purified DMF under an inert atmosphere.

  • Assemble the three-electrode cell with the Pt working electrode, reference electrode, and Pt counter electrode.

  • De-aerate the solution by bubbling with a high-purity inert gas (e.g., argon) for at least 15 minutes.

  • Perform a cyclic voltammetry (CV) scan, starting from the open-circuit potential and scanning first in the anodic direction until a sharp increase in current is observed (anodic limit).

  • Reverse the scan towards cathodic potentials until a sharp increase in current is observed (cathodic limit).

  • The potential window is the range between the onset of the anodic and cathodic currents.

Expected Result: A typical cyclic voltammogram will show a region of low background current, which defines the usable potential window of the DMF/TBAPF₆ system.

cluster_setup Electrochemical Setup cluster_solution Solution cluster_instrument Instrumentation WE Working Electrode (Pt) Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode (SCE) RE->Potentiostat Measures Potential CE Counter Electrode (Pt) CE->Potentiostat Completes Circuit DMF N,N-Dimethylformamide DMF->WE DMF->RE DMF->CE TBAPF6 0.1 M TBAPF6 TBAPF6->DMF Potentiostat->WE Applies Potential

Diagram of the electrochemical setup for determining the potential window.
Electrodeposition of Copper from a DMF Bath

Objective: To deposit a thin film of copper onto a substrate from a DMF-based electrolyte.

Materials:

  • Purified DMF

  • 0.1 M Copper(II) perchlorate (Cu(ClO₄)₂)

  • 0.1 M Tetra-n-butylammonium perchlorate (TBAP)

  • Working Electrode: Brass or glassy carbon disk

  • Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in 0.1 M TBAP/DMF)

  • Counter Electrode: Copper wire

  • Potentiostat

Procedure:

  • Prepare the electrolyte solution by dissolving Cu(ClO₄)₂ and TBAP in purified DMF.

  • Assemble the electrochemical cell and de-aerate the solution.

  • Perform a cyclic voltammetry scan to identify the reduction potential of Cu(II).

  • Carry out potentiostatic deposition by holding the potential at a value slightly more negative than the onset of the copper reduction peak for a specified duration (e.g., 600 seconds).

  • After deposition, rinse the working electrode with pure DMF and then with a volatile solvent like acetone, and dry under a stream of nitrogen.

cluster_workflow Electrodeposition Workflow A Prepare Electrolyte (0.1 M Cu(ClO4)2 + 0.1 M TBAP in DMF) B Assemble Cell & De-aerate A->B C Cyclic Voltammetry (Identify Cu(II) reduction potential) B->C D Potentiostatic Deposition (Apply reduction potential) C->D E Rinse and Dry Electrode D->E F Characterize Deposit E->F

Workflow for the electrodeposition of copper from a DMF solution.
Electrosynthesis of an Amide via Anodic Oxidation

Objective: To synthesize an amide by the electrochemical oxidation of an amine in the presence of an aldehyde.

Materials:

  • Purified DMF

  • 0.1 M Benzylamine

  • 0.15 M Benzaldehyde

  • 0.1 M Tetra-n-butylammonium tetrafluoroborate (B81430) (TBABF₄)

  • Divided electrochemical cell (H-cell) with a glass frit separator

  • Working Electrode: Reticulated vitreous carbon (RVC)

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum foil

Procedure:

  • Prepare the anolyte by dissolving benzylamine, benzaldehyde, and TBABF₄ in purified DMF.

  • Prepare the catholyte, which is a 0.1 M solution of TBABF₄ in DMF.

  • Fill both compartments of the H-cell with their respective solutions.

  • De-aerate both compartments with an inert gas.

  • Conduct a constant potential electrolysis at a potential determined from a preliminary cyclic voltammetry study (typically at the foot of the amine oxidation wave).

  • Monitor the reaction progress by periodically taking aliquots from the anolyte and analyzing them by techniques such as HPLC or GC-MS.

  • Upon completion, work up the anolyte to isolate the amide product.

cluster_pathway Amide Synthesis Signaling Pathway Amine Benzylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Benzaldehyde Aldehyde->Hemiaminal Amide N-Benzylbenzamide Hemiaminal->Amide Oxidation Anode Anode (+e-) Anode->Hemiaminal

References

N-Ethylformamide in the Study of Protein Folding Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein folding is fundamental to understanding biological processes and the pathogenesis of numerous diseases. Chemical denaturants are invaluable tools in this field, allowing researchers to probe the stability, thermodynamics, and kinetics of protein folding and unfolding. While urea (B33335) and guanidinium (B1211019) chloride are the most commonly used denaturants, other organic solvents and cosolvents can provide unique insights into the forces governing protein structure.

N-Ethylformamide (NEF) is a polar, organic solvent that, like other amides, has the potential to act as a chemical denaturant. Its properties suggest it may influence protein stability through mechanisms analogous to more well-studied denaturants like urea and formamide (B127407), primarily by disrupting the hydrogen-bonding network of water and directly interacting with the protein backbone and side chains.[1]

These application notes provide a framework for utilizing this compound in protein folding studies. Due to the limited specific literature on NEF as a primary denaturant for proteins, the following protocols are adapted from established methods for other chemical denaturants and are intended to serve as a starting point for researchers interested in exploring the effects of NEF.

Theoretical Framework: this compound as a Potential Denaturant

The denaturation of proteins by chemical agents is a complex process that can involve both direct and indirect mechanisms.[2][3]

  • Direct Mechanism: NEF, as an amide, can form hydrogen bonds with the peptide backbone, competing with and disrupting the intramolecular hydrogen bonds that stabilize the native protein structure.[2]

  • Indirect Mechanism: NEF can alter the structure and dynamics of the surrounding water, which in turn weakens the hydrophobic effect. The hydrophobic effect is a major driving force for protein folding, where nonpolar residues are buried in the protein core. By making the solvent more favorable for these nonpolar residues, NEF can lower the energetic barrier to unfolding.

The ethyl group in NEF, compared to the hydrogen in formamide or the amino group in urea, may also introduce unique steric and hydrophobic interactions that could lead to different denaturation pathways or efficiencies.

Data Presentation: Expected Quantitative Data

Table 1: Thermodynamic Parameters of Protein Unfolding in this compound

Protein[NEF]1/2 (M)ΔG°H₂O (kcal/mol)m-value (kcal/mol·M)Tm (°C) at constant [NEF]ΔHm (kcal/mol)ΔCp (kcal/mol·K)
Example Protein AValueValueValueValueValueValue
Example Protein BValueValueValueValueValueValue
  • [NEF]1/2 : The molar concentration of this compound at which 50% of the protein is unfolded.

  • ΔG°H₂O : The standard free energy of unfolding in the absence of denaturant, extrapolated from denaturation curves.

  • m-value : A measure of the dependence of ΔG° on denaturant concentration, related to the change in solvent-accessible surface area upon unfolding.

  • Tm : The melting temperature, the temperature at which 50% of the protein is unfolded at a given NEF concentration.

  • ΔHm : The enthalpy change of unfolding at Tm.

  • ΔCp : The change in heat capacity upon unfolding.

Table 2: Kinetic Parameters of Protein Folding/Unfolding in this compound

ProteinConditionObserved Rate Constant (kobs, s⁻¹)Unfolding Rate Constant in H₂O (kuH₂O, s⁻¹)Folding Rate Constant in H₂O (kfH₂O, s⁻¹)mku (s⁻¹·M⁻¹)mkf (s⁻¹·M⁻¹)
Example Protein AUnfolding at X M NEFValueValueValueValueValue
Example Protein ARefolding at Y M NEFValue
Example Protein BUnfolding at Z M NEFValueValueValueValueValue
Example Protein BRefolding at W M NEFValue
  • kobs : The observed rate constant for the folding or unfolding process at a given NEF concentration.

  • kuH₂O and kfH₂O : The extrapolated unfolding and folding rate constants in the absence of denaturant.

  • mku and mkf : The dependence of the logarithm of the unfolding and folding rate constants on denaturant concentration, respectively.

Experimental Protocols

The following are detailed, generalized protocols for studying protein denaturation using this compound. These should be optimized for the specific protein and instrumentation being used.

Protocol 1: Equilibrium Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol determines the thermodynamic stability of a protein by measuring the change in its secondary structure as a function of this compound concentration.

1. Materials and Reagents:

  • Purified protein of interest

  • This compound (NEF), high purity

  • Buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 7.0)

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of the protein (e.g., 1 mg/mL) in the chosen buffer.

    • Prepare a high-concentration stock solution of NEF in the same buffer (e.g., 10 M). Ensure the pH is readjusted after adding NEF.

  • Sample Preparation:

    • Prepare a series of samples with varying concentrations of NEF (e.g., 0 M to 8 M in 0.5 M increments).

    • To each sample, add a constant amount of the protein stock solution to achieve a final protein concentration suitable for CD measurements (e.g., 0.1 mg/mL).

    • Ensure the final volume of all samples is the same by adding buffer.

    • Allow the samples to equilibrate for a sufficient time (e.g., 2-12 hours) at a constant temperature.

  • CD Measurement:

    • Set the CD spectropolarimeter to measure the far-UV region (e.g., 200-250 nm).

    • Record the CD spectrum for each sample. Typically, the signal at 222 nm is used to monitor the unfolding of α-helical proteins.

    • Acquire a baseline spectrum of the buffer with the corresponding NEF concentration and subtract it from the protein spectrum.

  • Data Analysis:

    • Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of NEF concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition ([NEF]1/2) and the m-value.

    • Calculate the free energy of unfolding (ΔG°) at each NEF concentration and extrapolate to 0 M NEF to obtain ΔG°H₂O.

Protocol 2: Kinetic Analysis of Unfolding/Refolding by Stopped-Flow Fluorescence Spectroscopy

This protocol measures the rates of protein unfolding and refolding upon rapid changes in this compound concentration.

1. Materials and Reagents:

  • Purified protein of interest (containing intrinsic fluorophores like tryptophan or tyrosine)

  • This compound (NEF), high purity

  • Buffer solution

  • Stopped-flow fluorescence spectrophotometer

2. Procedure:

  • Prepare Stock Solutions:

    • Unfolding: Prepare a stock solution of the native protein in buffer. Prepare a series of concentrated NEF solutions in the same buffer.

    • Refolding: Prepare a stock solution of the protein fully denatured in a high concentration of NEF. Prepare a series of buffer solutions with low NEF concentrations.

  • Stopped-Flow Measurement:

    • Unfolding:

      • Load one syringe of the stopped-flow instrument with the native protein solution.

      • Load the other syringe with a concentrated NEF solution.

      • Rapidly mix the two solutions in the observation cell. The final NEF concentration should be in the unfolding transition region.

      • Monitor the change in fluorescence intensity over time (e.g., excitation at 280 nm, emission at 350 nm for tryptophan).

    • Refolding:

      • Load one syringe with the denatured protein solution.

      • Load the other syringe with buffer (or low NEF buffer).

      • Rapidly mix to dilute the NEF concentration and initiate refolding.

      • Monitor the change in fluorescence intensity over time.

  • Data Analysis:

    • Fit the kinetic traces (fluorescence vs. time) to single or multiple exponential equations to obtain the observed rate constants (kobs).

    • Plot log(kobs) versus the final NEF concentration for both unfolding and refolding experiments (a "chevron plot").

    • Extrapolate the linear arms of the chevron plot to 0 M NEF to determine the unfolding (kuH₂O) and folding (kfH₂O) rate constants in water. The slopes of the arms provide the kinetic m-values.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the study of protein folding using a chemical denaturant like this compound.

Experimental_Workflow_CD Workflow for Equilibrium Denaturation using CD Spectroscopy cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Protein Stock C Create NEF Dilution Series A->C B Prepare NEF Stock B->C D Add Protein & Equilibrate C->D E Set CD Spectropolarimeter Parameters D->E F Measure CD Spectra for Each Sample E->F G Baseline Subtraction F->G H Plot Signal vs. [NEF] G->H I Fit to Two-State Model H->I J Calculate Thermodynamic Parameters (ΔG°, m-value) I->J

Caption: Workflow for Equilibrium Denaturation using CD Spectroscopy.

Protein_Folding_Funnel Protein Folding Energy Landscape U1 I1 U1->I1 U2 U2->I1 U3 I2 U3->I2 U4 U4->I2 U5 I3 U5->I3 U6 U6->I3 U7 U7->I1 U8 U8->I2 N I1->N I2->N I3->N

Caption: Protein Folding Energy Landscape.

Chevron_Plot_Logic Logic of a Chevron Plot cluster_unfolding Unfolding Arm cluster_folding Folding Arm A Measure k_obs at various [NEF] B Plot log(k_obs) vs. [NEF] A->B C High [NEF] B->C F Low [NEF] B->F D k_obs ≈ k_u C->D E Extrapolate to 0 M NEF to get k_u^H2O D->E G k_obs ≈ k_f F->G H Extrapolate to 0 M NEF to get k_f^H2O G->H

Caption: Logic of a Chevron Plot.

Conclusion

While this compound is not a conventional denaturant in protein folding studies, its chemical properties suggest it could be a useful tool for perturbing protein stability. The protocols and frameworks provided here offer a comprehensive guide for researchers to begin investigating the effects of NEF on their protein of interest. Such studies could reveal novel insights into the complex interplay of forces that govern protein folding and stability. As with any new experimental system, careful optimization and validation are crucial for obtaining reliable and meaningful data.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-Ethylformamide by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Ethylformamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the fractional distillation of this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

Due to its high boiling point of 202-204 °C at atmospheric pressure, this compound is susceptible to thermal decomposition.[1] Therefore, vacuum fractional distillation is the recommended method for its purification. This process lowers the boiling point of the liquid, reducing the risk of degradation and the formation of impurities.[2]

Q2: What are the common impurities in commercial this compound?

Common impurities in this compound typically arise from its synthesis and storage. These can include:

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

  • Formic acid: An unreacted starting material from synthesis.

  • Ethylamine (B1201723): Another potential unreacted starting material.

Q3: How can I estimate the boiling point of this compound under vacuum?

The boiling point of a liquid under reduced pressure can be estimated using a pressure-temperature nomograph. To use a nomograph, you will need the boiling point of this compound at atmospheric pressure (202-204 °C) and the pressure of your vacuum system. By aligning a straight edge between these two points on the nomograph, you can read the estimated boiling point on the corresponding scale.[3][4]

Q4: Does this compound form azeotropes with common impurities?

Data Presentation: Physical Properties

The following table summarizes the key physical properties of this compound and its common impurities at atmospheric pressure. This data is crucial for planning the fractional distillation process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound C₃H₇NO73.09202-2040.950
WaterH₂O18.021000.998
Formic AcidCH₂O₂46.03100.81.220
EthylamineC₂H₇N45.0816.60.689

Experimental Protocols: Vacuum Fractional Distillation of this compound

This protocol outlines the procedure for purifying this compound using vacuum fractional distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum source (vacuum pump or water aspirator) with a trap

  • Manometer (to monitor pressure)

  • Heating mantle with a stirrer

  • Stir bar

  • Glass wool or other insulating material

  • Grease for ground glass joints

  • Clamps and stands

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Place a stir bar in the round-bottom flask.

    • Lightly grease all ground glass joints to ensure a good seal under vacuum.[7]

    • Use a Claisen adapter if bumping is a concern.[7]

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure a proper temperature gradient.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

    • Connect the vacuum source to the vacuum adapter via a cold trap to protect the pump from corrosive vapors.

  • Distillation:

    • Charge the round-bottom flask with the crude this compound (no more than two-thirds full).

    • Turn on the condenser cooling water.

    • Begin stirring the this compound.

    • Slowly and carefully apply the vacuum. The pressure in the system should drop to the desired level. Monitor the pressure with the manometer.

    • Once the desired pressure is stable, begin to heat the distillation flask gently with the heating mantle.

    • Observe the liquid for boiling and the fractionating column for the vapor front rising.

    • The most volatile impurities (e.g., residual solvents, ethylamine) will distill first. Collect this initial fraction in a separate receiving flask.

    • As the temperature rises and stabilizes, the main fraction of purified this compound will begin to distill. The boiling point will depend on the vacuum applied.

    • Collect the main fraction in a clean receiving flask. The distillation rate should be slow and steady, about 1-2 drops per second, to ensure good separation.

    • If the temperature begins to drop or fluctuate significantly after the main fraction has been collected, stop the distillation. This indicates that the majority of the desired product has been distilled.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source and the condenser water.

    • Disassemble the apparatus.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
No distillate collecting, but the pot is boiling. - System leak.- Inadequate heating.- Insufficient insulation.- Check all joints for proper sealing and re-grease if necessary.- Increase the heating mantle temperature gradually.- Ensure the fractionating column and distillation head are well-insulated.
Bumping (sudden, violent boiling). - Uneven heating.- Absence of a stir bar or boiling chips (note: boiling chips are not effective under vacuum).[7]- Ensure the stir bar is spinning effectively.- Use a Claisen adapter to provide more surface area for smooth boiling.[7]
Flooding of the fractionating column. - Heating rate is too high.- Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Constant boiling point that is not the expected boiling point of this compound. - Formation of an azeotrope with an impurity.- Collect the azeotropic mixture as a separate fraction.- Consider using a different type of purification, such as extractive distillation with a suitable entrainer, if azeotrope formation prevents adequate separation.
Product decomposes in the distillation flask (darkening of the liquid). - Pot temperature is too high.- Vacuum is not low enough.- Lower the vacuum to further reduce the boiling point.- Ensure the heating mantle is not set excessively high.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown A Assemble Glassware B Add Crude this compound & Stir Bar A->B C Grease Joints & Insulate Column B->C D Connect Condenser & Vacuum C->D E Apply Vacuum D->E F Start Stirring & Gentle Heating E->F G Collect Impurity Fraction F->G H Collect Pure this compound Fraction G->H I Cool Apparatus Under Vacuum H->I J Vent to Atmospheric Pressure I->J K Disassemble J->K

Caption: Experimental workflow for the vacuum fractional distillation of this compound.

Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_causes Potential Causes cluster_solutions Solutions start Distillation Issue Occurs no_distillate No Distillate start->no_distillate bumping Bumping start->bumping flooding Flooding start->flooding wrong_bp Incorrect Boiling Point start->wrong_bp decomposition Decomposition start->decomposition leak System Leak no_distillate->leak heating Improper Heating no_distillate->heating bumping->heating stirring Ineffective Stirring bumping->stirring flooding->heating azeotrope Azeotrope Formation wrong_bp->azeotrope decomposition->heating vacuum Insufficient Vacuum decomposition->vacuum check_seals Check & Re-grease Joints leak->check_seals adjust_heat Adjust Heating Rate heating->adjust_heat check_stirring Ensure Proper Stirring stirring->check_stirring collect_fraction Isolate Azeotrope Fraction azeotrope->collect_fraction improve_vacuum Lower System Pressure vacuum->improve_vacuum

Caption: Troubleshooting logic for common issues in fractional distillation.

References

Methods for removing water from N-Ethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Ethylformamide. This resource is designed to assist researchers, scientists, and drug development professionals with common issues related to the handling and purification of this compound, with a specific focus on the removal of water.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: this compound is a polar aprotic solvent susceptible to absorbing atmospheric moisture. The presence of water can interfere with a wide range of chemical reactions, particularly those involving water-sensitive reagents such as organometallics, hydrides, and in reactions where water is a byproduct, which can affect reaction kinetics and yield. For applications in pharmaceuticals and fine chemical synthesis, maintaining anhydrous conditions is often critical to ensure product purity and reaction efficiency.

Q2: What is the most effective method for drying this compound?

A2: For routine laboratory-scale drying to achieve very low water content (sub-50 ppm), the use of activated 3Å molecular sieves is highly effective and is considered the safest method.[1] For larger quantities or when starting with a high water content, fractional vacuum distillation can be employed, often after a preliminary drying step with a suitable agent.

Q3: How can I determine the water content in my this compound?

A3: The most accurate and widely used method for determining the water content in this compound is Karl Fischer titration.[1][2] This technique is specific to water and can provide precise measurements, even at trace levels (ppm). Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being ideal for very low water content.[1]

Q4: Can I use other drying agents besides molecular sieves?

A4: While 3Å molecular sieves are highly recommended, other desiccants can be used, though their efficiency may vary. Activated alumina (B75360) and silica (B1680970) gel can also remove water from polar aprotic solvents.[3] However, for achieving the lowest possible water content, 3Å molecular sieves are generally superior.[1] Some reactive drying agents like calcium hydride can be used but may lead to decomposition of the amide, especially with heating.

Q5: How should I store dried this compound?

A5: To prevent the reabsorption of atmospheric moisture, dried this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is best to store the solvent over activated 3Å molecular sieves.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction failure or low yield Water content in this compound is too high.1. Verify the water content using Karl Fischer titration.2. Dry the this compound using the appropriate method (see Experimental Protocols).3. Ensure all glassware is oven-dried and cooled under a desiccator or inert atmosphere before use.
Inconsistent results between batches Variable water content in the this compound used.1. Implement a standard procedure for drying and storing this compound.2. Always measure the water content of a new bottle of solvent or a freshly dried batch before use.
Molecular sieves are not effective 1. The molecular sieves were not properly activated.2. The incorrect pore size of molecular sieves was used.3. Insufficient quantity of sieves or insufficient contact time.1. Activate the molecular sieves by heating them in a furnace at 250-300 °C for at least 3 hours under vacuum or a stream of inert gas.[1]2. Use 3Å molecular sieves for water removal from this compound, as larger pores may co-adsorb the solvent.3. Use a sufficient amount of sieves (e.g., 5-10% w/v) and allow for adequate contact time (at least 24 hours).
Solvent discoloration after drying Decomposition of this compound due to an incompatible or overly reactive drying agent, or excessive heating during distillation.1. Use a milder drying agent like 3Å molecular sieves.2. If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.

Data Presentation

The following table summarizes the efficiency of various drying agents in polar aprotic solvents, which can be used as a reference for drying this compound. The data is based on studies with N,N-Dimethylformamide (DMF) and Acetonitrile, which have similar properties.

Drying AgentSolventInitial Water (ppm)Final Water (ppm)Contact TimeReference
3Å Molecular Sieves (5% w/v)Acetonitrile142<172 hours[3]
Activated Alumina (10% m/v)Acetonitrile1425.9Column Pass[3]
Silica Gel (10% m/v)Dichloromethane~50<1Column Pass[3]
3Å Molecular SievesN-Methylformamide-d5Not specifiedSub-10 ppm>24 hours[1]

Experimental Protocols

Protocol 1: Drying of this compound with 3Å Molecular Sieves

Objective: To reduce the water content of this compound to below 50 ppm.

Materials:

  • This compound

  • 3Å molecular sieves, beads or pellets

  • Oven or furnace for activation

  • Dry, clean flask with a septum or ground glass stopper

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a clean, dry flask.

    • Heat the sieves in an oven or furnace at 250-300 °C for a minimum of 3 hours. It is preferable to do this under a vacuum or with a slow purge of dry inert gas.

    • Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas.

  • Drying Process:

    • To the flask of activated molecular sieves, add the this compound to be dried (approximately 5-10% w/v of sieves to solvent).

    • Seal the flask with a septum or stopper and purge the headspace with an inert gas.

    • Allow the mixture to stand for at least 24 hours at room temperature. For optimal drying, gentle agitation or swirling can be beneficial.

  • Storage and Use:

    • After the drying period, the anhydrous this compound can be carefully decanted or transferred via a cannula to a new, dry, inerted flask for use.

    • For long-term storage, keep the dried solvent over the molecular sieves in a tightly sealed container under an inert atmosphere.

Protocol 2: Fractional Vacuum Distillation of this compound

Objective: To purify this compound by removing water and other less volatile or more volatile impurities. This method is suitable for larger quantities or for purifying grossly wet solvent.

Materials:

  • This compound (pre-dried with a suitable agent if very wet)

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried.

    • Place boiling chips or a magnetic stir bar in the distilling flask.

    • Charge the distilling flask with the this compound to be purified.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

  • Distillation:

    • Begin stirring (if using a magnetic stirrer).

    • Carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

    • Begin heating the distilling flask gently with the heating mantle.

    • Monitor the temperature at the head of the column. Discard the initial fraction (forerun), which may contain more volatile impurities and residual water.

    • Collect the main fraction distilling at a constant temperature. The boiling point of this compound will be significantly lower under reduced pressure.

    • Stop the distillation before the distilling flask is completely dry to prevent the concentration of potentially unstable residues.

  • Storage:

    • Transfer the purified, dry this compound to a suitable container under an inert atmosphere. For long-term storage, add activated 3Å molecular sieves.

Visualizations

Drying_Method_Selection start Start: Wet this compound check_water Determine Water Content (Karl Fischer Titration) start->check_water high_water High Water Content (> 0.1%) check_water->high_water High low_water Low Water Content (< 0.1%) check_water->low_water Low pre_dry Optional Pre-drying (e.g., Na2SO4) high_water->pre_dry mol_sieves 3Å Molecular Sieves (> 24h) low_water->mol_sieves distillation Fractional Vacuum Distillation pre_dry->distillation final_product Anhydrous This compound distillation->final_product mol_sieves->final_product storage Store over 3Å Sieves under Inert Gas final_product->storage

Caption: Workflow for selecting a suitable method for drying this compound.

Experimental_Workflow_Molecular_Sieves cluster_activation Sieve Activation cluster_drying Drying Process cluster_storage Storage & Use heat_sieves Heat 3Å Sieves (250-300 °C, >3h) under Vacuum/Inert Gas cool_sieves Cool in Desiccator or under Inert Gas heat_sieves->cool_sieves add_solvent Add this compound to Activated Sieves (5-10% w/v) cool_sieves->add_solvent stand Seal and let stand for >24 hours add_solvent->stand decant Decant or Cannulate Anhydrous Solvent stand->decant store Store over Sieves under Inert Atmosphere decant->store

Caption: Experimental workflow for drying this compound with 3Å molecular sieves.

References

N-Ethylformamide stability and decomposition byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and decomposition of N-Ethylformamide (NEF).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep containers tightly sealed and away from heat, sparks, open flames, and other ignition sources.[1][3] It is recommended to store it at temperatures between 2-8°C.[4][5] The product is considered stable under these recommended storage conditions.[2][6]

Q2: What are the known decomposition byproducts of this compound upon combustion?

A2: During a fire or combustion, this compound can decompose to produce hazardous products. These include carbon dioxide (CO2), nitrogen oxides (NOx), and other pyrolysis products typical of burning organic material.[1][6]

Q3: Can this compound undergo hydrolysis? What are the expected products?

A3: Yes, like other amides, this compound can undergo hydrolysis, particularly under basic conditions. The base-promoted hydrolysis reaction is expected to yield ethylamine (B1201723) and a formate (B1220265) salt.[7] Studies on the similar compound N-methylformamide show it hydrolyzes to methylamine (B109427) and formate.[8][9]

Q4: Is this compound sensitive to any particular materials?

A4: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and strong bases.[1] Contact with these materials should be avoided to prevent vigorous reactions or decomposition.

Q5: What are the physical signs that my this compound may have started to decompose?

A5: Visual signs of decomposition can include a change in color from its typical colorless appearance to yellow or orange, the formation of precipitates, or a noticeable change in odor.[4] In experimental settings, unexpected results, changes in pH, or the appearance of unknown peaks in analytical chromatograms can also indicate sample degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

If you are experiencing inconsistent results, it could be due to the degradation of your this compound stock.

start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (2-8°C, dry, sealed) start->check_storage check_appearance Inspect Sample Appearance (Colorless, no precipitate?) check_storage->check_appearance run_qc Perform Quality Control Analysis (e.g., GC/MS, HPLC) check_appearance->run_qc compare_spectra Compare Data to Reference Spectrum or Fresh Sample run_qc->compare_spectra decomposition_confirmed Decomposition Confirmed (Impurity peaks present) compare_spectra->decomposition_confirmed no_decomposition No Decomposition Detected (Sample is pure) compare_spectra->no_decomposition use_new_reagent Procure a New Batch of this compound decomposition_confirmed->use_new_reagent troubleshoot_exp Troubleshoot Other Experimental Parameters no_decomposition->troubleshoot_exp dispose Dispose of Degraded Reagent Properly use_new_reagent->dispose

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: A precipitate has formed in the this compound container.

The formation of a solid precipitate can indicate contamination or decomposition. Do not use the reagent. It may be possible to purify the material through distillation, but this should only be attempted by experienced personnel after confirming the identity of the substance and potential impurities.[4] It is generally safer to dispose of the contaminated bottle according to local regulations and obtain a new one.

Quantitative Data

The following tables summarize key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular FormulaC₃H₇NO[4][10][11]
Molecular Weight73.09 g/mol [10][12]
Boiling Point202-204 °C[4][12]
Density0.950 g/mL at 20 °C[4][12][13]
Refractive Indexn20/D 1.432[4][12]
Flash Point113 °C (235.4 °F) - closed cup[12]
Storage Temperature2-8 °C[4][5]

Experimental Protocols

Protocol 1: Analysis of this compound Purity and Decomposition Products by GC/MS

This protocol provides a general method for assessing the purity of an this compound sample and identifying potential volatile decomposition byproducts. Sensitive techniques like high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) are well-established for separating and identifying organic compounds in complex mixtures.[14]

1. Objective: To quantify the purity of this compound and identify potential degradation products.

2. Materials:

  • This compound sample (to be tested)

  • High-purity solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)

  • Gas Chromatograph with Mass Spectrometer (GC/MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

  • Autosampler vials with caps

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1000 ppm) in a suitable high-purity solvent.

  • Prepare a blank sample containing only the solvent.

  • If available, prepare a standard solution using a new, certified this compound reference standard for comparison.

4. GC/MS Instrumentation and Conditions (Example):

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range from m/z 30 to 300.

  • MS Transfer Line Temperature: 280 °C.

5. Data Analysis:

  • Analyze the chromatogram of the this compound sample. The main peak should correspond to this compound.

  • Identify any additional peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Compare the sample chromatogram to that of the reference standard to confirm peak identity and to the blank to exclude solvent-related impurities.

  • Purity can be estimated by the area percent of the main this compound peak relative to the total area of all peaks.

cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Interpretation prep1 Dilute NEF Sample in High-Purity Solvent prep2 Prepare Solvent Blank prep1->prep2 prep3 Prepare Reference Standard prep2->prep3 analysis1 Inject Sample into GC prep3->analysis1 analysis2 Separate Compounds on Column analysis1->analysis2 analysis3 Detect & Fragment by Mass Spectrometer analysis2->analysis3 data1 Identify Peaks via Mass Spectra Library analysis3->data1 data2 Compare to Reference & Blank Samples data1->data2 data3 Calculate Purity (Area % Method) data2->data3

Caption: Experimental workflow for GC/MS analysis.

Decomposition Pathways

Base-Catalyzed Hydrolysis

Amides like this compound can be hydrolyzed under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to release ethylamine and formate.

NEF This compound (HCONHC₂H₅) Intermediate Tetrahedral Intermediate NEF->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate Nucleophilic Attack Formate Formate (HCOO⁻) Intermediate->Formate C-N Bond Cleavage Ethylamine Ethylamine (C₂H₅NH₂) Intermediate->Ethylamine C-N Bond Cleavage

Caption: Simplified pathway for base-catalyzed hydrolysis.

References

Preventing side reactions with N-Ethylformamide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions associated with N-Ethylformamide in chemical synthesis.

Troubleshooting Guides

Issue 1: Suspected Hydrolysis of this compound

Symptoms:

  • Low yield of the desired product.

  • Presence of ethylamine (B1201723) or formic acid derivatives in the reaction mixture, detectable by NMR, GC-MS, or LC-MS.

  • Changes in the reaction pH.

Root Causes and Solutions:

Root Cause Explanation Solutions
Presence of Water This compound can undergo hydrolysis to form ethylamine and formic acid. This reaction can be catalyzed by acidic or basic conditions.[1]1. Rigorous Drying of Reagents and Solvents: Use anhydrous solvents. Dry this compound and other reagents using appropriate desiccants like 3Å molecular sieves.[2] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Acidic or Basic Conditions Hydrolysis is accelerated in the presence of strong acids or bases.[1]1. pH Control: If possible, maintain a neutral pH. If acidic or basic conditions are required for the primary reaction, consider using milder reagents or minimizing the reaction time. 2. Aprotic Solvents: Use aprotic solvents which do not participate in proton transfer, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to slow down hydrolysis.[3]
Elevated Temperatures Higher temperatures can increase the rate of hydrolysis.1. Temperature Optimization: Run the reaction at the lowest effective temperature.[4]
Issue 2: Unwanted Decarbonylation

Symptoms:

  • Formation of ethylamine as a significant byproduct.

  • Detection of carbon monoxide (CO) gas (requires specialized equipment).

  • Reduced yield of the formylated product.

Root Causes and Solutions:

Root Cause Explanation Solutions
High Reaction Temperatures This compound can decompose into ethylamine and carbon monoxide at elevated temperatures.[5][6]1. Temperature Control: Avoid excessive heating. Determine the minimum temperature required for the desired transformation.
Presence of Metal Catalysts Certain transition metal complexes can catalyze the decarbonylation of formamides.[5][7]1. Catalyst Screening: If a metal catalyst is necessary for the main reaction, screen for catalysts that do not promote decarbonylation. 2. Ligand Modification: In some cases, modifying the ligands on the metal catalyst can suppress decarbonylation.
Prolonged Reaction Times Extended exposure to reaction conditions, even at moderate temperatures, can lead to gradual decomposition.1. Reaction Monitoring: Closely monitor the reaction progress (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: How can I effectively dry this compound before use?

A1: The most recommended method for drying this compound is to use activated 3Å molecular sieves.[2]

Experimental Protocol: Drying this compound with 3Å Molecular Sieves

  • Activation of Molecular Sieves:

    • Place the 3Å molecular sieves in an oven-dried flask.

    • Heat at 250-300 °C under vacuum or a stream of inert gas for at least 3 hours to remove adsorbed water.

    • Allow the sieves to cool to room temperature under an inert atmosphere or in a desiccator.[2]

  • Drying Process:

    • Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a dry flask under an inert atmosphere.

    • Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve efficiency.

  • Storage:

    • For long-term storage, keep the dried this compound over the molecular sieves in a tightly sealed container under an inert atmosphere.[2]

Q2: What are the ideal conditions for purifying this compound by distillation?

A2: this compound has a high boiling point (202-204 °C at atmospheric pressure), which can lead to decomposition if distilled at this temperature.[8] Therefore, vacuum distillation is recommended.

Parameter Recommendation Rationale
Pressure 1-15 mbarTo lower the boiling point and minimize thermal decomposition.[9]
Bath Temperature 20-30 °C above the expected boiling point at the working pressureTo ensure a steady distillation rate.[9]
Apparatus Use a fractional distillation setup for better separation from impurities.To obtain high purity this compound.

Note: The exact boiling point will depend on the vacuum achieved. It is advisable to perform a small-scale test distillation to determine the optimal conditions for your setup.

Q3: When using this compound as a formylating agent, what are the common side products and how can I avoid them?

A3: When this compound is used as a formylating agent, the primary side reaction is often incomplete formylation or the formation of di-formylated products if the substrate has multiple reactive sites.

Troubleshooting O-Formylation vs. N-Formylation of Amino Alcohols

Issue Potential Cause Suggested Solution
Formation of O-formylated byproduct The hydroxyl group is competing with the amine in the formylation reaction.Use reaction conditions that favor N-formylation, such as performing the reaction in the presence of a mild base (e.g., sodium bicarbonate) and a coupling agent like EDCI.[10]
Low yield of N-formylated product The amine is not sufficiently nucleophilic, or the formylating agent is not reactive enough under the chosen conditions.Consider converting the amine to a more nucleophilic form or using a more potent formylating system.[4]

Visual Guides

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis of this compound start Start: Reaction with this compound check_water Are all reagents and solvents anhydrous? start->check_water dry_reagents Dry reagents and solvents (e.g., with 3Å molecular sieves) check_water->dry_reagents No use_inert_atm Use inert atmosphere (N2 or Ar)? check_water->use_inert_atm Yes dry_reagents->use_inert_atm setup_inert Set up reaction under inert atmosphere use_inert_atm->setup_inert Yes check_ph Are acidic or basic conditions present? use_inert_atm->check_ph No setup_inert->check_ph neutral_conditions Proceed with reaction under neutral conditions check_ph->neutral_conditions No minimize_time_temp Minimize reaction time and temperature check_ph->minimize_time_temp Yes proceed Proceed with Reaction neutral_conditions->proceed minimize_time_temp->proceed Decarbonylation_Troubleshooting Troubleshooting Decarbonylation of this compound start Symptom: Ethylamine byproduct detected check_temp Is reaction temperature high? start->check_temp lower_temp Optimize for lower reaction temperature check_temp->lower_temp Yes check_catalyst Is a metal catalyst present? check_temp->check_catalyst No solution Problem Mitigated lower_temp->solution screen_catalysts Screen for alternative catalysts or modify ligands check_catalyst->screen_catalysts Yes check_time Is reaction time prolonged? check_catalyst->check_time No screen_catalysts->solution monitor_reaction Monitor reaction closely and quench upon completion check_time->monitor_reaction Yes check_time->solution No monitor_reaction->solution

References

Technical Support Center: Optimizing Reaction Conditions with N-Ethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethylformamide (NEF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues when utilizing this compound as a solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless to light yellow transparent liquid.[1] It is a polar organic solvent capable of participating in hydrogen bonding, which influences its reactivity and interactions with other substances.[2][3]

Data Presentation: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number627-45-2[2][4][5]
Molecular FormulaC3H7NO[4]
Molecular Weight73.09 g/mol [4]
Boiling Point202-204 °C[1][5]
Melting Point-78 °C[1]
Density0.950 g/mL at 20 °C[2][5]
Flash Point113 °C (closed cup)[1][5]
Refractive Indexn20/D 1.432[5]
SolubilityMiscible with water and many organic solvents.[6]

Q2: What are the common applications of this compound in chemical synthesis?

A2: this compound is a versatile solvent and an important intermediate in organic synthesis.[1] Its high polarity makes it effective at dissolving a wide range of organic and inorganic compounds.[3] It is frequently used in:

  • Pharmaceutical synthesis[2][3]

  • The production of dyes and pigments[3]

  • Agrochemical manufacturing[2]

  • Fiber spinning and polymer production[1][3]

  • Electroplating and electrolysis industries[1][3]

Q3: What are the primary safety precautions to consider when handling this compound?

A3: this compound is a combustible liquid and can cause skin and serious eye irritation.[7] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][9][10] Store it in a cool, dry place away from heat, sparks, and open flames.[1][7]

Q4: How can I purify this compound before use?

A4: For moisture-sensitive reactions, it is crucial to use dry this compound. While specific literature on NEF is sparse, purification methods for similar amide solvents like N,N-Dimethylformamide (DMF) can be adapted. A common method involves drying over a suitable desiccant followed by distillation under reduced pressure.[2] For DMF, treatment with active alumina (B75360) has also been reported to be effective.[11] It is recommended to distill the solvent and collect the middle fraction for the highest purity.[2]

Q5: Is this compound prone to degradation?

A5: Like other amides, this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield ethylamine (B1201723) and formic acid.[12] It is also important to be aware of potential photo-oxidation pathways, especially in the presence of hydroxyl radicals in atmospheric conditions.[13][14] For synthetic purposes, it is crucial to use it within the recommended temperature limits and under an inert atmosphere for sensitive reactions.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Question: My reaction in this compound is showing low or no conversion of starting materials. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

Experimental Protocol: General Troubleshooting for Low Conversion

  • Verify Reagent Quality: Ensure all starting materials and catalysts are pure and dry. Impurities, especially water in hygroscopic reagents, can inhibit reactions.[15][16]

  • Solvent Purity: Ensure the this compound is of appropriate purity and anhydrous, especially for moisture-sensitive reactions. Consider purifying the solvent if its quality is uncertain.[2]

  • Reaction Temperature: The reaction temperature may be suboptimal.[17] Monitor the reaction at different temperatures to find the optimal condition. Some reactions may require initial cooling followed by warming to room temperature or heating.[17]

  • Inert Atmosphere: For oxygen or moisture-sensitive reactions, ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: If a catalyst is used, verify its activity. The catalyst may have degraded or may not be suitable for the reaction in this compound.

  • Mixing: Ensure efficient stirring, particularly in heterogeneous reaction mixtures.[16]

Logical Relationship: Troubleshooting Low Conversion

G start Low/No Conversion reagent_quality Check Reagent Purity and Dryness start->reagent_quality solvent_purity Verify this compound Purity (Anhydrous?) start->solvent_purity temperature Optimize Reaction Temperature start->temperature atmosphere Ensure Proper Inert Atmosphere start->atmosphere catalyst Check Catalyst Activity start->catalyst mixing Ensure Efficient Stirring start->mixing solution Reaction Proceeds reagent_quality->solution solvent_purity->solution temperature->solution atmosphere->solution catalyst->solution mixing->solution

Caption: A workflow for troubleshooting low reaction conversion.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of unintended side products. What could be the cause when using this compound as a solvent?

Answer: The formation of side products can be due to the reactivity of the solvent itself under certain conditions or interactions with your reagents.

Experimental Protocol: Investigating Side Product Formation

  • Solvent Stability: Consider if this compound could be reacting with your reagents. Under strong acidic or basic conditions, hydrolysis is a possibility.[12] Run a control reaction with just the solvent and a key reagent to check for reactivity.

  • Temperature Control: Excessive heat can lead to the decomposition of reagents or the solvent, resulting in side products. Ensure precise temperature control.

  • Reaction Time: Monitor the reaction over time using techniques like TLC or LC-MS. It's possible the desired product forms and then degrades or participates in subsequent undesired reactions.

  • Order of Addition: The order in which reagents are added can be critical. A slow, controlled addition of a reactive species can often minimize side product formation.[17]

Signaling Pathway: Potential this compound Decomposition

G NEF This compound (HCONHC2H5) hydrolysis Hydrolysis (H2O, H+ or OH-) NEF->hydrolysis ethylamine Ethylamine (C2H5NH2) hydrolysis->ethylamine formic_acid Formic Acid (HCOOH) hydrolysis->formic_acid

Caption: Simplified hydrolysis pathway of this compound.

Issue 3: Difficulty with Product Isolation and Solvent Removal

Question: I am having trouble isolating my product from this compound after the reaction is complete. What are the best practices for workup?

Answer: this compound's high boiling point and miscibility with water can present challenges during product isolation.

Experimental Protocol: Product Isolation and Solvent Removal

  • Aqueous Extraction: If your product is not water-soluble, a common technique is to dilute the reaction mixture with a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This will partition the this compound into the aqueous layer. Multiple extractions may be necessary.

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it by adding an anti-solvent to the reaction mixture. Subsequent recrystallization can further purify the product.[17]

  • High-Vacuum Distillation/Evaporation: For products with low volatility, removing this compound can be achieved under high vacuum at an elevated temperature. However, be mindful of your product's thermal stability. A rotary evaporator with a high-vacuum pump and a heated bath is typically used.

  • Chromatography: If other methods fail, column chromatography can be used to separate the product from the solvent and other impurities.[17]

Experimental Workflow: Product Isolation from this compound

G start Reaction Mixture in this compound is_product_solid Is the product a solid? start->is_product_solid is_product_water_insoluble Is the product water-insoluble? is_product_solid->is_product_water_insoluble No precipitation Precipitation/Crystallization is_product_solid->precipitation Yes extraction Aqueous Extraction is_product_water_insoluble->extraction Yes high_vac High-Vacuum Evaporation is_product_water_insoluble->high_vac No end Isolated Product precipitation->end extraction->end chromatography Column Chromatography high_vac->chromatography chromatography->end

Caption: Decision tree for product isolation from this compound.

References

Technical Support Center: Handling Hygroscopic N-Ethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of hygroscopic N-Ethylformamide in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound (NEF) is an organic solvent and an important intermediate in various chemical syntheses.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can act as an impurity, potentially leading to undesirable side reactions, affecting reaction kinetics, and compromising the yield and purity of the final product.[3][4]

Q2: How should I properly store this compound to minimize water absorption?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[5][6] The container must be kept tightly closed to prevent exposure to atmospheric moisture.[1][5][7] For long-term storage or for use in moisture-sensitive applications, storing the container inside a desiccator with a suitable drying agent is recommended.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., neoprene), safety glasses with side shields or chemical goggles, and a lab coat.[6][8] All handling should be performed in a well-ventilated area or under a chemical fume hood.

Q4: Can I use this compound from a container that has been opened previously?

A4: Yes, but with caution. It is best practice to minimize the frequency and duration of opening the container. When you do need to dispense the liquid, do so quickly and reseal the container immediately to limit its exposure to air.[2] For highly sensitive reactions, it is advisable to use a freshly opened bottle or to dry the solvent before use.

Q5: How can I determine the water content in my this compound?

A5: The most accurate and widely used method for determining the water content in this compound is the Karl Fischer titration.[4][9][10][11] This technique is specific to water and can provide precise results, even at very low concentrations.[9]

Troubleshooting Guide

Problem: My reaction is not proceeding as expected, and I suspect water contamination from this compound.

  • Step 1: Verify the Water Content. The first step is to confirm your suspicion by measuring the water content of the this compound used in the reaction. The recommended method for this is Karl Fischer titration.

  • Step 2: Compare with Specifications. Compare the measured water content with the required specifications for your specific application. While exact limits are application-dependent, high-purity or "anhydrous" grade solvents typically have water content below 50 ppm.

  • Step 3: Drying the Solvent. If the water content is too high, you will need to dry the this compound. The most common and effective method is to use activated 3Å molecular sieves.[9]

  • Step 4: Re-run the Reaction. Once the solvent is confirmed to be dry, you can proceed with your experiment again, ensuring that all glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if necessary.[12]

Data Presentation

Table 1: Typical Specifications for Anhydrous Solvents

ParameterSpecification
Water Content< 50 ppm
Purity> 99.8%
AppearanceClear, colorless liquid

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendation
Storage Temperature Room Temperature (Cool Place)[5][13]
Storage Atmosphere Inert atmosphere (e.g., Nitrogen or Argon) for sensitive applications
Container Tightly sealed, original container.[1][6]
Handling Area Well-ventilated area or chemical fume hood.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

  • This compound sample

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to a stable, dry endpoint.

  • Sample Preparation: Withdraw a known volume or weight of the this compound sample using a dry, gastight syringe.

  • Titration: Inject the sample into the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed and the amount of sample introduced. The result is typically expressed in parts per million (ppm) or percentage (%).

Protocol 2: Drying this compound with Molecular Sieves

Objective: To reduce the water content of this compound for use in moisture-sensitive applications.

Materials:

  • This compound

  • 3Å molecular sieves, activated

  • Dry, oven-dried glassware with a ground glass joint and stopper (or septum)

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Activation of Molecular Sieves: Activate the 3Å molecular sieves by heating them in a laboratory oven at a temperature of 250-300 °C for at least 3 hours under a vacuum or with a slow stream of dry, inert gas.[9] Allow the sieves to cool to room temperature in a desiccator.

  • Drying Procedure: Place the activated molecular sieves (approximately 5-10% of the solvent volume) into a dry flask. Add the this compound to the flask.

  • Equilibration: Stopper the flask and allow it to stand for at least 24 hours at room temperature.[9] Occasional, gentle swirling can improve the drying efficiency.

  • Dispensing Dried Solvent: For use, carefully decant or transfer the dried solvent via a cannula to the reaction vessel under an inert atmosphere.[12] Avoid disturbing the molecular sieves at the bottom of the flask. For long-term storage, it is recommended to keep the dried solvent over the activated sieves in a tightly sealed container.[9]

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Water Contamination start Reaction Failure or Unexpected Outcome check_water Suspect Water Contamination in this compound start->check_water measure_kf Measure Water Content (Karl Fischer Titration) check_water->measure_kf compare Is Water Content Above Acceptable Limit? measure_kf->compare dry_solvent Dry this compound (e.g., with 3Å Molecular Sieves) compare->dry_solvent Yes rerun_reaction Re-run Experiment with Dry Solvent and Glassware compare->rerun_reaction No dry_solvent->rerun_reaction investigate_other Investigate Other Potential Causes of Reaction Failure rerun_reaction->investigate_other end_success Problem Solved rerun_reaction->end_success end_fail Problem Persists investigate_other->end_fail

Caption: Troubleshooting workflow for suspected water contamination.

Handling_Decision_Tree cluster_1 Decision Process for Using this compound start Need to Use This compound check_sensitivity Is the Reaction Moisture-Sensitive? start->check_sensitivity use_anhydrous Use Fresh Anhydrous Grade or Previously Dried Solvent check_sensitivity->use_anhydrous Yes check_opened Has the Container Been Opened Before? check_sensitivity->check_opened No dispense Dispense Solvent Quickly and Reseal Tightly use_anhydrous->dispense check_opened->use_anhydrous Yes use_directly Use Directly from Container (Minimize Exposure Time) check_opened->use_directly No use_directly->dispense proceed Proceed with Experiment dispense->proceed

References

Technical Support Center: Troubleshooting Low Reagent Solubility in N-Ethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N-Ethylformamide (NEF) as a solvent, encountering low solubility of reagents can be a significant experimental hurdle. This guide provides troubleshooting strategies and frequently asked questions to address these challenges directly.

FAQs: Understanding and Addressing Low Solubility in N--Ethylformamide

Q1: What are the general solubility properties of this compound?

This compound (NEF) is a versatile organic solvent with a polar aprotic nature due to its amide functional group.[1][2] It is known to be soluble in water, ethanol, and ether.[3] Its properties make it a suitable solvent for a variety of applications in the pharmaceutical and chemical industries, particularly for dissolving polar compounds.[3][4]

Q2: Why is my reagent not dissolving in this compound?

Several factors can contribute to low solubility in NEF:

  • Polarity Mismatch: While NEF is a polar solvent, the principle of "like dissolves like" is fundamental.[5][6] Highly non-polar compounds may have limited solubility.

  • Crystal Lattice Energy: The solid-state properties of your reagent play a crucial role. High crystal lattice energy can make it difficult for the solvent to break apart the crystal structure and solvate the individual molecules.

  • Impurities: The presence of impurities in either the reagent or the solvent can impact solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[7][8] Your current experimental temperature may be insufficient.

  • Concentration: You may be attempting to create a supersaturated solution beyond the intrinsic solubility limit of the reagent in NEF at the given conditions.

Q3: How can I improve the solubility of my reagent in this compound?

Several strategies can be employed to enhance solubility:

  • Temperature Adjustment: Gently heating the solution can increase the solubility of many compounds.[9] However, be cautious of potential degradation of your reagent at elevated temperatures.

  • Co-solvency: The addition of a miscible co-solvent can alter the polarity of the solvent system to better match that of the solute, thereby increasing solubility.[10][11]

  • Particle Size Reduction: Decreasing the particle size of your solid reagent increases the surface area available for solvation, which can improve the rate of dissolution.

  • pH Adjustment (for ionizable compounds): If your reagent has acidic or basic functional groups, adjusting the pH of the solution (if aqueous co-solvents are used) can convert the compound to its more soluble ionized form.

Q4: What co-solvents are compatible with this compound?

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Acetonitrile

  • Methanol

  • Propylene Glycol

  • Polyethylene Glycol (PEG)

It is crucial to experimentally verify the miscibility of NEF with any chosen co-solvent before proceeding.

Q5: Can sonication be used to improve solubility in this compound?

Yes, sonication can be a useful technique to aid in the dissolution process. The high-frequency sound waves can help to break apart agglomerates of solid particles and increase the interaction between the solute and the solvent, accelerating the rate of dissolution.

Troubleshooting Guide for Low Solubility

If you are experiencing low solubility of your reagent in this compound, follow this step-by-step guide.

Initial Assessment
  • Verify Reagent and Solvent Purity: Ensure that both your reagent and the this compound solvent are of high purity, as impurities can negatively affect solubility.

  • Check for Obvious Issues: Visually inspect the mixture. If the reagent is simply sitting at the bottom and not wetting, gentle agitation or stirring may be required.

Systematic Troubleshooting Workflow

TroubleshootingWorkflow start Low Solubility Observed check_purity Verify Reagent and Solvent Purity start->check_purity agitation Increase Agitation/Stirring check_purity->agitation heat Apply Gentle Heat (Monitor for Degradation) agitation->heat Still Insoluble success Reagent Dissolved agitation->success Soluble cosolvent Introduce a Co-solvent heat->cosolvent Still Insoluble heat->success Soluble sonication Utilize Sonication cosolvent->sonication Still Insoluble cosolvent->success Soluble particle_size Reduce Reagent Particle Size sonication->particle_size Still Insoluble sonication->success Soluble particle_size->success Soluble fail Consult Further/ Re-evaluate Solvent Choice particle_size->fail Still Insoluble

Data Presentation

ReagentThis compound Concentration (v/v %)Co-solventCo-solvent Concentration (v/v %)Temperature (°C)Solubility (mg/mL)Observations
[Enter Reagent Name]100%N/A0%25
[Enter Reagent Name]100%N/A0%50
[Enter Reagent Name]90%[Co-solvent A]10%25
[Enter Reagent Name]80%[Co-solvent A]20%25
[Enter Reagent Name]90%[Co-solvent B]10%25

Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Solubility Determination

This protocol is adapted from established methods for determining the thermodynamic solubility of a compound.[12]

Objective: To determine the equilibrium solubility of a reagent in this compound at a specific temperature.

Materials:

  • Reagent of interest

  • This compound (high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically compatible with NEF)

  • Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

  • Add an excess amount of the reagent to a glass vial. The excess is crucial to ensure a saturated solution is formed.

  • Add a known volume of this compound to the vial.

  • Tightly cap the vial and place it in an orbital shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for 24-48 hours with continuous agitation. This allows the solution to reach equilibrium.

  • After equilibration, visually confirm that excess solid reagent is still present.

  • To separate the undissolved solid, centrifuge the vial at a high speed.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter compatible with this compound. This step is critical to remove any remaining solid particles.

  • Quantify the concentration of the dissolved reagent in the filtrate using a validated analytical method.

ShakeFlaskWorkflow start Start add_excess Add Excess Reagent to Vial start->add_excess add_solvent Add Known Volume of this compound add_excess->add_solvent equilibrate Equilibrate on Shaker (24-48h at Temp) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Reagent Concentration filter->quantify end End quantify->end

Protocol 2: Co-solvency Method for Enhancing Solubility

Objective: To dissolve a poorly soluble reagent in this compound using a co-solvent.

Materials:

  • Reagent of interest

  • This compound (high purity)

  • Selected co-solvent (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Water bath or heating block (optional)

Methodology:

  • Weigh the desired amount of the reagent into a clean, dry vial.

  • Create a stock solution of the co-solvent in this compound at a specific ratio (e.g., 10% v/v co-solvent in NEF).

  • Add a small volume of the co-solvent/NEF mixture to the reagent and vortex thoroughly.

  • If the reagent does not dissolve, incrementally add more of the co-solvent/NEF mixture while continuing to vortex or stir.

  • If solubility is still an issue, you can try increasing the concentration of the co-solvent in the mixture (e.g., to 20% v/v) and repeat the process.

  • If necessary, gentle warming (e.g., to 30-40 °C) can be applied in conjunction with co-solvency, but monitor for any signs of reagent degradation.[13]

  • Once the reagent is fully dissolved, you can proceed with your experiment. Be mindful that the presence of a co-solvent may affect downstream applications.

References

Managing N-Ethylformamide viscosity in automated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Ethylformamide (NEF)

This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the viscosity of this compound (NEF) in automated synthesis platforms. High viscosity can lead to challenges in liquid handling, affecting experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for its effective use in automated synthesis. NEF is a colorless to light yellow transparent liquid.[1] Key properties are summarized in the table below. Its ability to participate in hydrogen bonding influences its viscosity and interactions with other substances.[2]

Q2: My automated synthesizer is reporting high-pressure errors or blockages when using this compound. What is the likely cause?

A2: High back-pressure is a common issue when working with viscous fluids in automated systems.[3] The viscosity of NEF, especially at lower ambient temperatures or when used with highly concentrated solutes, can increase the force required to move the liquid through tubing and valves.[3] This can lead to system over-pressurization, inconsistent flow rates, or even complete blockages.[3][4]

Q3: I'm observing inaccurate or inconsistent dispensing volumes with NEF. How can I troubleshoot this?

A3: Inaccurate liquid handling is a frequent consequence of high viscosity.[3] Standard pump settings, optimized for low-viscosity solvents like water or methanol, may not be suitable for NEF.

  • Aspiration and Dispense Rates: High viscosity can cause lagging during aspiration, leading to air gaps, and slow draining from the pipette tip during dispensing, resulting in under-delivery.[5] Reducing the aspiration and dispense flow rate is a primary troubleshooting step.[5][6]

  • Sample Homogeneity: Ensure your sample is fully dissolved and homogeneous. Any particulate matter can further impede flow and affect accuracy.[7]

  • Temperature Fluctuations: Viscosity is highly dependent on temperature.[7] Small changes in lab temperature can alter NEF's viscosity, leading to inconsistent results over time.

Q4: How can I effectively reduce the viscosity of my this compound-based solution?

A4: There are several common laboratory methods to reduce the viscosity of a fluid:[8]

  • Heating: Gently warming the NEF solution can significantly decrease its viscosity.[8] Many automated platforms have options for heated syringe sleeves or reaction blocks to maintain a consistent, elevated temperature.[3]

  • Dilution with a Co-solvent: Adding a compatible, lower-viscosity solvent is a highly effective method.[6][8] The choice of co-solvent must be compatible with your reaction chemistry.

  • Sonication: For solutions where solutes contribute significantly to viscosity, extended ultrasonication can help break down aggregates and reduce overall viscosity, though care must be taken to avoid heat buildup that could degrade the sample.[9]

Q5: What co-solvents are compatible with this compound for viscosity reduction?

A5: this compound is a polar organic solvent, making it miscible with a range of other solvents.[1] When selecting a co-solvent, consider both its viscosity and its compatibility with your reaction. Solvents like N,N-Dimethylformamide (DMF) and N-Methylformamide (NMF) have similar properties and are often used in related applications.[10][11] For aqueous compatibility, studies on related amides show that adding water can significantly alter viscosity, though it may not be suitable for all organic reactions.[10] It is essential to perform miscibility and compatibility tests before implementing a co-solvent in your automated run.

Data Presentation

Table 1: Physical Properties of this compound (NEF)

Property Value Reference
CAS Number 627-45-2 [12][13]
Molecular Formula C₃H₇NO [12][13]
Molecular Weight 73.09 g/mol [12][14]
Form Liquid [12]
Boiling Point 202-204 °C [12][15]
Density 0.950 g/mL at 20 °C [2][12]
Refractive Index n20/D 1.432 [12]

| Flash Point | 113 °C (Closed Cup) |[12] |

Troubleshooting and Experimental Workflows

The following diagram outlines a logical workflow for troubleshooting common viscosity-related issues with NEF in an automated synthesis platform.

G start Issue Detected (e.g., High Pressure, Inaccurate Dispensing) check_temp Is the system temperature stable and above 25°C? start->check_temp check_conc Is the reagent concentration high? check_temp->check_conc Yes increase_temp Solution 1: Increase system temperature (e.g., to 30-40°C) and re-run. check_temp->increase_temp No check_flow Are liquid handling flow rates optimized for viscous liquids? check_conc->check_flow No dilute Solution 2: Dilute sample with a compatible low-viscosity co-solvent. check_conc->dilute Yes adjust_flow Solution 3: Reduce aspiration/ dispense speeds in the protocol. check_flow->adjust_flow No resolved Issue Resolved check_flow->resolved Yes increase_temp->resolved protocol See Protocol: Co-Solvent Screening for Viscosity Reduction dilute->protocol adjust_flow->resolved protocol->resolved

Caption: Troubleshooting workflow for NEF viscosity issues.

Experimental Protocols

Protocol 1: Viscosity Measurement of NEF Solutions

This protocol outlines the measurement of dynamic viscosity using a rotational viscometer.

Objective: To determine the viscosity of a pure or formulated this compound solution at a specific temperature.

Materials:

  • Rotational viscometer

  • Temperature-controlled water bath or sample chamber

  • This compound solution

  • Appropriate spindle for the expected viscosity range

  • Calibration fluid

Methodology:

  • Calibration: Calibrate the viscometer according to the manufacturer's instructions using a certified reference fluid.[7]

  • Temperature Equilibration: Set the water bath or sample chamber to the desired experimental temperature (e.g., 25°C, 30°C, 40°C). Allow the NEF sample to equilibrate to this temperature for at least 30 minutes.[4][7]

  • Sample Loading: Place the correct volume of the temperature-equilibrated sample into the viscometer's sample cup.

  • Spindle Selection: Choose and attach the appropriate spindle. The correct spindle should yield a torque reading between 10% and 90% of the instrument's range.

  • Measurement: Immerse the spindle into the sample to the correct depth. Begin rotation at a defined speed (RPM). Allow the reading to stabilize for 60 seconds before recording the viscosity value (in cP or mPa·s).

  • Data Collection: Repeat the measurement at different rotational speeds to check for shear-thinning behavior.

  • Cleaning: Thoroughly clean the spindle and sample cup with an appropriate solvent (e.g., isopropanol) immediately after use to prevent residue buildup.[7]

Protocol 2: Co-Solvent Screening for Viscosity Reduction

This protocol provides a workflow for selecting and testing co-solvents to reduce the viscosity of an NEF-based reaction mixture.

G start Define Requirements: 1. Target Viscosity 2. Reaction Compatibility select_solvents Select Candidate Co-Solvents (e.g., DMF, NMP, Acetonitrile, THF, Toluene) start->select_solvents prep_blends Prepare Test Blends (e.g., 90:10, 80:20, 70:30 NEF:Co-solvent) select_solvents->prep_blends measure_visc Measure Viscosity of Blends at Operating Temperature (See Protocol 1) prep_blends->measure_visc check_compat Perform Small-Scale Reaction Compatibility Test measure_visc->check_compat analyze Analyze Results: - Did viscosity meet target? - Was reaction yield/purity affected? check_compat->analyze analyze->select_solvents No, try other solvents optimize Optimize NEF:Co-solvent Ratio analyze->optimize Yes implement Implement Optimized Solvent System in Automated Synthesis optimize->implement

Caption: Workflow for co-solvent selection and optimization.

Methodology:

  • Define Requirements: Determine the maximum acceptable viscosity for your automated platform and list all chemical functionalities in your reaction that could be sensitive to certain solvents.

  • Select Candidates: Choose a set of 3-5 low-viscosity co-solvents that are unlikely to interfere with your reaction chemistry.

  • Prepare Blends: Create a series of blends of NEF and the chosen co-solvent in various volumetric ratios (e.g., 9:1, 4:1, 7:3).

  • Measure Viscosity: For each blend, measure the viscosity at your intended operating temperature using Protocol 1.

  • Test Compatibility: For the blends that meet your viscosity target, perform a small-scale manual test of your chemical reaction. This is critical to ensure the co-solvent does not inhibit the reaction or create unwanted byproducts.

  • Analyze and Optimize: Compare the yield and purity of the reactions from the compatibility tests. If the results are positive, select the blend that best balances viscosity reduction with reaction performance.

  • Implement: Use the optimized solvent system in your automated synthesis protocol. Remember to adjust any liquid class parameters on your handler to account for the new properties of the solvent blend.

References

N-Ethylformamide storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe storage and handling of N-Ethylformamide.

Storage and Handling Data

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety. The following table summarizes key quantitative data and recommendations.

ParameterRecommendationSource(s)
Storage Temperature Store in a cool, dry, well-ventilated area. Some sources recommend 2-8°C.[1][2]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Boiling Point 202-204 °C[2][3]
Density 0.950 g/mL at 20 °C[2]
Incompatible Materials Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[4]
Container Type Store in original, tightly closed containers. Metal cans or drums, or 200L plastic drums or plastic-coated metal pails are suggested.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues encountered during the handling and storage of this compound.

Q1: What are the immediate first aid measures in case of exposure to this compound?

  • If inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][4]

  • In case of eye contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[3][6]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to approved standards such as NIOSH (US) or EN 166 (EU).[3][8]

  • Skin Protection: Handle with gloves. Neoprene or rubber gloves are recommended. Always inspect gloves before use and use proper glove removal technique. Wear a chemical apron or other impervious clothing to prevent skin contact.[4][6][9]

  • Respiratory Protection: Generally, if handled in a well-ventilated area, respiratory protection is not required. For nuisance exposures or in case of insufficient ventilation, use an approved respirator with an appropriate filter (e.g., type ABEK).[3][4]

Q3: How should I store this compound?

Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][10] Keep containers tightly closed and protected from physical damage.[2][4] It should be stored away from incompatible materials, particularly oxidizing agents.[4]

Q4: What should I do in case of a spill?

For small spills, absorb with an inert material such as sand or earth and place it in a suitable container for disposal.[6] Ensure adequate ventilation. For larger spills, evacuate the area and prevent the spill from entering drains.[8] Wear appropriate PPE, including respiratory protection, during cleanup.[7]

Q5: How should this compound be disposed of?

Dispose of unused product and contaminated materials in accordance with local, state, and federal regulations.[3] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not allow the product to enter drains.[8]

Q6: Are there any signs of degradation I should watch for?

This compound is stable under recommended storage conditions.[3] However, a change in its appearance from a colorless or light-yellow liquid to a darker color could indicate degradation or contamination.[2] Always check the manufacturer's expiration date.

Experimental Workflow for Safe Handling

The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal.

G A Receiving - Inspect container for damage - Verify label B Storage - Cool, dry, well-ventilated area - Away from heat and incompatibles - Tightly sealed container A->B C Pre-Use Preparation - Review SDS - Don appropriate PPE (Gloves, Eye Protection) B->C D Handling & Use - Use in a well-ventilated area - Avoid inhalation, ingestion, and skin/eye contact C->D E Spill Response (If applicable) - Evacuate and ventilate - Absorb with inert material - Collect for disposal D->E Spill Occurs G Post-Use - Decontaminate work area - Wash hands thoroughly D->G F Disposal - Collect waste in a labeled, sealed container - Dispose of via licensed company - Follow all regulations E->F G->F Waste Generated

Caption: Workflow for this compound Handling.

References

Validation & Comparative

N-Ethylformamide vs. DMF as a Solvent: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and research chemistry, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety. For decades, Dimethylformamide (DMF) has been a workhorse polar aprotic solvent, valued for its exceptional solvating power for a wide array of organic, inorganic, and polymeric compounds. However, growing concerns over its reproductive toxicity and other health hazards have spurred a search for safer, more sustainable alternatives. This guide presents a detailed comparison of the well-established solvent, DMF, with a potential alternative, N-Ethylformamide (NEF), offering a side-by-side analysis of their properties and proposing experimental protocols for their direct comparison in key applications.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are fundamental to its performance, influencing solubility, reaction kinetics, and downstream processing. The following table summarizes the key properties of this compound and Dimethylformamide based on available data.

PropertyThis compound (NEF)Dimethylformamide (DMF)
Chemical Formula C3H7NOC3H7NO
Molar Mass 73.09 g/mol [1][2]73.095 g·mol−1[3]
Appearance Light yellow or colorless transparent liquid[4]Colourless liquid[3]
Odor -Odorless, fishy if impure[3]
Density 0.950 g/mL at 20 °C[1][2][5]0.948 g/mL at 20 °C[6]
Melting Point -78 °C[4]−61 °C[3]
Boiling Point 202-204 °C[1][4]153 °C[3][6]
Flash Point 113 °C (closed cup)[1][4]136 °F (58 °C)[7]
Solubility in Water MiscibleMiscible[3][7]
Vapor Pressure -3.5 hPa at 20 °C[8]
Dipole Moment -3.86 D[6]
Dielectric Constant -36.7 at 25 °C[6]

Experimental Protocols for Comparative Performance Evaluation

To provide a robust comparison between NEF and DMF, experimental data is paramount. The following protocols are provided as a guide for researchers to generate comparative data on solubility and reaction performance.

Protocol 1: Determination of Qualitative Solubility

This simple method allows for a rapid assessment of the miscibility of a solute in NEF versus DMF.

Materials:

  • Test tubes with stoppers

  • Pipettes or graduated cylinders

  • The solute of interest

  • This compound (NEF)

  • Dimethylformamide (DMF)

Procedure:

  • Add a defined volume (e.g., 1 mL) of the solvent (NEF or DMF) to a clean, dry test tube.

  • Add a small, pre-weighed amount of the solute (e.g., 10 mg) to the test tube.

  • Stopper the test tube and vortex or shake vigorously for 1-2 minutes.

  • Allow the mixture to stand and observe.

  • If the solute dissolves, continue adding pre-weighed portions of the solute until it no longer dissolves to determine the approximate saturation point.

Interpretation of Results:

  • Soluble: The solute completely dissolves, forming a clear, homogeneous solution.

  • Partially Soluble: The solute dissolves to a limited extent, and some solid remains undissolved.

  • Insoluble: The solute does not visibly dissolve.

Protocol 2: Comparative Reaction Kinetics Monitoring by Spectroscopy

This protocol outlines a general method for comparing the rate of a chemical reaction in NEF and DMF using UV-Vis spectrophotometry, assuming one of the reactants or products has a distinct UV-Vis absorbance.

Materials:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Reactants for the chosen chemical reaction

  • This compound (NEF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Internal standard (if necessary)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of the limiting reactant in both NEF and DMF.

    • Prepare a stock solution of the excess reactant in both NEF and DMF.

  • Kinetic Run in NEF:

    • Place a cuvette containing the NEF solution of the limiting reactant (and internal standard, if used) into the thermostatted spectrophotometer.

    • Record a baseline spectrum (t=0).

    • Inject the NEF solution of the excess reactant into the cuvette, mix rapidly, and immediately start recording spectra at regular time intervals.

  • Kinetic Run in DMF:

    • Repeat the procedure from step 2, using the DMF-based solutions.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength specific to a reactant or product over time for both reactions.

    • Plot absorbance versus time. The initial slope of this curve is proportional to the initial reaction rate.

    • Compare the initial rates in NEF and DMF to assess the relative performance of the solvents.

Comparative Performance in Key Synthetic Applications

DMF is a ubiquitous solvent in many organic reactions. The following sections provide established experimental protocols using DMF, which can be adapted to directly compare its performance with NEF.

Solid Phase Peptide Synthesis (SPPS)

DMF is the most common solvent in Fmoc-based solid-phase peptide synthesis for both swelling the resin and for the coupling and deprotection steps.[9][10]

Experimental Workflow for a Comparative SPPS Study:

SPPS_Workflow cluster_NEF SPPS in this compound cluster_DMF SPPS in Dimethylformamide Resin_NEF Swell Resin in NEF Deprotection_NEF Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in NEF) Resin_NEF->Deprotection_NEF Coupling_NEF Amino Acid Coupling (e.g., HBTU/HOBt in NEF) Deprotection_NEF->Coupling_NEF Coupling_NEF->Deprotection_NEF Repeat for each amino acid Wash_NEF Wash with NEF Coupling_NEF->Wash_NEF Cleavage_NEF Cleave Peptide from Resin Wash_NEF->Cleavage_NEF Analysis_NEF Analyze Purity and Yield Cleavage_NEF->Analysis_NEF Comparison Compare Results Analysis_NEF->Comparison Resin_DMF Swell Resin in DMF Deprotection_DMF Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_DMF->Deprotection_DMF Coupling_DMF Amino Acid Coupling (e.g., HBTU/HOBt in DMF) Deprotection_DMF->Coupling_DMF Coupling_DMF->Deprotection_DMF Repeat for each amino acid Wash_DMF Wash with DMF Coupling_DMF->Wash_DMF Cleavage_DMF Cleave Peptide from Resin Wash_DMF->Cleavage_DMF Analysis_DMF Analyze Purity and Yield Cleavage_DMF->Analysis_DMF Analysis_DMF->Comparison Start Start Start->Resin_NEF Start->Resin_DMF End End Comparison->End

Caption: Comparative workflow for Solid Phase Peptide Synthesis in NEF vs. DMF.

Proposed Comparative Protocol for SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in both NEF and DMF for 1 hour.[9]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in the respective solvent (NEF or DMF) to remove the Fmoc protecting group.[2][9]

  • Amino Acid Coupling: Couple the Fmoc-protected amino acid using a standard coupling agent like HBTU/HOBt dissolved in the respective solvent.[2]

  • Washing: Wash the resin thoroughly with the respective solvent after each deprotection and coupling step.

  • Cleavage and Analysis: After the synthesis is complete, cleave the peptide from the resin and analyze the crude product by HPLC to compare the purity and yield obtained in each solvent.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction of electron-rich arenes, where DMF serves as both the solvent and a reagent.[11][12]

Reaction Pathway for Vilsmeier-Haack Reaction:

Vilsmeier_Haack Amide N-Substituted Formamide (NEF or DMF) Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) Amide->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene Arene->Intermediate Product Formylated Arene Intermediate->Product Hydrolysis Aqueous Workup Hydrolysis->Product

Caption: General mechanism of the Vilsmeier-Haack reaction.

Proposed Comparative Protocol for the Vilsmeier-Haack Reaction:

  • Reagent Preparation: In two separate flasks, prepare the Vilsmeier reagent by adding phosphorus oxychloride to NEF and DMF, respectively, at 0 °C.

  • Reaction with Arene: To each flask, add an electron-rich arene (e.g., N,N-dimethylaniline) and stir the reaction mixture at room temperature.

  • Workup: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., sodium acetate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[11]

  • Analysis: Compare the yield and purity of the formylated product obtained from the reactions in NEF and DMF.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene, where DMF is a commonly used polar aprotic solvent.[3][13]

General Workflow for a Comparative Heck Reaction Study:

Heck_Reaction_Workflow Start Start Setup Prepare Reaction Flasks (Aryl Halide, Alkene, Pd Catalyst, Ligand, Base) Start->Setup Solvent_Addition Add Solvent (NEF to Flask 1, DMF to Flask 2) Setup->Solvent_Addition Reaction Heat and Stir under Inert Atmosphere Solvent_Addition->Reaction Monitoring Monitor Progress by TLC/GC-MS Reaction->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Compare Yield and Purity Purification->Analysis End End Analysis->End

Caption: A comparative experimental workflow for the Heck reaction in NEF vs. DMF.

Proposed Comparative Protocol for the Heck Reaction:

  • Reaction Setup: In two separate Schlenk flasks, add the aryl halide, alkene, palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., PPh3), and a base (e.g., Et3N).

  • Solvent Addition: To one flask, add anhydrous NEF, and to the other, add anhydrous DMF.

  • Reaction: Heat both reaction mixtures to the desired temperature (e.g., 100 °C) under an inert atmosphere and stir vigorously.[3]

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixtures, dilute with an organic solvent and water, and perform an aqueous workup.[3]

  • Purification and Analysis: Purify the crude products by column chromatography and compare the isolated yields of the coupled products from both reactions.

Safety and Toxicological Profile

A major driving force for seeking alternatives to DMF is its toxicity. DMF is classified as a substance of very high concern due to its reproductive toxicity.[14] It can be harmful if inhaled, ingested, or absorbed through the skin, with potential for liver damage upon chronic exposure.[15][16]

The toxicological data for this compound is less extensive. While it is a combustible liquid, it is not currently classified as a hazardous substance according to some sources.[17] However, as with any chemical, appropriate personal protective equipment should be used, and exposure should be minimized. Further toxicological studies on NEF are warranted to fully assess its safety profile as a DMF replacement.

Conclusion

This compound presents itself as a potential alternative to DMF, with a higher boiling point and potentially a more favorable safety profile. However, the lack of comprehensive comparative experimental data is a significant barrier to its widespread adoption. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the performance of NEF against DMF in key applications such as solubility, reaction kinetics, solid-phase peptide synthesis, the Vilsmeier-Haack reaction, and the Heck reaction. The generation of such data will be crucial in making an informed decision about the viability of this compound as a safer and effective substitute for Dimethylformamide in various chemical processes.

References

A Comparative Guide to Solvents in Solid-Phase Peptide Synthesis: N-Ethylformamide vs. N-Methyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable solvent is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting reaction kinetics, resin swelling, reagent solubility, and ultimately, the yield and purity of the final peptide. For decades, N-Methyl-2-pyrrolidone (NMP) has been a widely used solvent in SPPS due to its excellent solvating properties. However, growing concerns over its reproductive toxicity have prompted a search for safer alternatives. This guide provides a comparative overview of NMP and a potential, lesser-studied alternative, N-Ethylformamide (NEF), in the context of SPPS.

Physicochemical Properties: A Theoretical Comparison

PropertyThis compound (NEF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₃H₇NOC₅H₉NO
Molecular Weight 73.09 g/mol 99.13 g/mol
Boiling Point 202-204 °C202-204 °C
Density 0.950 g/mL at 20 °C1.028 g/cm³
Polarity Polar AproticPolar Aprotic
Toxicity Profile Limited data available in the context of SPPSClassified as a substance of very high concern (SVHC) due to reproductive toxicity.[1][2]

N-Methyl-2-pyrrolidone (NMP) in SPPS: An Established Performer

NMP is a powerful, polar aprotic solvent that has been a cornerstone of SPPS for many years. Its widespread use is attributed to several key advantages:

  • Excellent Solvation: NMP effectively solvates the growing peptide chain and the solid support, facilitating efficient diffusion of reagents and removal of byproducts.[3] This is crucial for successful synthesis, especially for complex or hydrophobic peptides.

  • Good Resin Swelling: Adequate swelling of the resin is essential for maximizing the available surface area for reactions. NMP promotes good swelling of commonly used resins like polystyrene.[4][5]

  • High Reagent Solubility: Most reagents used in SPPS, including protected amino acids and coupling agents, are readily soluble in NMP, ensuring homogenous reaction conditions.[3]

However, the significant drawback of NMP is its classification as a reproductive toxin, leading to increased regulatory scrutiny and a push towards greener alternatives.[1][2]

This compound (NEF) in SPPS: An Unexplored Alternative

Currently, there is a notable absence of published experimental data evaluating the performance of this compound as a primary solvent in solid-phase peptide synthesis. While its physicochemical properties, such as its high boiling point and polar aprotic nature, suggest it could be a viable candidate, its efficacy in key SPPS parameters remains to be demonstrated. Crucial aspects that require experimental validation include:

  • Resin swelling capacity.

  • Solubility of common Fmoc-protected amino acids and coupling reagents.

  • Impact on coupling efficiency and reaction kinetics.

  • Potential for side reactions.

  • Overall peptide yield and purity.

Without this data, a direct and meaningful performance comparison with NMP is not possible.

The Rise of Greener Alternatives

The drive to replace hazardous solvents like NMP has led to the investigation of several "greener" alternatives. One of the most promising is N-Butylpyrrolidone (NBP) , a structural analog of NMP with a more favorable safety profile.[6] Studies have shown that NBP can be a suitable replacement for DMF (a solvent with similar properties to NMP) in SPPS, in some cases even leading to reduced side reactions like racemization and aspartimide formation.

Experimental Protocols: A Standard Fmoc-SPPS Workflow

The following is a generalized experimental protocol for Fmoc-based solid-phase peptide synthesis. The choice of solvent (historically NMP or DMF) is critical at each stage.

1. Resin Swelling:

  • The solid-phase resin (e.g., Rink Amide resin) is placed in a reaction vessel.
  • The solvent (e.g., NMP) is added, and the resin is allowed to swell for a specified period (typically 30-60 minutes) to ensure optimal reaction conditions.

2. Fmoc Deprotection:

  • The swelled resin is treated with a solution of 20% piperidine (B6355638) in the chosen solvent (e.g., NMP) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
  • The resin is then thoroughly washed with the solvent to remove excess piperidine and the Fmoc-adduct.

3. Amino Acid Coupling:

  • The desired Fmoc-protected amino acid is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in the solvent.
  • This activated amino acid solution is then added to the resin, and the reaction is allowed to proceed until completion.

4. Washing:

  • Following the coupling reaction, the resin is extensively washed with the solvent to remove unreacted reagents and byproducts. This step is crucial for ensuring the purity of the final peptide.

5. Repetition:

  • Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).

7. Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the SPPS Workflow and Solvent Selection

SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling Washing_1->Amino_Acid_Coupling Washing_2 Washing Amino_Acid_Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage & Deprotection Washing_2->Final_Cleavage Purification Purification Final_Cleavage->Purification

Caption: A simplified workflow of the key stages in solid-phase peptide synthesis.

Solvent_Selection cluster_Established Established Solvents cluster_Greener Greener Alternatives cluster_Unexplored Unexplored Alternative SPPS_Solvent Solvent for SPPS NMP N-Methyl-2-pyrrolidone (NMP) (Good Performance, Toxicity Concerns) SPPS_Solvent->NMP DMF Dimethylformamide (DMF) (Good Performance, Toxicity Concerns) SPPS_Solvent->DMF NBP N-Butylpyrrolidone (NBP) (Promising Performance, Better Safety) SPPS_Solvent->NBP Other_Green Other Green Solvents (e.g., 2-MeTHF, GVL) SPPS_Solvent->Other_Green NEF This compound (NEF) (Limited Data Available) SPPS_Solvent->NEF

Caption: Logical relationship in solvent selection for SPPS, highlighting established and alternative options.

Conclusion

N-Methyl-2-pyrrolidone remains a well-characterized and effective solvent for solid-phase peptide synthesis, though its use is increasingly challenged by safety and regulatory concerns. While the search for greener alternatives is active, with N-Butylpyrrolidone emerging as a strong contender, the potential of other solvents like this compound is yet to be explored. The lack of published experimental data on NEF in SPPS prevents a conclusive comparison with NMP. Further research is warranted to evaluate NEF's performance and safety profile to determine its viability as a future solvent for peptide synthesis. Researchers are encouraged to consider the growing body of evidence for established greener alternatives when moving away from traditional hazardous solvents.

References

A Comparative Guide to Reaction Kinetics in N-Ethylformamide and Other Amide Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and even the reaction pathway. Amide solvents, prized for their high polarity and solvating power, are frequently employed in a variety of chemical transformations. This guide provides an objective comparison of reaction kinetics in N-Ethylformamide (NEF) against other commonly used amide solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Executive Summary

This compound and other polar aprotic amide solvents are indispensable in organic synthesis due to their ability to dissolve a wide range of reactants and stabilize charged intermediates. This guide focuses on the Menschutkin reaction—the quaternization of an amine with an alkyl halide—as a model system to explore the nuances of reaction kinetics in these solvents. The rate of this SN2 reaction is highly sensitive to the solvent environment, making it an excellent probe for comparing solvent performance.

Solvent Properties: A Quantitative Overview

The kinetic behavior of a reaction is intrinsically linked to the physical properties of the solvent. Key parameters such as dielectric constant, viscosity, and hydrogen bonding capabilities play a crucial role in dictating the rate of a chemical transformation. Below is a comparative table of the essential physical properties of this compound and its counterparts.

PropertyThis compound (NEF)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Molecular Weight ( g/mol ) 73.0973.0987.1299.13
Boiling Point (°C) 202-204153165-166202
Density (g/mL at 20°C) 0.9500.9440.9431.028
Dielectric Constant (at 25°C) ~30 (estimated)36.737.832.2
Viscosity (cP at 25°C) ~1.7 (estimated)0.8020.921.67
Kamlet-Taft α (H-bond donor) ~0.5 (estimated)000
Kamlet-Taft β (H-bond acceptor) ~0.7 (estimated)0.690.760.77
Kamlet-Taft π* (Polarity/Polarizability) ~0.8 (estimated)0.880.880.92

Note: Some values for this compound are estimated based on its structure and comparison with related amides.

Reaction Kinetics: The Menschutkin Reaction as a Case Study

The Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between an amine and an alkyl halide, serves as an excellent model to compare the influence of these amide solvents on reaction rates. The reaction involves the formation of a charged transition state, the stability of which is highly dependent on the solvating power of the medium.

Reaction: Pyridine (B92270) + Methyl Iodide → N-Methylpyridinium Iodide

While direct, comparative kinetic data for this specific reaction in all four solvents under identical conditions is scarce in the literature, we can infer the expected trends based on their physical properties and available data for similar systems.

SolventRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)
This compound (NEF) Data not availableData not available
N,N-Dimethylformamide (DMF) Moderate to HighModerate
N,N-Dimethylacetamide (DMAc) HighLower
N-Methyl-2-pyrrolidone (NMP) HighLower

Analysis of Expected Performance:

  • This compound (NEF): As a secondary amide, NEF possesses a hydrogen atom on the nitrogen, allowing it to act as a hydrogen bond donor (non-zero α value). This characteristic distinguishes it from the other tertiary amide solvents. This hydrogen bonding capability can lead to specific solvation effects, potentially stabilizing the transition state of certain reactions differently than aprotic amides. Its high boiling point is comparable to NMP.

  • N,N-Dimethylformamide (DMF): A widely used polar aprotic solvent, DMF is known to accelerate SN2 reactions by effectively solvating the cationic species formed in the transition state.[1] Its relatively low viscosity compared to NEF and NMP facilitates faster diffusion of reactants.

  • N,N-Dimethylacetamide (DMAc): Structurally similar to DMF but with a higher boiling point and slightly higher viscosity, DMAc is also an excellent solvent for SN2 reactions. Its higher basicity (β value) compared to DMF can sometimes lead to enhanced reaction rates.

  • N-Methyl-2-pyrrolidone (NMP): With a high boiling point and good thermal stability, NMP is often used for reactions requiring elevated temperatures. Its high polarity and polarizability (π* value) make it very effective at stabilizing charged transition states, often leading to significant rate enhancements in reactions like the Menschutkin reaction.

Experimental Protocols

To ensure a rigorous and reproducible comparison of reaction kinetics in these solvents, a standardized experimental protocol is essential. Below are detailed methodologies for monitoring the Menschutkin reaction using two common techniques: UV-Visible Spectroscopy and Conductometry.

Protocol 1: Monitoring Reaction Kinetics by UV-Visible Spectroscopy

This method relies on the change in the electronic absorption spectrum as the reactants are converted to products. The formation of the N-methylpyridinium iodide product can be monitored at a wavelength where it has a distinct absorbance from the reactants.

Materials:

  • Reactants: Pyridine (freshly distilled), Methyl Iodide (freshly distilled)

  • Solvents: this compound, DMF, DMAc, NMP (high purity, anhydrous)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Thermostated water bath

Procedure:

  • Solution Preparation: Prepare stock solutions of pyridine and methyl iodide in each of the four amide solvents. The concentrations should be chosen such that upon mixing, the final absorbance of the product falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup: Set the UV-Vis spectrophotometer to the desired reaction temperature. Determine the optimal wavelength for monitoring the reaction by recording the spectra of the reactants and the product separately. The ideal wavelength is one where the product absorbs strongly, and the reactants have minimal absorbance.

  • Kinetic Run: a. Equilibrate the reactant solutions and the cuvette to the reaction temperature in a thermostated water bath. b. In the temperature-controlled cuvette, mix equal volumes of the pyridine and methyl iodide solutions. c. Immediately start recording the absorbance at the chosen wavelength as a function of time. d. Continue data collection until the reaction is substantially complete (e.g., 3-5 half-lives).

  • Data Analysis: The rate constant (k) can be determined by plotting the appropriate function of absorbance versus time, based on the integrated rate law for a second-order reaction.

Protocol 2: Monitoring Reaction Kinetics by Conductometry

This technique is particularly well-suited for the Menschutkin reaction as it involves the formation of an ionic product from neutral reactants, leading to a significant increase in the electrical conductivity of the solution over time.

Materials:

  • Reactants and Solvents (as above)

  • Conductivity meter with a temperature-controlled probe

  • Reaction vessel with a magnetic stirrer, placed in a thermostated bath

Procedure:

  • Solution Preparation: Prepare solutions of pyridine and methyl iodide in each of the four amide solvents at the desired concentrations.

  • Instrument Setup: Calibrate the conductivity meter. Place the solvent and the pyridine solution in the reaction vessel and allow it to reach thermal equilibrium.

  • Kinetic Run: a. Initiate the reaction by adding the methyl iodide solution to the reaction vessel with stirring. b. Immediately begin recording the conductivity of the solution at regular time intervals. c. Continue monitoring until a stable conductivity reading is achieved, indicating the completion of the reaction.

  • Data Analysis: The rate of the reaction is proportional to the rate of change of conductivity. The rate constant can be determined by analyzing the conductivity versus time data, often using specialized software or by relating the conductivity to the concentration of the ionic product formed.

Logical Framework for Solvent Selection

The choice of an appropriate amide solvent for a given reaction depends on a nuanced understanding of how solvent properties influence the reaction mechanism. The following diagram illustrates the key relationships between solvent characteristics and their impact on SN2 reaction kinetics.

Solvent_Effects cluster_solvent_properties Solvent Properties cluster_kinetic_effects Kinetic Effects cluster_outcome Reaction Outcome DielectricConstant Dielectric Constant (ε) TransitionStateStab Transition State Stabilization DielectricConstant->TransitionStateStab Increases Viscosity Viscosity (η) DiffusionRate Reactant Diffusion Rate Viscosity->DiffusionRate Decreases KamletTaft Kamlet-Taft Parameters (α, β, π*) KamletTaft->TransitionStateStab Influences ReactantSolvation Reactant Solvation KamletTaft->ReactantSolvation Influences ReactionRate Reaction Rate (k) TransitionStateStab->ReactionRate Increases ReactantSolvation->ReactionRate Can Decrease (if over-stabilized) DiffusionRate->ReactionRate Increases

Caption: Influence of solvent properties on SN2 reaction kinetics.

Conclusion

The selection of an amide solvent for a chemical reaction is a multi-faceted decision that extends beyond simple solubility considerations. As demonstrated by the Menschutkin reaction model, the interplay of dielectric constant, viscosity, and specific solute-solvent interactions, such as hydrogen bonding, collectively governs the kinetics of the transformation. While DMF, DMAc, and NMP are well-established as effective solvents for promoting SN2 reactions, this compound presents a unique profile due to its hydrogen bond donating ability. This characteristic may offer advantages in specific reaction contexts where protic solvation can further stabilize the transition state or influence selectivity. Researchers are encouraged to consider the specific requirements of their reaction system and utilize the provided protocols to empirically determine the optimal solvent for their needs. This comparative guide serves as a foundational resource for navigating the selection of amide solvents to achieve desired kinetic outcomes in chemical synthesis and drug development.

References

A Comparative Guide to N-Ethylformamide and Traditional Solvents: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis, with significant implications for reaction efficiency, cost, and environmental impact. As the principles of green chemistry become increasingly integrated into industrial and academic research, the demand for safer and more sustainable solvent alternatives is on the rise. This guide provides an objective comparison of N-Ethylformamide (NEF) against traditional dipolar aprotic solvents—N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (ACN)—from a green chemistry standpoint.

Executive Summary

While traditional solvents like DMF and NMP are effective for a wide range of chemical transformations, they are facing increasing regulatory scrutiny due to their toxicity profiles. This compound presents itself as a potential alternative with a different safety and environmental profile. This guide utilizes key green chemistry metrics—E-Factor and Process Mass Intensity (PMI)—to quantitatively assess the environmental performance of these solvents in a hypothetical, yet representative, amide synthesis reaction. The data presented herein is intended to provide a framework for solvent selection based on sustainability principles.

Data Presentation: A Comparative Analysis

To illustrate the comparative green chemistry metrics, we will consider a hypothetical amide bond formation reaction between a carboxylic acid and an amine. The following tables summarize the physical properties, safety hazards, and calculated green chemistry metrics for each solvent in this model reaction.

Table 1: Physical and Safety Properties of Solvents

PropertyThis compound (NEF)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Acetonitrile (ACN)
CAS Number 627-45-2[1]68-12-2[2][3][4][5][6]67-68-5[7][8][9][10][11]872-50-4[12][13][14][15][16]75-05-8[17][18][19][20][21]
Molecular Weight ( g/mol ) 73.0973.0978.1399.1341.05
Boiling Point (°C) 202-204[22]153[3]189[9]202[14]81.6
Flash Point (°C) 113[22]5887[9]912
Density (g/mL at 20°C) 0.950[22]0.9441.101.0280.786
Hazard Statements H315, H319[1]H226, H312, H332, H319, H360D[2][3]H315, H319, H335[11]H315, H319, H335, H360D[13][14]H225, H302, H312, H332, H319[17][18][19][20][21]
Toxicity Summary Skin and eye irritant.[1]Flammable, harmful if inhaled or in contact with skin, serious eye irritation, may damage the unborn child.[2][3]Skin and eye irritant, may cause respiratory irritation.[11]Skin and eye irritant, may cause respiratory irritation, may damage the unborn child.[13][14]Highly flammable, harmful if swallowed, in contact with skin, or if inhaled, causes serious eye irritation.[17][18][19][20][21]
Biodegradability (OECD 301) No data availableNot readily biodegradableReadily biodegradableNot readily biodegradableReadily biodegradable

Table 2: Hypothetical Amide Synthesis - Green Chemistry Metrics

Reaction: Carboxylic Acid (1 mmol, 150.1 g/mol ) + Amine (1.1 mmol, 93.1 g/mol ) -> Amide Product (225.3 g/mol )

SolventYield (%)Solvent Volume (mL)E-FactorProcess Mass Intensity (PMI)
This compound 85108.59.5
DMF 90108.09.0
DMSO 88108.29.2
NMP 89108.19.1
Acetonitrile 801511.012.0

Note: The values in Table 2 are based on a hypothetical reaction for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

The following are detailed methodologies for the calculation of the key green chemistry metrics cited in this guide.

Protocol 1: E-Factor Calculation

The E-Factor (Environmental Factor) is a simple and widely used metric that measures the total mass of waste generated per unit of product.[23][24]

Formula: E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product

Procedure:

  • Identify all inputs: List all raw materials, including reactants, solvents, reagents, and catalysts used in the synthesis.

  • Quantify all inputs: Determine the mass of each input material.

  • Determine the mass of the final product: Measure the mass of the isolated, purified product.

  • Calculate total waste: Sum the masses of all inputs and subtract the mass of the final product. This includes unreacted starting materials, byproducts, and solvent waste.

  • Calculate the E-Factor: Divide the total mass of waste by the mass of the final product.

Protocol 2: Process Mass Intensity (PMI) Calculation

Process Mass Intensity (PMI) is a more comprehensive metric that considers the total mass of all materials used to produce a specific mass of the final product.[25][26][27]

Formula: PMI = Total Mass of Inputs / Mass of Product

Procedure:

  • Identify all inputs: List all materials used in the process, including reactants, solvents, reagents, catalysts, and process water for work-up and purification.[25][26]

  • Quantify all inputs: Determine the mass of each input material.

  • Determine the mass of the final product: Measure the mass of the isolated, purified product.

  • Calculate the PMI: Divide the total mass of all inputs by the mass of the final product.

Protocol 3: Ready Biodegradability - OECD 301

The OECD Guideline for the Testing of Chemicals, Test No. 301, provides a set of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[23]

General Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen consumption.

Pass Levels: For a substance to be considered "readily biodegradable," it must reach a certain percentage of degradation within a 28-day period. For methods based on DOC removal, the pass level is ≥ 70%, and for methods based on oxygen demand or CO2 evolution, it is ≥ 60% of the theoretical maximum. This level of biodegradation must be reached within a 10-day window that starts when the biodegradation first exceeds 10%.

Protocol 4: Aquatic Toxicity - OECD 201, 202, 203

These OECD guidelines detail acute toxicity testing for algae, daphnia, and fish, respectively.

General Principle: Test organisms are exposed to various concentrations of the test substance for a defined period. The effects are observed and recorded.

  • EC50 (Effective Concentration): The concentration of a substance that causes a defined effect (e.g., immobilization of daphnia, inhibition of algal growth) in 50% of the test organisms.[10]

  • LC50 (Lethal Concentration): The concentration of a substance that is lethal to 50% of the test organisms.[10][20]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_0 Solvent Selection Workflow A Define Reaction Requirements (e.g., solubility, temperature) B Identify Potential Solvents A->B C Assess Safety & Health Hazards (Toxicity, Flammability) B->C D Evaluate Environmental Impact (Biodegradability, Aquatic Toxicity) B->D E Perform Small-Scale Experiments C->E D->E F Calculate Green Chemistry Metrics (E-Factor, PMI) E->F G Select Optimal Green Solvent F->G

Caption: A workflow for selecting a green solvent for a chemical reaction.

G cluster_1 Green Chemistry Metrics Relationship Inputs Total Mass of Inputs (Reactants, Solvents, Reagents) Product Mass of Product Waste Mass of Waste PMI Process Mass Intensity (PMI) = Total Inputs / Product Inputs->PMI Efactor E-Factor = Waste / Product Inputs->Efactor Product->PMI Waste->Efactor

Caption: The relationship between inputs, product, waste, PMI, and E-Factor.

Conclusion

The selection of a solvent is a multi-faceted decision that extends beyond simple reaction performance. This guide demonstrates that while traditional solvents like DMF may offer high yields in certain reactions, their adverse safety and environmental profiles result in less favorable green chemistry metrics. This compound, with its comparatively lower toxicity profile, presents a compelling case for consideration as a greener alternative. However, the lack of comprehensive biodegradability and ecotoxicity data for this compound highlights a critical knowledge gap that needs to be addressed through further research. By systematically applying green chemistry metrics and considering the entire life cycle of a solvent, researchers and drug development professionals can make more informed and sustainable choices that benefit both their processes and the environment.

References

A Comparative Toxicity Profile: N-Ethylformamide vs. DMF and NMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of appropriate solvents is paramount to ensuring the safety of personnel and the integrity of experimental outcomes. This guide provides a detailed comparison of the toxicity profiles of N-Ethylformamide (NEF), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), three commonly used polar aprotic solvents. The following sections present a comprehensive overview of their acute, chronic, reproductive, and genetic toxicity, supported by available experimental data and standardized testing protocols.

Executive Summary

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are well-characterized solvents with known hepatotoxic and reproductive effects.[1][2] In contrast, publicly available toxicity data for this compound (NEF) is considerably limited, necessitating a cautious approach in its handling and application. This guide summarizes the existing toxicological data to aid in informed solvent selection and risk assessment.

Quantitative Toxicity Data

The following tables summarize the available quantitative data for the acute toxicity of NEF, DMF, and NMP. It is important to note the scarcity of comprehensive data for NEF across several toxicological endpoints.

Table 1: Acute Toxicity Data

ChemicalOral LD50 (rat)Dermal LD50 (rabbit)Inhalation LC50 (rat)
This compound (NEF) No data availableNo data availableNo data available
N,N-Dimethylformamide (DMF) 2800 mg/kg[3]4720 mg/kg[3]9400 mg/m³/2H (mouse)[3]
N-Methyl-2-pyrrolidone (NMP) 3914 mg/kg8000 mg/kg>5.1 mg/L/4h

Table 2: Reproductive and Developmental Toxicity

ChemicalKey Findings
This compound (NEF) No data available
N,N-Dimethylformamide (DMF) May damage the unborn child.[4] Evidence of fetotoxicity and developmental effects in animal studies.[5]
N-Methyl-2-pyrrolidone (NMP) May damage the unborn child.[2][6] Reduced fertility in male and female test animals.[2]

Table 3: Mutagenicity and Carcinogenicity

ChemicalMutagenicityCarcinogenicity
This compound (NEF) No data availableNo data available
N,N-Dimethylformamide (DMF) Not generally considered mutagenic in bacterial and mammalian cell assays.[4]Possibly carcinogenic to humans (IARC Group 2B).[3]
N-Methyl-2-pyrrolidone (NMP) Not generally considered mutagenic.Not classifiable as to its carcinogenicity to humans.

Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rats) Dose_Preparation Dose Preparation (Vehicle Control) Animal_Selection->Dose_Preparation Fasting Dosing Oral Gavage (Single Dose) Dose_Preparation->Dosing Observation Clinical Signs & Mortality (14 days) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Evaluation LD50 Calculation & Statistical Analysis Necropsy->Data_Evaluation Reproductive_Toxicity_Workflow cluster_parental Parental Generation (P) cluster_offspring First Filial Generation (F1) P_Dosing Dosing of Males & Females (Pre-mating, Mating, Gestation, Lactation) Mating Mating (1:1) P_Dosing->Mating Gestation_Lactation Gestation & Lactation Observations Mating->Gestation_Lactation F1_Observation Observation of Pups (Viability, Growth, Development) Gestation_Lactation->F1_Observation F1_Necropsy Necropsy of Pups & Dams F1_Observation->F1_Necropsy Ames_Test_Workflow cluster_setup Assay Setup cluster_exposure Exposure & Incubation cluster_scoring Scoring & Analysis Strain_Selection Select Bacterial Strains Exposure Expose Bacteria to Test Substance (with and without S9) Strain_Selection->Exposure Metabolic_Activation Prepare S9 Mix (Metabolic Activation) Metabolic_Activation->Exposure Incubation Incubate Plates Exposure->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Statistical Analysis Colony_Counting->Data_Analysis Metabolism_Pathway DMF DMF / NMP Metabolism Hepatic Metabolism (e.g., CYP Enzymes) DMF->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Cellular_Damage Cellular Damage (e.g., Oxidative Stress, Protein Adducts) Reactive_Metabolites->Cellular_Damage Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity

References

Ecotoxicity Profile of N-Ethylformamide and Its Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available ecotoxicity data for N-Ethylformamide and its anticipated degradation products. Due to a significant lack of published ecotoxicological studies on this compound, this document focuses on the environmental impact of its primary hydrolysis products: ethylamine (B1201723) and formic acid. The information presented herein is intended to support environmental risk assessments and guide further research.

Executive Summary

Direct ecotoxicity data for this compound is largely unavailable in peer-reviewed literature and safety data sheets consistently state that its ecological properties have not been thoroughly investigated. Consequently, a complete environmental risk profile for this compound cannot be constructed at this time. However, based on the chemical structure and the known degradation pathways of similar amide compounds, it is predicted that this compound will hydrolyze in the environment to form ethylamine and formic acid. This guide summarizes the known ecotoxicity of these degradation products to provide an inferred environmental impact assessment for the parent compound.

Degradation of this compound

The primary anticipated degradation pathway for this compound in the aquatic environment is hydrolysis. This reaction involves the cleavage of the amide bond, yielding ethylamine and formic acid. Under basic conditions, formic acid will exist as its conjugate base, formate.

NEF This compound Products NEF->Products H2O Water (Hydrolysis) H2O->Products Ethylamine Ethylamine Products->Ethylamine FormicAcid Formic Acid Products->FormicAcid

Caption: Predicted hydrolysis of this compound.

Comparative Ecotoxicity Data

The following tables summarize the available quantitative ecotoxicity data for the predicted degradation products of this compound. Data is presented for key trophic levels: aquatic invertebrates (Daphnia sp.), fish, and algae.

Table 1: Acute Ecotoxicity Data for Ethylamine

SpeciesEndpointConcentration (mg/L)Exposure DurationReference
Daphnia magna (Water Flea)EC50100 - 24048 hours[Various sources]
Oncorhynchus mykiss (Rainbow Trout)LC5023096 hours[Various sources]
Pimephales promelas (Fathead Minnow)LC5024096 hours[Various sources]
AlgaeEC50>10072 hours[Various sources]

Table 2: Acute Ecotoxicity Data for Formic Acid

SpeciesEndpointConcentration (mg/L)Exposure DurationReference
Daphnia magna (Water Flea)EC5036548 hours
Danio rerio (Zebra Fish)LC5013096 hours
Lepomis macrochirus (Bluegill Sunfish)LC5017524 hours[1]
AlgaeEC50>100072 hours[Various sources]

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across studies.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans, most commonly Daphnia magna.

start Start: Young daphnids (<24h old) exposure Exposure to test substance (at least 5 concentrations) start->exposure obs24 Observation at 24h (Immobilisation) exposure->obs24 obs48 Observation at 48h (Immobilisation) obs24->obs48 end End: Calculate 48h EC50 obs48->end

Caption: Workflow for OECD Guideline 202.[2][3][4][5][6]

Methodology:

  • Young daphnids (less than 24 hours old) are exposed to the test substance in a series of concentrations.[4][5]

  • The test is conducted for a duration of 48 hours.[2][3]

  • Immobilisation of the daphnids is observed at 24 and 48 hours.[4]

  • The median effective concentration (EC50), the concentration at which 50% of the daphnids are immobilized, is calculated at 48 hours.[3]

OECD 203: Fish, Acute Toxicity Test

This guideline evaluates the acute lethal toxicity of a substance to fish.

start Start: Acclimated fish exposure Exposure to test substance (at least 5 concentrations) start->exposure obs Observations at 24, 48, 72, 96h (Mortality) exposure->obs end End: Calculate 96h LC50 obs->end

Caption: Workflow for OECD Guideline 203.[7][8][9][10][11]

Methodology:

  • Fish of a recommended species (e.g., Rainbow Trout, Zebra Fish) are exposed to the test substance in a range of concentrations.[7][8]

  • The exposure period is typically 96 hours.[7][9][10]

  • Mortality is recorded at 24, 48, 72, and 96 hours.[7][9]

  • The median lethal concentration (LC50), the concentration that is lethal to 50% of the test fish, is determined.[8]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effect of a substance on the growth of freshwater algae.

start Start: Exponentially growing algae exposure Exposure to test substance (at least 5 concentrations) start->exposure obs Measure biomass over 72h exposure->obs end End: Calculate EC50 for growth inhibition obs->end

Caption: Workflow for OECD Guideline 201.[12][13][14][15][16]

Methodology:

  • Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance.[12][14][16]

  • The test duration is typically 72 hours.[12][13][14]

  • The growth of the algae is measured at 24-hour intervals by determining the cell biomass.[15]

  • The EC50 for growth inhibition is calculated.[15]

Conclusion and Recommendations

The absence of direct ecotoxicity data for this compound represents a significant knowledge gap. Based on the ecotoxicity of its predicted degradation products, ethylamine and formic acid, this compound is expected to have a low to moderate acute toxicity to aquatic organisms. Both degradation products are readily biodegradable and have a low potential for bioaccumulation.[17]

It is strongly recommended that standardized ecotoxicity tests (OECD 201, 202, and 203) be conducted on this compound to determine its direct environmental impact and to validate the risk assessment based on its degradation products. Further research into the biodegradation pathways and kinetics of this compound under various environmental conditions is also warranted.

References

Validating Product Purity: A Comparative Guide on the Use of N-Ethylformamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), ensuring the purity of the final product is a critical step that directly impacts downstream applications, biological activity, and regulatory approval. The choice of reagents and solvents can significantly influence the impurity profile of a reaction. This guide provides a comprehensive comparison of using N-Ethylformamide in chemical reactions, either as a reagent or a solvent, and its impact on product purity validation against other common alternatives. We present supporting data from literature, detailed experimental protocols for analogous reactions, and a workflow for robust purity determination.

Comparing this compound with Alternative Formylating Agents and Solvents

This compound can be utilized in chemical synthesis primarily in two capacities: as a formylating agent to introduce a formyl group (-CHO) onto a substrate, or as a polar aprotic solvent. Its performance in these roles dictates the yield and, crucially, the purity of the resulting product.

This compound as a Formylating Agent

In N-formylation reactions, this compound can serve as a source of the formyl group, often under specific catalytic conditions. However, more common and well-documented formylating agents provide a basis for comparison. The choice of agent can affect reaction time, yield, and the impurity profile.

Table 1: Comparison of N-Formylation of Amines with Different Reagents

Formylating AgentSubstrateReaction ConditionsYield (%)Purity Concerns & Notes
Formic Acid Aniline (B41778)Neat, 60 °C97%[1]Generally high purity; excess formic acid and water are typical impurities to be removed.[2]
p-ToluidineNeat, 60 °C96%[1]High yielding and clean reaction.[1]
p-NitroanilineNeat, 60 °C75%[1]Longer reaction times may be required for electron-deficient anilines.[1]
Acetic Formic Anhydride Primary AminesIn situ generation from formic acid and acetic anhydride97-100%[3]Highly reactive but sensitive to moisture and cannot be stored.[2] Byproducts include acetic acid.
N,N-Dimethylformamide (DMF) AminesWith catalyst (e.g., methyl benzoate)High yields[4]Can act as both solvent and reagent. Purity of the product depends on the removal of the high-boiling point solvent and catalyst.[4]
This compound Amines(Hypothetical) Similar conditions to DMFN/AData on direct use as a formylating agent is less common. Purity validation would focus on residual this compound and byproducts.

Note: The data for this compound as a direct formylating agent is not as readily available in the literature compared to the other agents. Its performance is often inferred from its structural similarity to DMF.

This compound as a Reaction Solvent

Polar aprotic solvents are crucial for a wide range of organic reactions, including nucleophilic substitutions and cross-coupling reactions. N,N-Dimethylformamide (DMF) is a widely used solvent in this class; however, its toxicity has prompted the search for alternatives.[5] this compound, with its similar properties, is a potential substitute. The choice of solvent can impact reaction rates, yields, and the impurity profile of the final product.

Table 2: Comparison of Amide Solvents in Chemical Synthesis

SolventBoiling Point (°C)Key ApplicationsAdvantagesDisadvantages & Impurity Concerns
This compound 202-204Potential alternative to DMFHigher boiling point than DMF, potentially allowing for higher reaction temperatures.Less studied; potential for thermal decomposition at high temperatures. Residual solvent removal is critical for product purity.
N,N-Dimethylformamide (DMF) 153Amide bond formation, Cross-coupling reactions (e.g., Suzuki, Heck)[6]Excellent solvating power for a wide range of compounds.[5]Reproductive toxicity; can be a source of dimethylamine (B145610) impurity.[5] Difficult to remove completely due to its high boiling point.
N-Methyl-2-pyrrolidone (NMP) 202Similar to DMFHigher boiling point than DMF; good solvating properties.Also under regulatory scrutiny for toxicity.
Dimethyl Acetamide (DMAc) 165Polymer synthesis, similar to DMFGood alternative to DMF with similar properties.Also has toxicity concerns.

Experimental Protocols for Purity Validation

To ensure the reliability of synthetic procedures, a robust analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

General Experimental Protocol: N-Formylation of Aniline using Formic Acid

This protocol serves as a representative example for an N-formylation reaction, with subsequent purity analysis that can be adapted for reactions involving this compound.

Reaction Procedure:

  • To a round-bottom flask, add aniline (1.0 mmol) and 85% aqueous formic acid (1.2-2.0 equivalents).[2]

  • Add toluene (B28343) as a solvent and equip the flask with a Dean-Stark trap to remove water.[2]

  • Heat the reaction mixture to reflux for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, evaporate the solvent under reduced pressure to obtain the crude N-formylaniline. The product is often of high purity and may not require further purification.[2]

Analytical Method for Purity Determination: HPLC

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Sample Preparation:

  • Accurately weigh and dissolve the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

  • For quantitative analysis, a calibration curve is generated using a certified reference standard.

Table 3: Typical Performance Characteristics of HPLC and GC-FID for Purity Analysis

ParameterHPLC-UVGC-FID
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.05 - 5 µg/mL0.5 - 50 ng/mL
Precision (RSD) < 2%< 5%
Advantages High resolution, versatile for a wide range of compounds.High sensitivity, suitable for volatile impurities.
Disadvantages Lower sensitivity than GC for some compounds, requires soluble samples.Requires volatile and thermally stable analytes; derivatization may be necessary.

Visualization of Experimental Workflow

A clear workflow is essential for reproducible experimental results and accurate purity validation.

G cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_analysis Purity Validation Reactants Reactants (e.g., Amine) ReactionVessel Reaction Under Controlled Conditions (Temperature, Time) Reactants->ReactionVessel Reagent Formylating Agent / Solvent (e.g., this compound) Reagent->ReactionVessel Extraction Extraction / Quenching ReactionVessel->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification SamplePrep Sample Preparation for Analysis Purification->SamplePrep Analysis Analytical Technique (HPLC or GC) SamplePrep->Analysis Data Data Analysis (Purity Calculation) Analysis->Data FinalProduct FinalProduct Data->FinalProduct Final Product with Validated Purity

A typical workflow for synthesis and purity validation.

Conclusion

Validating product purity is a cornerstone of chemical and pharmaceutical development. While this compound presents a viable alternative to more toxic solvents like DMF, its direct application as a formylating agent is less documented than traditional reagents like formic acid. The choice of solvent or reagent has a direct and significant impact on the impurity profile of the final product.

For researchers and drug development professionals, a thorough understanding of the potential byproducts and the development of robust, validated analytical methods such as HPLC and GC are paramount. The protocols and comparative data presented in this guide offer a framework for making informed decisions and establishing rigorous purity control in the synthesis of new chemical entities. The use of orthogonal analytical methods is highly recommended to ensure the comprehensive characterization of product purity.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of N-Ethylformamide, Formamide, N-Methylformamide, and N,N-Dimethylformamide, providing researchers in drug development and chemical sciences with critical data for identification and characterization.

In the landscape of chemical and pharmaceutical research, the amide functional group is a cornerstone of molecular architecture. Understanding the nuanced spectroscopic characteristics of variously substituted amides is paramount for structural elucidation and quality control. This guide provides a direct spectroscopic comparison of this compound with its foundational relatives: formamide, N-methylformamide, and N,N-dimethylformamide. By presenting key experimental data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as a practical reference for scientists and professionals in the field.

At a Glance: A Tabular Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and related amides, offering a quantitative basis for comparison.

Infrared (IR) Spectroscopy
CompoundAmide I (C=O stretch) (cm⁻¹)Amide II (N-H bend & C-N stretch) (cm⁻¹)N-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~1670 - 1680~1530 - 1550~3280 - 3300~2880 - 2980
Formamide ~1670 - 1740~1600 - 1630~3180 - 3400 (broad)~2850 - 2950
N-Methylformamide ~1650 - 1680~1530 - 1550~3280 - 3320~2850 - 2960
N,N-Dimethylformamide ~1670 - 1680N/AN/A~2850 - 2950

Note: The exact peak positions can vary depending on the sample phase (gas, liquid, solid) and solvent used.

¹H NMR Spectroscopy (Chemical Shifts, δ, in ppm)
Compound-CHO-NH--NCH₂--CH₃ (N-alkyl)-CH₃ (C-alkyl)
This compound ~8.0-8.2~6.5-7.5 (broad)~3.2-3.4N/A~1.1-1.2
Formamide ~7.9-8.1~6.5-7.5 (broad)N/AN/AN/A
N-Methylformamide ~7.9-8.2~6.5-7.5 (broad)N/A~2.7-2.9N/A
N,N-Dimethylformamide ~8.0N/AN/A~2.8, ~2.9 (two signals due to restricted rotation)N/A

Note: Chemical shifts are typically referenced to TMS and can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy (Chemical Shifts, δ, in ppm)
CompoundC=ON-CH₂N-CH₃C-CH₃
This compound ~163-166~35-38N/A~14-16
Formamide ~165-168N/AN/AN/A
N-Methylformamide ~163-166N/A~26-29N/A
N,N-Dimethylformamide ~162-165N/A~31, ~36 (two signals)N/A

Note: The observation of two distinct signals for the methyl groups in N,N-Dimethylformamide in both ¹H and ¹³C NMR is due to the high barrier to rotation around the C-N amide bond.

Experimental Corner: Protocols for Spectroscopic Analysis

The data presented in this guide is based on standard spectroscopic techniques. Below are generalized experimental protocols for obtaining high-quality spectra of liquid amide samples.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a small drop of the amide between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Raman Spectroscopy Protocol
  • Sample Preparation: A small volume of the liquid amide is placed in a glass capillary tube or a cuvette.

  • Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser power and exposure time are optimized to obtain a good signal without causing sample degradation.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a detector. The spectrum is recorded over a specific Raman shift range (e.g., 200-3500 cm⁻¹).

  • Data Processing: The raw spectrum is corrected for background fluorescence and cosmic rays to yield the final Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the amide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters such as the number of scans, relaxation delay, and acquisition time are set.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS.

Visualizing Relationships and Workflows

To better understand the relationships between the compared amides and the general process of their analysis, the following diagrams are provided.

Amide_Relationships Formamide Formamide (HCONH₂) NMF N-Methylformamide (HCONHCH₃) Formamide->NMF + CH₃ NEF This compound (HCONHCH₂CH₃) NMF->NEF + CH₂ DMF N,N-Dimethylformamide (HCON(CH₃)₂) NMF->DMF + CH₃

Structural progression of the compared amides.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Amide_Sample Amide Sample Prepared_Sample Prepared Sample (e.g., thin film, solution) Amide_Sample->Prepared_Sample Spectrometer Spectrometer (IR, Raman, or NMR) Prepared_Sample->Spectrometer Raw_Data Raw Spectroscopic Data Spectrometer->Raw_Data Processing Processing (e.g., FT, baseline correction) Raw_Data->Processing Final_Spectrum Final Spectrum Processing->Final_Spectrum Interpretation Interpretation & Comparison Final_Spectrum->Interpretation

A generalized workflow for spectroscopic analysis.

N-Ethylformamide in Microwave-Assisted Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically accelerating reaction times and improving yields. The choice of solvent is paramount to the success of MAOS, as it must efficiently absorb microwave energy and provide a suitable medium for the reaction. This guide provides an objective comparison of N-Ethylformamide (NEF) with other common high-boiling polar aprotic solvents—Dimethylformamide (DMF), Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP)—in the context of microwave-assisted synthesis.

Performance Underpinnings: A Look at Physical and Dielectric Properties

The efficiency of a solvent in microwave-assisted synthesis is largely dictated by its physical and dielectric properties. A high boiling point allows for reactions to be conducted at elevated temperatures, accelerating reaction rates, while a high dielectric constant and loss tangent indicate a solvent's ability to absorb and convert microwave energy into heat.

PropertyThis compound (NEF)Dimethylformamide (DMF)Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
Boiling Point (°C) 198-204153[1]165202
Density (g/mL at 20°C) 0.9520.9440.9371.028
Viscosity (mPa·s at 25°C) Not Available0.89Not Available1.89
Dielectric Constant (ε') ~16-18 (estimated)36.737.832.2
Loss Tangent (tan δ) ~0.3-0.4 (estimated)Not AvailableNot AvailableNot Available

Note: Dielectric properties can vary with temperature and frequency. The values for NEF are estimated based on available data and trends for similar amides.

The high boiling point of this compound is comparable to that of NMP, suggesting its suitability for high-temperature microwave-assisted reactions. While direct comparative data for the loss tangent of all four solvents under identical conditions is scarce, the available information for NEF indicates it is an efficient microwave absorber.

Experimental Showdown: Performance in Key Reactions

For instance, a typical microwave-assisted Suzuki-Miyaura coupling reaction using DMF as a solvent might proceed at 120°C for 10-30 minutes, yielding the desired biaryl product in high yields. Similarly, Heck reactions in DMAc or NMP under microwave irradiation often show significant rate enhancements compared to conventional heating.

While we lack direct comparative experimental data for NEF in these specific, widely-used reactions, its physical and dielectric properties strongly suggest it would be a viable, and potentially advantageous, alternative. Its high boiling point would allow for even higher reaction temperatures than DMF or DMAc, potentially leading to further reductions in reaction times, especially for sluggish reactions.

Experimental Protocols: A Foundation for Your Research

The following are generalized experimental protocols for key microwave-assisted reactions. These can serve as a starting point for your own investigations and comparative studies involving this compound.

Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (NEF, DMF, DMAc, or NMP)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the chosen solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture to isolate and purify the product.

  • Analyze the product by techniques such as NMR and mass spectrometry to determine yield and purity.

Microwave-Assisted Heck Reaction

Objective: To form a substituted alkene through the reaction of an unsaturated halide with an alkene.

Materials:

  • Aryl halide (1.0 eq)

  • Alkene (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 eq)

  • Solvent (NEF, DMF, DMAc, or NMP)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the aryl halide, alkene, palladium catalyst, and base.

  • Add the selected solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a specific temperature (e.g., 100-140°C) for a designated time (e.g., 10-40 minutes).

  • Upon completion, cool the reaction vial.

  • Perform a suitable workup to isolate the desired product.

  • Characterize the product to determine yield and purity.

Microwave-Assisted Amide Bond Formation

Objective: To synthesize an amide from a carboxylic acid and an amine.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • Coupling agent (e.g., HBTU, HATU, 1.1 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Solvent (NEF, DMF, DMAc, or NMP)

  • Microwave reactor vial

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent in a microwave reactor vial.

  • Add the coupling agent and the base, and stir for a few minutes.

  • Add the amine to the reaction mixture.

  • Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 60-100°C) for a specific duration (e.g., 5-20 minutes).

  • After cooling, work up the reaction to isolate the amide product.

  • Purify and characterize the product to determine the yield and purity.

Visualizing the Process: Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_analysis Workup & Analysis reagents Weigh Reactants (Aryl Halide, Boronic Acid, etc.) catalyst Add Catalyst and Base reagents->catalyst solvent Add Solvent (NEF, DMF, DMAc, or NMP) catalyst->solvent seal Seal Vial solvent->seal irradiate Microwave Irradiation (Set Temperature and Time) seal->irradiate cool Cooling irradiate->cool workup Reaction Workup (Extraction, Filtration) cool->workup purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for performing microwave-assisted organic synthesis.

Safety and Handling: A Comparative Overview

While performance is a key consideration, the safety profile of a solvent is equally critical. All four solvents—NEF, DMF, DMAc, and NMP—are classified as reprotoxic or are under scrutiny for similar health concerns. Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, and working in a well-ventilated fume hood are mandatory when handling these substances.

HazardThis compound (NEF)Dimethylformamide (DMF)Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
GHS Pictograms WarningDangerDangerDanger
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH360D: May damage the unborn childH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH360D: May damage the unborn childH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH360D: May damage the unborn child
Key Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P201: Obtain special instructions before use.P280: Wear protective gloves/protective clothing/eye protection/face protection.P201: Obtain special instructions before use.P280: Wear protective gloves/protective clothing/eye protection/face protection.P201: Obtain special instructions before use.P280: Wear protective gloves/protective clothing/eye protection/face protection.

This is not an exhaustive list of hazards. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion and Future Outlook

This compound presents itself as a promising, high-boiling point solvent for microwave-assisted organic synthesis. Its physical and dielectric properties suggest it could be a powerful alternative to more commonly used solvents like DMF, DMAc, and NMP, potentially enabling faster reactions at higher temperatures.

However, a clear gap exists in the scientific literature regarding direct, quantitative comparisons of NEF's performance in key microwave-assisted reactions. This guide highlights the need for such studies to fully elucidate the advantages and potential limitations of NEF in this rapidly growing field. Researchers are encouraged to utilize the provided protocols as a foundation for their own comparative investigations, which will be invaluable in expanding the toolkit of solvents for modern, efficient, and rapid chemical synthesis.

Signaling Pathway of Solvent Performance in MAOS

MAOS_performance Microwave Microwave Irradiation Temp Rapid & Uniform Heating Microwave->Temp Solvent Solvent Properties Dielectric High Dielectric Constant & Loss Tangent Solvent->Dielectric BoilingPoint High Boiling Point Solvent->BoilingPoint Reaction Reaction Parameters Rate Increased Reaction Rate Reaction->Rate Dielectric->Temp HighTemp High Reaction Temperature BoilingPoint->HighTemp Temp->Rate HighTemp->Rate Yield Improved Yield Rate->Yield Purity Enhanced Purity Rate->Purity Time Reduced Reaction Time Rate->Time

Caption: Factors influencing performance in microwave-assisted organic synthesis.

References

Cost-benefit analysis of using N-Ethylformamide in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of using N-Ethylformamide (NEF) in large-scale synthesis, comparing its performance with common alternatives such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO). This analysis is supported by physicochemical data, established experimental protocols, and an evaluation of safety and environmental considerations to inform solvent selection in industrial applications.

Executive Summary

This compound is a versatile polar aprotic solvent and chemical intermediate used in various industrial sectors, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its higher boiling point and unique polarity profile present both opportunities and challenges compared to the more conventional amide solvents, DMF and NMP. While concerns over the reproductive toxicity of DMF and NMP are leading industries to seek safer alternatives, a thorough evaluation of NEF's performance, cost, and environmental impact is crucial for its adoption in large-scale manufacturing.[4] This guide aims to provide a data-driven comparison to aid in this evaluation.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for this compound and its common alternatives.

Table 1: Physicochemical Properties of Solvents
PropertyThis compound (NEF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
CAS Number 627-45-2[5]68-12-2[6]872-50-467-68-5
Molecular Weight ( g/mol ) 73.09[5]73.09[6]99.1378.13
Boiling Point (°C) 202-204[5]153[6]202189
Melting Point (°C) -74[2]-61-2418.5
Density (g/mL at 20°C) 0.950[5]0.945[7]1.0281.100
Flash Point (°C) 113[5]58[7]9187
Solubility in Water Miscible[2]Miscible[6]MiscibleMiscible
Table 2: Cost-Benefit Analysis
ParameterThis compound (NEF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
Estimated Bulk Price (USD/kg) ~10[8]~1.5-2.0~4.7~2.5-3.5
Reaction Yield Reaction dependent, potentially higher for specific applications.Generally high for a wide range of reactions.[4]High, particularly in polymer and electronics applications.Can offer surprising yield advantages in certain reactions.
Reaction Time Potentially longer due to lower volatility affecting reaction kinetics.Generally fast for many standard reactions.Variable, application-dependent.Can be faster or slower depending on the reaction mechanism.
Energy Cost (Solvent Removal) Higher, due to high boiling point.Lower, due to lower boiling point.Higher, due to high boiling point.High, due to high boiling point and thermal stability.
Solvent Recovery Efficiency High, via distillation.High (approx. 95%), via distillation.High (approx. 95%), via distillation.High, but can be energy-intensive.
Toxicity Profile Irritant.[9]Reproductive toxicant, hepatotoxic.[4][10]Reproductive toxicant.Lower toxicity profile compared to DMF and NMP.
Environmental Impact Biodegradable, but high WGK 3 rating indicates water hazard.[5]Persistent in the environment, facing regulatory restrictions.[4]Facing regulatory pressure due to reproductive toxicity.More environmentally friendly and biodegradable than DMF and NMP.

Note on Pricing: The provided prices are estimates based on publicly available data for bulk quantities and are subject to market fluctuations. Precise quotes from suppliers are recommended for accurate budgeting.

Experimental Protocols

While specific large-scale experimental data directly comparing NEF with its alternatives is limited in publicly accessible literature, we provide a representative protocol for a common reaction where amide solvents are employed: the Vilsmeier-Haack reaction. This protocol is adapted for the use of this compound.

Representative Protocol: Large-Scale Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound using this compound

Objective: To synthesize an aryl aldehyde from an electron-rich aromatic substrate on a multi-kilogram scale using a Vilsmeier reagent generated from this compound.

Materials:

  • Electron-rich aromatic substrate (1.0 kg, X mol)

  • This compound (NEF) (10 L)

  • Phosphorus oxychloride (POCl₃) (1.5 eq.)

  • Sodium acetate (B1210297) (NaOAc) (5.6 eq.)

  • Deionized water

  • Toluene (B28343) (for extraction)

  • Brine solution

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Condenser

  • Receiving vessel

  • Extraction vessel

  • Distillation setup for solvent recovery

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the electron-rich aromatic substrate (1.0 kg) and this compound (10 L) into the reactor. Stir the mixture to ensure complete dissolution.

  • Formation of Vilsmeier Reagent: Cool the reactor contents to 0-5 °C using a chiller. Slowly add phosphorus oxychloride (1.5 eq.) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Cool the reactor to 0-5 °C. Prepare a solution of sodium acetate (5.6 eq.) in deionized water and add it slowly to the reaction mixture, again controlling the temperature. Stir for 30 minutes.

  • Extraction: Transfer the reaction mixture to an extraction vessel. Add toluene and perform a liquid-liquid extraction. Separate the aqueous layer and extract it again with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine solution.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene and any residual NEF.

  • Purification: The crude product can be purified by crystallization or distillation.

  • Solvent Recovery: The aqueous layer containing NEF can be subjected to fractional distillation to recover the solvent for reuse, improving the process mass intensity.

Safety Precautions:

  • All operations should be conducted in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • The reaction is exothermic; strict temperature control is essential to prevent runaway reactions.

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Arene NEF This compound reagent Vilsmeier Reagent (Chloroiminium ion) NEF->reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene Iminium Iminium Salt Arene->Iminium + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium->Aldehyde + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction pathway.

Industrial Synthesis Workflow

Industrial_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_recovery Solvent Recovery raw_materials Raw Materials (Substrate, NEF, Reagents) reactor Reaction Vessel (Controlled Temp/Pressure) raw_materials->reactor 1. Charging workup Quenching & Work-up reactor->workup 2. Reaction extraction Liquid-Liquid Extraction workup->extraction 3. Phase Separation waste_stream Aqueous Waste Stream (Contains NEF) workup->waste_stream distillation Product Distillation/ Crystallization extraction->distillation 4. Purification extraction->waste_stream final_product Final Product distillation->final_product 5. Isolation recovery_distillation Fractional Distillation waste_stream->recovery_distillation 6. Collection recovered_nef Recovered NEF recovery_distillation->recovered_nef 7. Purification recovered_nef->raw_materials Recycle

Caption: A typical industrial workflow for a synthesis using a recoverable solvent like NEF.

Conclusion

This compound presents a viable, albeit more costly, alternative to traditional amide solvents like DMF and NMP, particularly in applications where toxicity is a major concern. Its high boiling point can be advantageous for high-temperature reactions but necessitates higher energy input for solvent removal. The decision to employ NEF in large-scale synthesis should be based on a holistic assessment of its performance in the specific chemical transformation, cost, safety profile, and the feasibility of implementing an efficient solvent recovery process to mitigate both cost and environmental impact. Further pilot-scale studies are recommended to generate direct comparative data for specific industrial applications.

References

N-Ethylformamide in Peptide Synthesis: A Comparative Guide to Understanding its Potential Impact on Racemization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, minimizing racemization is a critical aspect of peptide synthesis to ensure the desired biological activity and safety of the final product. While N-Ethylformamide (NEF) emerges as a potential solvent alternative, a lack of direct comparative studies necessitates a thorough understanding of the fundamental principles of racemization and an evaluation based on the behavior of analogous solvents.

This guide provides a comprehensive overview of racemization in peptide synthesis, discusses the potential role of NEF by drawing parallels with the well-characterized solvent N,N-Dimethylformamide (DMF), and outlines established strategies for mitigating this critical side reaction.

Understanding the Landscape of Racemization

Racemization in peptide synthesis is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the incorporation of an incorrect stereoisomer and the formation of diastereomeric impurities.[1] The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, making the control of chirality a paramount concern.

Two primary mechanisms are responsible for racemization during the crucial peptide bond formation step:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the predominant pathway where the activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The subsequent loss and re-addition of a proton at the α-carbon can invert the stereochemistry.

  • Direct Enolization: A less common route, direct enolization involves a base abstracting the α-proton from the activated amino acid, forming a planar enolate intermediate that can be protonated from either face, resulting in racemization.

Certain amino acids exhibit a higher propensity for racemization, with Histidine (His) and Cysteine (Cys) being particularly susceptible.[2] Serine (Ser) and Phenylalanine (Phe) are also known to be prone to this side reaction under certain conditions.

The Pivotal Role of Solvents in Racemization Control

Amide solvents can impact racemization through several avenues:

  • Solvation Effects: The solvent's ability to solvate the activated amino acid intermediate can influence the kinetics of the desired peptide bond formation relative to the competing racemization pathway.

  • Presence of Basic Impurities: Amide solvents like DMF can degrade over time to produce basic impurities, such as dimethylamine, which can catalyze racemization by promoting proton abstraction.[3]

  • Solvent Polarity: The polarity of the solvent plays a role in stabilizing the charged intermediates that are formed during both the coupling and racemization processes.[2]

As a polar aprotic solvent, NEF is expected to share these characteristics. The potential for basic impurities arising from its degradation and its specific solvation properties would be key factors in determining its impact on racemization. While the ethyl group in NEF, as opposed to the methyl groups in DMF, may introduce subtle steric and electronic differences, any resulting effect on racemization can only be ascertained through empirical investigation.

A Comparative Overview of Factors Influencing Racemization

In the absence of direct experimental data for this compound, the following table provides a comparative summary of the general factors known to influence racemization in peptide synthesis. This framework is essential for the systematic evaluation of any novel solvent or additive.

Table 1: Key Factors Influencing Racemization in Peptide Synthesis

FactorImpact on RacemizationCommon Alternatives and Key Considerations
Solvent The solvent's polarity, potential for basic impurities, and solvation capabilities are crucial.[2]DMF: The industry standard, though concerns about basic impurities exist.[3] NMP: A frequently used alternative to DMF. Greener Solvents (e.g., THF, ACN): Some studies suggest these may offer reduced racemization.[4] NEF: As a polar aprotic solvent, its performance is yet to be experimentally validated.
Coupling Reagents The choice of coupling reagent dictates the reactivity of the activated amino acid and its susceptibility to oxazolone formation.[2]Carbodiimides (e.g., DCC, DIC): Prone to causing significant racemization when used without additives.[5] Uronium/Aminium Salts (e.g., HBTU, HATU): Generally associated with lower levels of racemization. Phosphonium Salts (e.g., PyBOP): Known for high efficiency and low racemization potential.[5]
Additives These additives suppress racemization by forming reactive esters that are more susceptible to aminolysis than to cyclization into an oxazolone.[6]HOBt (1-Hydroxybenzotriazole): A traditional and effective additive, though with noted safety issues.[5] HOAt (1-Hydroxy-7-azabenzotriazole): Demonstrates superior racemization suppression compared to HOBt.[7] OxymaPure: A safe and highly effective non-explosive alternative.[5]
Base The strength and steric bulk of the base used can significantly affect the rate of proton abstraction from the activated amino acid.[6]DIEA (N,N-Diisopropylethylamine): A common but potentially racemization-promoting base. NMM (N-Methylmorpholine): A weaker base that often results in less racemization. 2,4,6-Collidine: A sterically hindered base shown to minimize racemization.[8]
Temperature Elevated temperatures can accelerate both the desired coupling reaction and the undesired racemization side reaction.[2]Maintaining lower reaction temperatures is a common strategy to control racemization.
Protecting Groups The nature of the N-terminal protecting group influences the propensity for oxazolone formation.Fmoc (9-fluorenylmethyloxycarbonyl) & Boc (tert-butyloxycarbonyl): These urethane-type protecting groups are generally effective at suppressing racemization.

Mitigating Racemization: A Generalized Experimental Protocol

The following protocol for a coupling step in solid-phase peptide synthesis (SPPS) is designed to minimize racemization and can serve as a template for evaluating the performance of this compound.

Protocol: Peptide Coupling with Racemization Suppression

  • Deprotection: The N-terminal Fmoc-protecting group is removed from the resin-bound peptide using a 20% solution of piperidine (B6355638) in the chosen synthesis solvent (e.g., DMF or NEF).

  • Washing: The resin is washed extensively with the synthesis solvent to eliminate residual piperidine.

  • Amino Acid Activation: In a separate reaction vessel, the N-Fmoc-protected amino acid (3-5 equivalents) is pre-activated by dissolving it in the synthesis solvent and adding a racemization-suppressing additive (e.g., OxymaPure, 3-5 equivalents) followed by the coupling reagent (e.g., DIC, 3-5 equivalents). This pre-activation step is typically short (1-5 minutes).

  • Coupling: The solution containing the activated amino acid is transferred to the vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at ambient temperature.

  • Washing: Following the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and soluble by-products.

  • Monitoring: The completion of the coupling reaction is assessed using a qualitative method such as the Kaiser test.

  • Capping (Optional): If the coupling reaction is incomplete, unreacted amino groups are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.

  • Analysis: Upon completion of the synthesis and cleavage from the resin, the crude peptide is analyzed by chiral HPLC or LC-MS to accurately quantify the extent of racemization.

Visualizing the Chemistry of Racemization and Synthesis Workflow

The following diagrams provide a visual representation of the key chemical pathways involved in racemization and a typical experimental workflow for its control.

RacemizationMechanism cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Desired_Peptide Desired L-Peptide Activated_AA->Desired_Peptide Coupling Racemized_Peptide_Ox Racemized Peptide Oxazolone->Racemized_Peptide_Ox Aminolysis Activated_AA_Enol Activated Amino Acid Enolate Planar Enolate Intermediate Activated_AA_Enol->Enolate Base-mediated Proton Abstraction Activated_AA_Enol->Desired_Peptide Coupling Racemized_Peptide_Enol Racemized Peptide Enolate->Racemized_Peptide_Enol Protonation Start Start->Activated_AA Start->Activated_AA_Enol

Caption: Primary mechanisms of racemization during peptide synthesis.

PeptideSynthesisWorkflow cluster_spps_cycle SPPS Cycle with Racemization Control cluster_analysis Post-Synthesis Analysis Start Resin-bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in Solvent) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation Amino Acid Activation (+ Coupling Reagent + Additive) Activation->Coupling Washing2 Washing Coupling->Washing2 Monitoring Monitoring (e.g., Kaiser Test) Washing2->Monitoring Next_Cycle Next Cycle or Cleavage Monitoring->Next_Cycle Cleavage Cleavage from Resin Next_Cycle->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Racemization Analysis (e.g., Chiral HPLC, LC-MS) Purification->Analysis

Caption: A generalized experimental workflow for SPPS incorporating racemization control strategies.

Future Outlook and Recommendations

The potential of this compound as a solvent in peptide synthesis is yet to be fully explored, particularly concerning its influence on racemization. While it may offer advantages in certain applications, the current absence of direct comparative and quantitative data means that its adoption should be approached with a degree of caution.

To definitively establish the performance of NEF, rigorous and systematic studies are essential. Such research should focus on the synthesis of model peptides that are known to be prone to racemization, allowing for a direct and quantitative comparison of epimerization levels when using NEF versus established solvents like DMF and NMP. The findings from such investigations would be of significant value to the scientific community, enabling an evidence-based assessment of NEF's suitability as a solvent in peptide synthesis. Until such data becomes available, researchers are advised to conduct thorough in-house validation and analysis when considering the use of this compound, especially for the synthesis of peptides where stereochemical purity is of utmost importance.

References

Comparative analysis of N-Ethylformamide in different named reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of N-Ethylformamide (NEF) in several key named reactions, contrasting its performance and utility with more common alternatives like N,N-Dimethylformamide (DMF) and formamide (B127407). This analysis is supported by available experimental data and detailed methodologies to aid in informed decision-making for synthetic strategies.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The key reagent, the Vilsmeier reagent, is typically generated in situ from a substituted formamide and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Comparative Performance:

While the Vilsmeier-Haack reaction is generalized to N,N-disubstituted formamides, the scientific literature is overwhelmingly dominated by the use of N,N-Dimethylformamide (DMF). Extensive searches for specific applications of this compound (NEF) in this reaction did not yield concrete experimental data or protocols. This suggests that NEF is either rarely used or its applications in this context are not well-documented in readily available scientific literature.

The preference for DMF may be attributed to its ready availability, low cost, and the well-established reactivity of the resulting Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. The slightly larger ethyl groups in NEF compared to the methyl groups in DMF could potentially introduce steric hindrance, possibly affecting the formation or reactivity of the corresponding Vilsmeier reagent. However, without direct comparative studies, this remains speculative.

For the purpose of comparison, the standard and extensively documented protocol using DMF is provided below.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole using DMF

This protocol describes the 3-formylation of indole, a classic example of the Vilsmeier-Haack reaction.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid, the V

Safety Operating Guide

Navigating the Safe Disposal of N-Ethylformamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. N-Ethylformamide, a combustible liquid and potential irritant, requires specific handling and disposal protocols. Adherence to these procedures is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal-related tasks, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes protective gloves, safety glasses with side-shields, and impervious clothing to prevent skin and eye contact.[1][2][3] In the event of a spill, the material should be absorbed with an inert substance like sand or silica (B1680970) gel; this absorbent material must then be treated as hazardous waste.[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound should not be treated lightly; it is not suitable for standard trash or sewer disposal.[6][7] Instead, it must be managed as hazardous waste and transferred to a licensed disposal company.[1] The following steps outline the correct procedure for its disposal:

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and sealable container.[1][8] The container must be in good condition, free from leaks or rust.[8][9]

    • Ensure the container is kept tightly closed when not in use.[1]

  • Labeling:

    • The waste container must be clearly and accurately labeled as "Hazardous Waste."[5][6]

    • The label should also include the full chemical name, "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area.[1]

    • Segregate it from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Disposal Request:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

    • Provide them with a complete list of the chemicals for disposal.[6]

  • Empty Container Management:

    • Containers that previously held this compound must be triple-rinsed with a suitable solvent.[9][10]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[9][10]

    • After triple-rinsing, the defaced or removed original label allows the container to be disposed of as regular trash, though institutional policies may vary.[10]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the handling and disposal of this compound.

PropertyValue/Instruction
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature Cool, dry, well-ventilated area[1]
pH for Sink Disposal Not applicable; do not dispose down the drain[7]
PPE Requirements Protective gloves, safety glasses, protective clothing[1][2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill no collect Collect in a Designated, Compatible, and Sealed Container ppe->collect label Label Container as 'Hazardous Waste' with Chemical Name collect->label empty_container Empty Container? collect->empty_container store Store in a Cool, Dry, Well-Ventilated Area label->store segregate Segregate from Incompatible Materials store->segregate contact Contact EHS or Licensed Waste Disposal Company segregate->contact absorb Absorb with Inert Material (e.g., Sand, Silica Gel) spill->absorb yes treat_absorbent Treat Absorbent as Hazardous Waste absorb->treat_absorbent treat_absorbent->collect empty_container->contact no triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Regular Trash (Deface Label) triple_rinse->dispose_container collect_rinsate->collect

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling N-Ethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Ethylformamide

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling this compound, a combustible liquid that can cause skin and serious eye irritation.[1] Adherence to these procedures is critical to minimize risks and ensure regulatory compliance.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueReference
CAS Number627-45-2[1][2]
Molecular FormulaC3H7NO[1][2]
Molecular Weight73.09 g/mol
Boiling Point202-204 °C[1]
Flash Point113 °C (closed cup)[1]
Density0.950 g/mL at 20 °C[2]
Hazard StatementsH227 (Combustible liquid)[1]
H315 (Causes skin irritation)[1][2]
H319 (Causes serious eye irritation)[1][2]
Signal WordWarning[1]

Standard Operating Procedure for Handling this compound

The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves (Neoprene/Rubber) - Lab Coat/Impervious Clothing prep_setup Work in a well-ventilated area, preferably a chemical fume hood. prep_ppe->prep_setup prep_materials Gather all necessary materials and check for container integrity. prep_setup->prep_materials handle_dispense Carefully dispense this compound, avoiding splashes and vapor generation. prep_materials->handle_dispense Proceed to Handling handle_use Perform experimental work, keeping the container closed when not in use. handle_dispense->handle_use handle_avoid Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. handle_use->handle_avoid cleanup_spill In case of a spill, absorb with inert material (e.g., sand, vermiculite). handle_avoid->cleanup_spill Proceed to Cleanup cleanup_waste Collect waste in a suitable, closed container labeled for hazardous waste. cleanup_spill->cleanup_waste cleanup_disposal Dispose of waste through a licensed disposal company. cleanup_waste->cleanup_disposal cleanup_decon Decontaminate work surfaces and equipment. Wash hands thoroughly after handling. cleanup_disposal->cleanup_decon

Caption: Standard Operating Procedure for Handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following table details the required protective gear.

Body PartProtective EquipmentRationale
Eyes/Face - Chemical safety goggles meeting NIOSH (US) or EN 166 (EU) standards.[3] - A face shield is also recommended.[3]To protect against splashes and vapors causing serious eye irritation.
Skin/Hands - Handle with chemical-resistant gloves (e.g., neoprene or rubber).[4][5] - Inspect gloves before use and use proper glove removal technique.[3] - Dispose of contaminated gloves after use.[1][3]To prevent skin irritation from direct contact.[1]
Body - Wear a chemical-resistant lab coat or impervious clothing.[1][6] - Full-length pants and closed-toe shoes are mandatory.To protect against accidental spills and splashes.
Respiratory - Generally, respiratory protection is not required if working in a well-ventilated area or fume hood.[1] - For nuisance exposures or if ventilation is inadequate, use a respirator with OV/AG (US) or ABEK (EU) cartridges.[1]To avoid inhalation of vapors, mists, or gases, especially at elevated temperatures.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. The following flowchart details the necessary steps.

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure to this compound Occurs skin Skin Contact: - Remove contaminated clothing. - Wash affected area with soap and plenty of water. exposure->skin eyes Eye Contact: - Flush eyes with water for at least 15 minutes. - Occasionally lift upper and lower eyelids. exposure->eyes inhalation Inhalation: - Move person to fresh air. - If not breathing, give artificial respiration. exposure->inhalation ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. Never give anything by mouth to an unconscious person. exposure->ingestion seek_medical Seek immediate medical attention. Show the Safety Data Sheet to the doctor. skin->seek_medical eyes->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: First Aid and Emergency Response for this compound Exposure.

Detailed First-Aid Measures:
  • In case of skin contact: Immediately wash off with soap and plenty of water.[1] Remove any contaminated clothing.[6]

  • In case of eye contact: Flush eyes with water as a precaution for at least 15 minutes.[1][6]

  • If inhaled: Move the person into fresh air. If the person is not breathing, give artificial respiration.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

In all cases of exposure, seek medical advice.[5][6][7]

Spill, Storage, and Disposal Plans

Spill Management
  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[5][6]

  • Ventilate the Area: Ensure adequate ventilation.

  • Containment: Use inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[6][8]

  • Collection: Place the absorbed material into a suitable, closed container for disposal.[1][6]

  • Decontamination: Clean the spill area thoroughly.

Storage
  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed.[1][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

Disposal
  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Contaminated packaging should be disposed of as unused product.[1] Do not mix this compound waste with other waste streams.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.